molecular formula C66H75Cl2N9O24 B549263 Vancomycin CAS No. 1404-90-6

Vancomycin

Katalognummer: B549263
CAS-Nummer: 1404-90-6
Molekulargewicht: 1449.2 g/mol
InChI-Schlüssel: MYPYJXKWCTUITO-LYRMYLQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vancomycin is a complex glycopeptide from Streptomyces orientalis. It inhibits a specific step in the synthesis of the peptidoglycan layer in the Gram-positive bacteria Staphylococcus aureus and Clostridium difficile. It has a role as an antimicrobial agent, an antibacterial drug and a bacterial metabolite. It is functionally related to a this compound aglycone. It is a conjugate base of a this compound(1+).
Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. As of January 29 2018, CutisPharma's Firvanq is the only FDA approved this compound oral liquid treatment option available for the the treatment of Clostridium difficile associated diarrhea and enterocolitis caused by Staphylococcus aureus, including methicillin-resistant strains [LP1196]. Such an oral liquid formulation is expected to make Clostridium difficile associated diarrhea therapy more accessible in comparison to previously available specialty compounding products [LP1196].
This compound is a Glycopeptide Antibacterial.
This compound has been reported in Trichoderma virens, Ascochyta medicaginicola, and other organisms with data available.
This compound is a branched tricyclic glycosylated peptide with bactericidal activity against most organisms and bacteriostatic effect on enterococci. At a site different from that of penicillins and cephalosporins, this compound binds tightly to the D-alanyl-D-alanine portion of cell wall precursors, thereby interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins that destroy the cell wall by lysis. This compound may also alter the permeability of bacterial cytoplasmic membranes and may selectively inhibit RNA synthesis.
Glycopeptide Antibiotic is one of a class of antibiotics originally isolated from plant and soil bacteria with structures containing either a glycosylated cyclic or polycyclic nonribosomal peptide. These antibiotics inhibit the cell wall structure of susceptible organisms (principally Gram-positive cocci) by inhibiting peptidoglycan synthesis. First-generation glycopeptide antibiotics include this compound, teicoplanin, and ramoplanin;  second-generation semi-synthetic glycopeptide antibiotics include oritavancin, dalbavancin, and telavancin.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and has 11 approved and 45 investigational indications. This drug has a black box warning from the FDA.
This compound is only found in individuals that have used or taken this drug. It is an antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. [PubChem]The bactericidal action of this compound results primarily from inhibition of cell-wall biosynthesis. Specifically, this compound prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix;  which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides. Normally this is a five-point interaction. This binding of this compound to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, this compound alters bacterial-cell-membrane permeability and RNA synthesis. There is no cross-resistance between this compound and other antibiotics. This compound is not active in vitro against gram-negative bacilli, mycobacteria, or fungi.
Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to RISTOCETIN that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear.
See also: this compound Hydrochloride (active moiety of).

Eigenschaften

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPYJXKWCTUITO-LYRMYLQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H75Cl2N9O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1404-93-9 (hydrochloride), 64685-75-2 (sulfate)
Record name Vancomycin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0042664
Record name Vancomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1449.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tan to brown solid; [HSDB], Solid
Record name Vancomycin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19075
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Vancomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

White solid; solubility in water: greater than 100 mg/mL; moderately soluble in methanol; insoluble in higher alcohols, acetone, ether; UV max absorption (water): 282 nm (e = 40, 1%, 1 cm) /Vancomycin hydrochloride/, 2.25e-01 g/L
Record name Vancomycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vancomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1404-90-6
Record name Vancomycin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vancomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00512
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vancomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vancomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Vancomycin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q205EH1VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vancomycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vancomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Vancomycin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms underpinning the antibacterial activity of vancomycin against gram-positive bacteria. It details the core interactions, summarizes key efficacy data, outlines relevant experimental methodologies, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, a glycopeptide antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of gram-positive bacteria, which possess a thick peptidoglycan layer. The primary target of this compound is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, known as Lipid II.[1][2][3][4]

The mechanism can be dissected into the following key stages:

  • Binding to Lipid II: this compound forms a stable complex with the D-Ala-D-Ala moiety of Lipid II through a series of five hydrogen bonds.[3][5] This binding occurs on the outer surface of the cytoplasmic membrane.

  • Inhibition of Transglycosylation: The this compound-Lipid II complex sterically hinders the transglycosylase enzymes.[3] These enzymes are responsible for polymerizing the glycan chains by incorporating new N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) units into the growing peptidoglycan chain.[3]

  • Inhibition of Transpeptidation: Although the primary inhibition is at the transglycosylation step, the sequestration of Lipid II also prevents it from being utilized by transpeptidases. These enzymes are responsible for the cross-linking of the peptide side chains, a crucial step for the mechanical strength of the cell wall.[4][6]

  • Cell Lysis: The disruption of peptidoglycan synthesis leads to the formation of a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell. This ultimately results in cell lysis and bacterial death.[1][2]

Gram-negative bacteria are intrinsically resistant to this compound due to their outer membrane, which is impermeable to the large this compound molecule, preventing it from reaching its peptidoglycan target in the periplasmic space.[1]

Vancomycin_Mechanism cluster_synthesis Peptidoglycan Precursor Synthesis (Cytoplasm) cluster_membrane Cell Membrane cluster_periplasm Cell Wall Synthesis (Exterior) UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_pentapeptide UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II MraY, MurG Lipid_II_transport Lipid II Flippase (MurJ) Lipid_II->Lipid_II_transport Transglycosylase Transglycosylase Lipid_II_transport->Transglycosylase Lipid II available This compound This compound This compound->Transglycosylase Binds to D-Ala-D-Ala of Lipid II Transpeptidase Transpeptidase This compound->Transpeptidase Inhibits substrate availability Growing_PG Growing Peptidoglycan Transglycosylase->Growing_PG Polymerization Cell_Lysis Cell Lysis Transglycosylase->Cell_Lysis Inhibition leads to Crosslinked_PG Cross-linked Peptidoglycan Transpeptidase->Crosslinked_PG Cross-linking Growing_PG->Transpeptidase

Figure 1: this compound's mechanism of action targeting peptidoglycan synthesis.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The in vitro efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes representative this compound MIC ranges and MIC50/MIC90 values for several clinically significant gram-positive bacteria.

Bacterial SpeciesThis compound MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)CLSI Susceptibility Breakpoint (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.5 - 211≤ 2
Staphylococcus aureus (Methicillin-resistant)0.5 - 212≤ 2
Staphylococcus epidermidis0.5 - 412≤ 4
Enterococcus faecalis (this compound-susceptible)1 - 412≤ 4
Enterococcus faecium (this compound-susceptible)1 - 424≤ 4
Streptococcus pneumoniae≤ 0.015 - 10.50.5≤ 1
Streptococcus pyogenes (Group A Strep)≤ 0.015 - 10.51≤ 1
Streptococcus agalactiae (Group B Strep)≤ 0.015 - 10.51≤ 1

Note: MIC values can vary based on testing methodology and geographic location. The CLSI (Clinical and Laboratory Standards Institute) breakpoints are subject to periodic review and updates.[7][8][9][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is considered the gold standard for determining the MIC of an antimicrobial agent. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound hydrochloride powder

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

  • Serial Dilutions:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

  • Inoculation: Add 10 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 104 CFU/mL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth_Microdilution_Workflow start Start prepare_vanco Prepare this compound Stock Solution start->prepare_vanco prepare_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prepare_inoculum serial_dilute Perform 2-fold Serial Dilutions in 96-well plate prepare_vanco->serial_dilute inoculate_plate Inoculate Microtiter Plate serial_dilute->inoculate_plate dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prepare_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: Workflow for Broth Microdilution MIC Testing.
In Vitro Peptidoglycan Synthesis Assay

This assay directly measures the effect of this compound on the enzymatic steps of peptidoglycan synthesis. It typically utilizes radiolabeled precursors to track their incorporation into the growing peptidoglycan polymer.

Materials:

  • Membrane preparations from a susceptible gram-positive bacterium (e.g., Staphylococcus aureus) containing the necessary enzymes (transglycosylases, transpeptidases).

  • Radiolabeled peptidoglycan precursor, typically UDP-N-acetylmuramic acid-[14C]pentapeptide or Lipid II synthesized with a radiolabel.

  • This compound solutions at various concentrations.

  • Reaction buffer (e.g., Tris-HCl with MgCl2).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Filter paper and filtration apparatus.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the bacterial membrane preparation, reaction buffer, and the radiolabeled peptidoglycan precursor.

  • This compound Addition: Add this compound solutions at a range of concentrations to different reaction tubes. Include a control tube with no this compound.

  • Incubation: Incubate the reaction mixtures at a temperature optimal for the bacterial enzymes (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching agent, such as 8% sodium dodecyl sulfate (SDS).

  • Separation of Polymerized Peptidoglycan: The newly synthesized, radiolabeled peptidoglycan is insoluble. Separate it from the soluble, unincorporated precursors by vacuum filtration through a filter paper.

  • Washing: Wash the filter paper with a suitable buffer to remove any remaining unincorporated radiolabeled precursors.

  • Quantification: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity on the filter paper is directly proportional to the amount of peptidoglycan synthesized. Compare the radioactivity in the this compound-treated samples to the control to determine the inhibitory effect of this compound on peptidoglycan synthesis.

Mechanisms of Resistance

The primary mechanism of acquired this compound resistance in gram-positive bacteria involves the alteration of the D-Ala-D-Ala target.[11][12] This is typically mediated by the acquisition of a van gene cluster. The most common resistance phenotypes are:

  • VanA-type resistance: Characterized by high-level resistance to both this compound and teicoplanin. The vanA operon encodes enzymes that lead to the synthesis of peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac). The substitution of the terminal D-alanine with D-lactate results in the loss of a critical hydrogen bond required for high-affinity this compound binding, reducing its efficacy by approximately 1000-fold.[5]

  • VanB-type resistance: Confers moderate to high-level resistance to this compound but susceptibility to teicoplanin. The vanB operon also directs the synthesis of D-Ala-D-Lac terminated precursors.

  • VanC-type resistance: Intrinsic, low-level resistance found in some Enterococcus species. The vanC operon results in the synthesis of peptidoglycan precursors ending in D-alanyl-D-serine (D-Ala-D-Ser). This alteration also reduces the binding affinity of this compound.

Vancomycin_Resistance cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium (e.g., VanA) D_Ala_D_Ala D-Ala-D-Ala Terminus on Peptidoglycan Precursor Binding_S High-Affinity Binding D_Ala_D_Ala->Binding_S Vancomycin_S This compound Vancomycin_S->Binding_S Inhibition_S Inhibition of Cell Wall Synthesis Binding_S->Inhibition_S Lysis_S Cell Lysis Inhibition_S->Lysis_S van_genes van Gene Cluster (e.g., vanA, vanH, vanX) D_Ala_D_Lac D-Ala-D-Lac Terminus on Peptidoglycan Precursor van_genes->D_Ala_D_Lac Modification of Precursor Binding_R Low-Affinity Binding D_Ala_D_Lac->Binding_R Vancomycin_R This compound Vancomycin_R->Binding_R No_Inhibition Cell Wall Synthesis Proceeds Binding_R->No_Inhibition Survival Bacterial Survival No_Inhibition->Survival

Figure 3: Comparison of this compound action in susceptible vs. resistant bacteria.

This guide provides a foundational understanding of the mechanism of action of this compound. For further detailed information on specific experimental conditions and data analysis, consulting the primary literature is recommended.

References

Vancomycin Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of vancomycin's structure-activity relationship (SAR). This compound is a crucial glycopeptide antibiotic used for treating severe Gram-positive bacterial infections. However, the emergence of resistant strains necessitates continuous efforts to develop new and more potent derivatives. This document provides a comprehensive overview of the key structural modifications of this compound that influence its antibacterial activity, detailed experimental protocols for the synthesis and evaluation of its analogs, and a summary of quantitative data to facilitate comparative analysis.

This compound's Mechanism of Action and Resistance

This compound exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[1][2][3] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[4] This binding sterically hinders the transglycosylation and transpeptidation steps, which are essential for the elongation and cross-linking of the peptidoglycan chains that form the bacterial cell wall.[3] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]

The primary mechanism of resistance, particularly in this compound-resistant enterococci (VRE) and this compound-resistant Staphylococcus aureus (VRSA), involves a modification of the drug's target.[3][5] Resistance genes, such as those in the vanA operon, encode enzymes that replace the terminal D-Ala of the peptidoglycan precursor with D-lactate (D-Lac).[6][7] This substitution from D-Ala-D-Ala to D-Ala-D-Lac reduces the binding affinity of this compound for its target by approximately 1,000-fold, rendering the antibiotic ineffective.[8][9]

Core Structure and Key Modification Sites

The complex structure of this compound, a tricyclic heptapeptide aglycone glycosylated with a disaccharide (vancosamine and glucose), offers several sites for chemical modification to enhance its antimicrobial properties. Strategic alterations at these sites can improve potency against resistant strains, broaden the spectrum of activity, and enhance pharmacokinetic profiles.[10]

Vancomycin_Structure cluster_aglycone Heptapeptide Aglycone Core cluster_sugars Disaccharide Moiety Aglycone Tricyclic Heptapeptide N_Terminus N-Terminus (Residue 1: N-methyl-D-leucine) Aglycone->N_Terminus Modification Site C_Terminus C-Terminus (Residue 7: Aspartic Acid) Aglycone->C_Terminus Modification Site Binding_Pocket D-Ala-D-Ala Binding Pocket Aglycone->Binding_Pocket Target Interaction Site Vancosamine Vancosamine Sugar Aglycone->Vancosamine Glycosylation Site Glucose Glucose Sugar Vancosamine->Glucose Linkage

Figure 1: Key structural components and modification sites of the this compound molecule.

Structure-Activity Relationship (SAR) Studies

Extensive research has focused on modifying this compound to overcome resistance and improve its therapeutic index. These modifications can be broadly categorized into four main areas: the C-terminus, the N-terminus, the sugar moieties, and the aglycone core.

C-Terminus Modifications

The carboxylate group at the C-terminus of the heptapeptide is a primary site for modification.[11] Amide coupling reactions are commonly employed to introduce various functionalities.

  • Introduction of Hydrophobic and Cationic Groups: The addition of lipophilic side chains can enhance the anchoring of the molecule to the bacterial cell membrane, increasing its local concentration and potency.[12] Furthermore, the incorporation of positively charged groups, such as quaternary ammonium salts or guanidinium moieties, can lead to a dual mechanism of action.[11][13] These modified analogs not only inhibit cell wall synthesis but also disrupt the bacterial membrane integrity, showing significant activity against VRE.[11][13]

N-Terminus Modifications

The N-terminal N-methyl-D-leucine residue also presents opportunities for modification.

  • Alkylation and Acylation: Reductive amination or acylation of the secondary amine at the N-terminus can introduce various substituents. N-alkyl derivatives have shown a substantial advantage over the parent antibiotic in some cases.[14] Combining modifications at both the N- and C-termini, such as the introduction of trimethylammonium salts at both ends, has been shown to synergistically increase activity against VRE by 30- to 60-fold.[15]

Sugar Moiety Modifications

The vancosamine and glucose sugars are critical for the overall structure and activity of this compound.

  • Lipophilic Substituents: Attaching hydrophobic groups, such as the 4-chlorobiphenylmethyl (CBP) moiety, to the vancosamine sugar can inhibit the transglycosylase enzyme, an action independent of D-Ala-D-Ala binding.[11] This modification has been instrumental in the development of second-generation lipoglycopeptides like oritavancin, which exhibit potent activity against this compound-resistant strains.[16]

Aglycone Core Modifications

Modifications to the heptapeptide backbone, particularly within the D-Ala-D-Ala binding pocket, represent a more challenging but highly effective strategy to combat resistance.

  • Amide-to-Amidine/Thioamide Conversion: Replacing the carbonyl oxygen of the fourth amino acid residue with a protonated amidino group can restore binding affinity to the D-Ala-D-Lac terminus found in resistant bacteria.[10] This single-atom substitution can increase activity against VanA-type VRE by up to 600-fold.[8]

Quantitative Data: In Vitro Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its key derivatives against various bacterial strains. MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: MIC Values of C-Terminus Modified this compound Analogs

CompoundModificationBacterial StrainMIC (µg/mL)Fold Improvement vs. This compound
This compound-VanA VRE256 - >1024-
5 C-terminus guanidinium (G3 linker)VanA VRE4 - 168 - 64
C1-vancomycin (3) C-terminus trimethylammoniumVanA VRE16 - 644 - 16
G3-CBP-vancomycin (15) C-terminus guanidinium + CBPVanA VRE0.06 - 0.15>1000

Data sourced from Boger et al. (2020)[13]

Table 2: MIC Values of Aglycone Modified this compound Analogs

CompoundModificationBacterial StrainMIC (µg/mL)Fold Improvement vs. This compound Aglycon
This compound Aglycon-VanA VRE>250-
[Ψ[C(═NH)NH]Tpg4]this compound aglycon Residue 4 AmidineVanA VRE0.31>800

Data sourced from Crowley et al. (2011)[8]

Table 3: Comparative MIC Values of Clinically Approved Glycopeptides

AntibioticBacterial SpeciesMIC Range (µg/mL)
This compound S. aureus (MRSA)0.5 - 2
Enterococcus faecalis (VRE, VanB)16 - 512
Enterococcus faecium (VRE, VanA)≥64
Dalbavancin S. aureus (MRSA)≤0.125
Enterococcus spp. (VanB)Active
Enterococcus spp. (VanA)Inactive
Oritavancin S. aureus (MRSA)Potent Activity
Enterococcus spp. (VRE, VanA & VanB)Active

Data compiled from multiple sources[5][16][17]

Experimental Protocols

General Workflow for Synthesis and Evaluation of this compound Analogs

The development of novel this compound analogs follows a systematic workflow, from chemical synthesis and purification to biological evaluation.

Workflow Start Start with this compound HCl Modification Chemical Modification (e.g., Amide Coupling at C-Terminus) Start->Modification Purification Purification by HPLC Modification->Purification Characterization Characterization (Mass Spectrometry, NMR) Purification->Characterization MIC_Test MIC Determination (Broth Microdilution) Characterization->MIC_Test Result Evaluate Antibacterial Activity MIC_Test->Result

Figure 2: Generalized experimental workflow for the development of this compound analogs.

Synthesis of C-Terminus Guanidine Modified this compound (General Protocol)

This protocol describes a general procedure for the amide coupling of a guanidinium-containing amine to the C-terminus of this compound.

  • Materials: this compound hydrochloride, desired guanidinium-containing amine, a coupling agent (e.g., PyBOP - benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), a base (e.g., HOBt - hydroxybenzotriazole), and a solvent (e.g., DMSO - dimethyl sulfoxide).

  • Procedure: a. Dissolve this compound hydrochloride in DMSO. b. Add the coupling agent (PyBOP) and the base (HOBt) to the solution and stir. c. Add the desired guanidinium-containing amine to the reaction mixture. d. Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), monitoring progress by HPLC. e. Upon completion, quench the reaction. f. Purify the crude product using reverse-phase preparative HPLC. g. Lyophilize the pure fractions to obtain the final product as a powder.

  • Characterization: Confirm the structure and purity of the final compound using mass spectrometry and NMR spectroscopy.

Broth Microdilution Method for MIC Determination (CLSI Guidelines)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

  • Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial inoculum, and the antibiotic solution.

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the this compound analog in a suitable solvent. b. Perform serial two-fold dilutions of the antibiotic in CAMHB directly in the 96-well plates to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight on an appropriate agar medium. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plate (containing the antibiotic dilutions and a growth control well without antibiotic) with the prepared bacterial suspension. b. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Signaling Pathways: Mechanism of Action and Resistance

The interaction of this compound with the bacterial cell wall synthesis machinery and the subsequent development of resistance involve intricate molecular pathways.

Vancomycin_MoA_Resistance cluster_MoA Mechanism of Action cluster_Resistance VanA-Type Resistance This compound This compound Binding Binding This compound->Binding Reduced_Binding Reduced this compound Binding This compound->Reduced_Binding DAlaDAla D-Ala-D-Ala terminus of peptidoglycan precursor DAlaDAla->Binding Inhibition Inhibition of Transglycosylation and Transpeptidation Binding->Inhibition Binding->Reduced_Binding Blocked by resistance Lysis Cell Wall Weakening & Lysis Inhibition->Lysis VanA_genes vanHAX genes DAlaDLac D-Ala-D-Lac terminus VanA_genes->DAlaDLac Synthesis of DAlaDLac->Reduced_Binding Continued_Synthesis Continued Cell Wall Synthesis Reduced_Binding->Continued_Synthesis Resistance This compound Resistance Continued_Synthesis->Resistance

Figure 3: Simplified signaling pathway of this compound's mechanism of action and the VanA-type resistance mechanism.

Conclusion

The structure-activity relationship of this compound is a complex and evolving field. Understanding the interplay between specific structural modifications and antibacterial potency is paramount for the development of next-generation glycopeptide antibiotics. The strategies outlined in this guide, including C- and N-terminus modifications, alterations to the sugar moieties, and re-engineering of the aglycone core, have all proven to be fruitful avenues for overcoming this compound resistance. The continued application of these principles, guided by robust experimental evaluation, will be crucial in the ongoing battle against multidrug-resistant Gram-positive pathogens.

References

Vancomycin: A Comprehensive Technical Guide to its Chemical Synthesis and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its intricate molecular architecture and unique mechanism of action, which involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors to inhibit bacterial cell wall synthesis, have made it a subject of extensive research.[3][4][5] However, the emergence of this compound-resistant enterococci (VRE) and, more alarmingly, this compound-resistant S. aureus (VRSA) has necessitated the development of new synthetic strategies and novel derivatives to combat this growing threat.[4] This technical guide provides an in-depth exploration of the chemical synthesis of this compound and the development of its key derivatives, offering detailed experimental protocols, comparative efficacy data, and visualizations of relevant biological pathways.

I. The Challenge of Total Synthesis

The total synthesis of this compound is a landmark achievement in organic chemistry, owing to its complex, rigid tricyclic heptapeptide core, multiple stereocenters, and challenging glycosidic linkages.[6][7] Several research groups have successfully conquered this challenge, with the syntheses by K.C. Nicolaou, Dale L. Boger, and David A. Evans being particularly noteworthy.[6][8][9] These syntheses have not only been academic triumphs but have also paved the way for the creation of novel analogs with modified properties.[1]

A recent breakthrough by Boger and colleagues has significantly streamlined the process, achieving the total synthesis of the this compound aglycon in a 17-step longest linear sequence.[1] This "next-generation" approach offers a more efficient route for producing this compound and its analogs on a larger scale.[1]

Key Strategies in this compound Total Synthesis:
  • Nicolaou's Approach: Utilized a stepwise construction of the macrocycles, employing strategies like Suzuki cross-coupling and Mitsunobu reactions.[6]

  • Evans's Approach: Featured an oxidative biaryl coupling to form a key macrocycle.[6]

  • Boger's Approach: Relied on empirically defined substrate control for the kinetic atropodiastereoselectivity of the three crucial macrocyclization reactions.[7] A key step in their first-generation synthesis involved an SNAr reaction for a 16-membered macrocycle formation.[6] Their more recent synthesis employs a ligand-controlled atroposelective one-pot Miyaura borylation–Suzuki coupling sequence.[10]

II. Semi-Synthetic Derivatives: Enhancing the Arsenal

To address the challenge of antibiotic resistance and improve upon the pharmacokinetic and pharmacodynamic properties of this compound, several semi-synthetic derivatives have been developed and have reached clinical use. These "second-generation" glycopeptides are typically created by modifying the natural this compound scaffold.

Telavancin

Telavancin is a lipoglycopeptide derivative of this compound characterized by the addition of a hydrophobic decylaminoethyl side chain and a hydrophilic phosphonomethyl aminomethyl group.[11] This dual modification enhances its antibacterial activity and improves its pharmacokinetic profile.[11] Telavancin exhibits a dual mechanism of action: it inhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala, and it disrupts the bacterial cell membrane.[11]

Dalbavancin

Dalbavancin is another lipoglycopeptide derived from a naturally occurring glycopeptide complex, A-40926.[12] It features a long, lipophilic side chain that allows for dimerization and anchoring in the bacterial cell membrane, which enhances its interaction with peptidoglycan precursors.[12] A key advantage of dalbavancin is its exceptionally long plasma half-life, allowing for once-weekly dosing.[12]

Oritavancin

Oritavancin is a semi-synthetic derivative of chloroeremomycin, a related glycopeptide.[13] Its structure includes a 4'-(chlorobiphenyl)methyl group on the disaccharide, which contributes to its potent bactericidal activity.[13] Oritavancin possesses a multifaceted mechanism of action, including inhibition of transglycosylation and transpeptidation steps of cell wall synthesis, as well as disruption of the bacterial membrane.[14]

III. Quantitative Efficacy of this compound and its Derivatives

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of this compound and its key derivatives against various clinically relevant bacterial strains. MIC values are presented in µg/mL.

Table 1: MIC Values against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundMRSA Strain 1MRSA Strain 2MRSA Strain 3
This compound1.0 - 2.0[15]1.0 - 2.0[16]0.5 - 2.0[15]
Telavancin0.12 - 0.50.250.5
Dalbavancin0.06 - 0.120.060.12
Oritavancin0.03 - 0.120.060.12

Table 2: MIC Values against this compound-Resistant Enterococci (VRE)

CompoundE. faecalis (VanA)E. faecium (VanA)E. faecalis (VanB)
This compound>256>25664 - >1024
Telavancin0.5 - 2.00.25 - 1.00.5 - 2.0
Dalbavancin0.12 - 0.50.06 - 0.250.12 - 0.5
Oritavancin0.03 - 0.120.015 - 0.060.03 - 0.12

IV. Experimental Protocols

Total Synthesis of this compound Aglycon (Boger's Next-Generation Approach - Selected Key Steps)

a) Atroposelective Miyaura Borylation–Suzuki Coupling: This one-pot sequence is crucial for establishing the axially chiral biaryl unit. While the full, detailed protocol is extensive, a representative procedure involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a specific ligand to control the stereoselectivity.[1]

b) Macrolactamization of the AB Ring System: This step is described as being "essentially instantaneous and scalable."[10] A general procedure would involve the activation of a carboxylic acid on a linear peptide precursor, followed by intramolecular cyclization under high dilution conditions to favor the formation of the macrocycle.

c) Intramolecular SNAr Cyclizations for CD and DE Ring Closures: These reactions are performed at room temperature and benefit from the preorganization provided by the already-formed AB ring system.[1] A typical protocol involves treating a precursor containing a nucleophilic phenol and an activated aromatic ring with a base to induce cyclization.

d) Final Deprotection: A simplified 3-step, one-pot sequence is used for the final conversion to the this compound aglycon. This involves desilylation (e.g., with Bu4NF/HOAc), nitrile hydration and Boc/tert-butyl ester deprotection (e.g., with neat TFA), and global O-demethylation (e.g., with AlBr3/EtSH).[1]

Semi-Synthesis of Telavancin

A general synthetic route to telavancin from this compound involves several key transformations:

  • Reductive Amination: this compound hydrochloride is reacted with N-(9-fluorenyl-9-methoxycarbonyl) decylaminoethyl acetaldehyde in a reductive amination reaction to introduce the lipophilic side chain.[17]

  • Fmoc Deprotection: The Fmoc protecting group is removed from the newly introduced side chain.[17]

  • Mannich Reaction: A Mannich reaction is performed to introduce the hydrophilic phosphonomethyl aminomethyl group onto the resorcinol ring of the this compound core.[17][18]

Semi-Synthesis of Dalbavancin

Dalbavancin is synthesized from the natural glycopeptide complex A-40926 through a three-step process:[12]

  • Esterification: The N-acylaminoglucuronic acid function is selectively esterified.

  • Amidation: The peptide-carboxy group is amidated.

  • Saponification: The sugar methyl ester is saponified.

Semi-Synthesis of Oritavancin

Oritavancin is prepared by the reductive alkylation of chloroeremomycin with 4'-chloro-4-biphenylcarboxaldehyde.[13] A detailed protocol involves:

  • Reaction: Chloroeremomycin is reacted with 4'-fluorobiphenyl-4-carbaldehyde in a mixture of DMF and methanol.[14]

  • Reduction: The resulting imine is reduced, for example, with sodium cyanoborohydride.[14]

  • Purification: The final product is purified using chromatographic techniques such as preparative HPLC.[19]

V. Signaling Pathways and Mechanisms of Action

This compound's Mechanism of Action

This compound exerts its bactericidal effect by targeting the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting the transglycosylation and transpeptidation steps in bacterial cell wall biosynthesis. This leads to a weakened cell wall and eventual cell lysis.[3][20]

Vancomycin_Mechanism cluster_Bacterial_Cell Bacterial Cell Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Polymerization Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cross-linking Cell_Wall Bacterial Cell Wall Transpeptidase->Cell_Wall Synthesis This compound This compound This compound->Peptidoglycan_Precursor This compound->Transglycosylase Inhibits This compound->Transpeptidase Inhibits

Diagram of this compound's Mechanism of Action.

The VanA Resistance Pathway

The most common mechanism of high-level this compound resistance is mediated by the vanA gene cluster. This system alters the bacterial cell wall precursor by replacing the terminal D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac), to which this compound has a significantly lower binding affinity.[4][21] This change is orchestrated by a series of enzymes encoded by the van genes.[21]

VanA_Resistance cluster_Synthesis_Modification Cell Wall Precursor Modification Vancomycin_ext This compound (extracellular) VanS VanS (Sensor Kinase) Vancomycin_ext->VanS Activates VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanH VanH (Dehydrogenase) VanR->VanH Induces expression VanA VanA (Ligase) VanR->VanA VanX VanX (Dipeptidase) VanR->VanX D_Lactate D-Lactate VanH->D_Lactate D_Ala_D_Lac D-Ala-D-Lac VanA->D_Ala_D_Lac Pyruvate Pyruvate Pyruvate->VanH D_Lactate->VanA D_Ala D-Alanine D_Ala->VanA D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->VanX Modified_Precursor Modified Peptidoglycan Precursor D_Ala_D_Lac->Modified_Precursor Incorporated into

Diagram of the VanA Resistance Pathway.

VI. Conclusion

The journey from understanding the complex structure of this compound to achieving its total synthesis and developing potent semi-synthetic derivatives represents a remarkable story of scientific innovation. As antibiotic resistance continues to be a major global health threat, the strategies and methodologies outlined in this guide will be invaluable for researchers and drug development professionals working to create the next generation of life-saving antibiotics. The continued exploration of this compound's chemical space, guided by a deep understanding of its synthesis and mechanisms of action and resistance, holds the key to staying ahead in the ongoing battle against infectious diseases.

References

Vancomycin's Molecular Embrace: An In-depth Technical Guide to its Binding Site on Peptidoglycan Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the binding interaction between the glycopeptide antibiotic vancomycin and its target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. Understanding this critical molecular interaction is fundamental to comprehending this compound's mechanism of action, the basis of resistance, and the development of next-generation antibiotics.

The Core Interaction: A Network of Hydrogen Bonds

This compound's bactericidal activity stems from its ability to bind with high affinity to the C-terminal D-Ala-D-Ala moiety of peptidoglycan precursors.[1][2][3] This binding event physically obstructs the transglycosylation and transpeptidation steps in bacterial cell wall synthesis, leading to a weakened cell wall and eventual cell lysis.[1][3][4]

The binding is characterized by the formation of a precise network of five hydrogen bonds between the this compound aglycone and the D-Ala-D-Ala dipeptide.[5][6] This interaction occurs within a rigid, pre-organized binding pocket on the this compound molecule.[7] The N-methyl-leucine residue of this compound is crucial for this dipeptide binding.[5]

Quantitative Binding Affinity

The affinity of this compound for its target has been quantified by various biophysical methods. The dissociation constant (Kd) is a key metric, with lower values indicating a stronger binding affinity.

LigandMethodDissociation Constant (Kd)Binding Constant (Kb/Ka)Reference
UDP-N-acetylmuramyl-L-Ala-D-Glu-L-Lys-D-Ala-D-AlaAffinity Capillary Electrophoresis62.5 µM1.6 x 104 M-1[8]
Tris(this compound carboxamide) with a trivalent D-Ala-D-Ala derived ligandNot Specified~4 x 10-17 MNot Specified[9]
N-acetyl-D-Ala-D-Ala to this compound-PEG derivativesAffinity Capillary ElectrophoresisNot Directly Stated1.8 x 103 M-1[10]
Nα,Nε-diacetyl-Lys-D-Ala-D-Ala to this compound-PEG derivativesAffinity Capillary ElectrophoresisNot Directly Stated47.7 x 103 M-1[10]
This compound aglycon with D-Ala-D-Ala ligandNot SpecifiedNot Directly StatedHigh Affinity[11]
This compound aglycon with D-Ala-D-Lac ligandNot SpecifiedNot Directly Stated~600-fold lower than D-Ala-D-Ala[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to characterize the this compound-peptidoglycan precursor interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[12][13]

Protocol:

  • Sample Preparation:

    • Prepare the this compound solution and the peptidoglycan precursor (or a synthetic analogue like N-acetyl-D-Ala-D-Ala) in identical, degassed buffer to minimize heats of dilution.[13] A common buffer is sodium acetate at pH 4.7.[12]

    • Accurately determine the concentrations of both the macromolecule (in the cell) and the ligand (in the syringe). Typical starting concentrations are in the range of 10-50 µM for the cell and 100-500 µM for the syringe.[13][14]

    • Ensure samples are free of aggregates by centrifugation or filtration.[13]

  • ITC Experiment:

    • Load the this compound solution into the sample cell of the calorimeter and the peptidoglycan precursor into the injection syringe.

    • Perform an initial control titration by injecting the ligand into the buffer to determine the heat of dilution.

    • Set the experimental parameters, including the injection volume, spacing between injections, and temperature. A typical experiment consists of a series of small injections (e.g., 2-10 µL) of the ligand into the sample cell.[14]

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[12][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound-ligand complex in solution, including the identification of specific hydrogen bonds and the overall conformation.[5][6]

Protocol:

  • Sample Preparation:

    • Dissolve this compound and the peptidoglycan precursor analogue (e.g., muramyl pentapeptide ending in D-Ala) in a suitable solvent, typically a mixture of H2O and D2O (e.g., 9:1) to observe exchangeable amide protons.[5][15]

    • Prepare a series of samples with varying molar ratios of this compound to the ligand (e.g., 1:0.5, 1:1) to monitor chemical shift changes upon binding.[5][15]

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) 1H NMR spectra to observe changes in chemical shifts of protons involved in binding.[5][15]

    • Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) to assign proton and carbon signals and to identify through-space interactions (NOEs) between this compound and the ligand, which are indicative of proximity and define the 3D structure of the complex.[6][16]

  • Data Analysis:

    • Assign the NMR signals of the free and bound species.

    • Analyze the chemical shift perturbations to identify the residues at the binding interface.

    • Use the NOE distance restraints to calculate a solution structure of the this compound-ligand complex using molecular modeling software.[5][6]

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the this compound-ligand complex in the solid state, revealing precise atomic coordinates and bond distances.[7][17]

Protocol:

  • Crystallization:

    • Prepare a highly pure and concentrated solution of the this compound-ligand complex (e.g., this compound with N-acetyl-D-Ala-D-Ala).[18]

    • Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion. For example, crystals of a this compound-N-acetyl-D-Ala-D-Ala complex were grown using imidazole maleic buffer at pH 7.6.[18]

    • Optimize the conditions that yield well-diffracting single crystals.

  • X-ray Diffraction Data Collection:

    • Mount a suitable crystal and expose it to a high-intensity X-ray beam, often from a synchrotron source, at cryogenic temperatures to minimize radiation damage.[17]

    • Collect a complete set of diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using methods like molecular replacement or ab initio techniques.[17]

    • Build and refine the atomic model of the this compound-ligand complex against the experimental data to obtain the final high-resolution structure.[17]

Affinity Capillary Electrophoresis (ACE)

ACE is a powerful technique for studying binding interactions by measuring the change in electrophoretic mobility of a molecule upon binding to its ligand.[8][19]

Protocol:

  • Sample and Buffer Preparation:

    • Prepare a run buffer containing a known concentration of the ligand (e.g., this compound).[8]

    • Prepare a sample mixture containing the analyte (peptidoglycan precursor) and a neutral marker to correct for electroosmotic flow.

  • ACE Analysis:

    • Inject a small plug of the sample mixture into a capillary filled with the run buffer.

    • Apply a high voltage across the capillary to induce electrophoretic separation.

    • Detect the migration times of the analyte and the neutral marker.

  • Data Analysis:

    • Calculate the electrophoretic mobility of the analyte at different ligand concentrations.

    • Plot the change in mobility as a function of the ligand concentration.

    • Fit the data to a binding isotherm to determine the binding constant. A Scatchard plot can also be used to determine the dissociation constant.[8]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the molecular basis of this compound resistance.

Vancomycin_Mechanism_of_Action cluster_synthesis Peptidoglycan Synthesis cluster_vancomycin_action This compound Action Lipid_II_precursor Lipid II Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Lipid_II_precursor->Transglycosylase Polymerization Vancomycin_Complex This compound-Lipid II Complex Growing_Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Growing_Peptidoglycan Transpeptidase Transpeptidase (PBP) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan Growing_Peptidoglycan->Transpeptidase Cross-linking This compound This compound This compound->Lipid_II_precursor Binds to D-Ala-D-Ala Inhibition_TG Inhibition of Transglycosylation Vancomycin_Complex->Inhibition_TG Inhibition_TP Inhibition of Transpeptidation Vancomycin_Complex->Inhibition_TP Inhibition_TG->Transglycosylase Inhibition_TP->Transpeptidase

Caption: this compound's mechanism of action.

Vancomycin_Resistance_Mechanism cluster_sensing Sensing and Regulation cluster_resistance Resistance Machinery Vancomycin_ext This compound (extracellular) VanS VanS (Sensor Kinase) Vancomycin_ext->VanS Activates Resistant_Cell_Wall Resistant Cell Wall Synthesis Vancomycin_ext->Resistant_Cell_Wall Low Affinity Binding VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanR_P Phospho-VanR VanR->VanR_P vanHAX_operon vanHAX Operon VanR_P->vanHAX_operon Induces Transcription VanH VanH vanHAX_operon->VanH VanA VanA vanHAX_operon->VanA VanX VanX vanHAX_operon->VanX D_Lactate D-Lactate VanH->D_Lactate D_Ala_D_Lac D-Ala-D-Lactate VanA->D_Ala_D_Lac Pyruvate Pyruvate Pyruvate->VanH Reduces D_Lactate->VanA Modified_Precursor Modified Peptidoglycan Precursor (D-Ala-D-Lac terminus) D_Ala_D_Lac->Modified_Precursor Incorporated D_Ala_D_Ala_pool D-Ala-D-Ala (intracellular pool) D_Ala_D_Ala_pool->VanX Hydrolyzes Modified_Precursor->Resistant_Cell_Wall

Caption: this compound resistance mechanism (VanA-type).

References

The Evolution of Vancomycin Resistance: A Molecular Arms Race

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1][2] Its unique mechanism of action, which involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis, was once thought to be insusceptible to the development of resistance.[3][4] However, the emergence and global dissemination of this compound-resistant bacteria, most notably this compound-resistant enterococci (VRE) and this compound-resistant Staphylococcus aureus (VRSA), have posed a significant threat to public health and presented formidable challenges in clinical practice.[5][6]

This guide provides a comprehensive overview of the molecular evolution of this compound resistance genes, detailing the genetic determinants, biochemical mechanisms, and regulatory pathways that confer resistance. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate interplay between antibiotic pressure and bacterial adaptation.

The Biochemical Basis of this compound Resistance

The primary mechanism of acquired this compound resistance involves a fundamental alteration of the antibiotic's target.[3][4] Resistance is achieved through the production of modified peptidoglycan precursors where the terminal D-Ala-D-Ala dipeptide is replaced by either D-Ala-D-Lactate (D-Ala-D-Lac) or D-Ala-D-Serine (D-Ala-D-Ser).[3][7] This substitution, particularly the replacement of an amide bond with an ester bond in the case of D-Ala-D-Lac, results in a 1,000-fold reduction in the binding affinity of this compound, rendering the antibiotic ineffective.[3] This intricate cellular remodeling is orchestrated by a set of genes organized into operons, with the vanA and vanB operons being the most clinically significant.

Key Genetic Determinants of this compound Resistance: The van Operons

The genetic basis of this compound resistance lies within mobile genetic elements, primarily transposons, which carry the van gene clusters.[8] These operons encode the necessary enzymes for the synthesis of the alternative peptidoglycan precursors and for the elimination of the susceptible native precursors.

The VanA Operon: High-Level, Inducible Resistance

The vanA operon confers high-level, inducible resistance to both this compound and teicoplanin.[9] It is typically located on the transposon Tn1546 and is composed of several key genes:[10]

  • vanR and vanS : These genes encode a two-component regulatory system. VanS is a membrane-bound sensor kinase that detects the presence of this compound, and VanR is a response regulator that, upon phosphorylation by VanS, activates the transcription of the resistance genes.[7][11]

  • vanH : This gene encodes a D-lactate dehydrogenase, which reduces pyruvate to D-lactate.[7][12]

  • vanA : This gene encodes a ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.[7][12]

  • vanX : This gene encodes a D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursors.[13]

  • vanY : This gene encodes a D,D-carboxypeptidase that cleaves the terminal D-Ala from any remaining pentapeptide precursors that have incorporated D-Ala-D-Ala.[10]

  • vanZ : The function of VanZ is less critical for high-level resistance but may contribute to teicoplanin resistance.[10]

The VanB Operon: Variable-Level, Inducible Resistance

The vanB operon confers inducible resistance to this compound but, in many cases, not to the related glycopeptide teicoplanin.[9][14] The level of this compound resistance can be variable. The genetic organization is similar to the vanA operon, containing homologous genes (vanR_B, vanS_B, vanH_B, vanB, vanX_B, vanY_B).[14] A key difference lies in the sensor kinase, VanS_B, which is typically activated by this compound but not teicoplanin.[14]

Other van Operons

Several other van operons have been identified, each with distinct characteristics:

  • vanC : This operon is intrinsic to certain motile Enterococcus species like E. gallinarum and E. casseliflavus. It confers low-level, constitutive resistance to this compound by producing D-Ala-D-Ser precursors.[15]

  • vanD : This operon results in moderate to high-level constitutive resistance to both this compound and teicoplanin.[16] A notable feature of vanD-type resistance is that the host's native D-Ala-D-Ala ligase is often inactivated, making the bacteria dependent on the vanD ligase for cell wall synthesis.[17]

  • vanG : This operon confers low-level, inducible resistance to this compound.[16][18] It also directs the synthesis of D-Ala-D-Ser-containing peptidoglycan precursors.[18]

Quantitative Data on this compound Resistance

The level of resistance conferred by different van operons is typically quantified by determining the Minimum Inhibitory Concentration (MIC) of this compound. The prevalence of these genes varies geographically and among different bacterial species.

This compound Resistance Phenotype/GenotypeOrganism(s)This compound MIC (µg/mL)Teicoplanin SusceptibilityReference(s)
VanAEnterococcus spp., S. aureusHigh-level (≥16)Resistant[1][19]
VanBEnterococcus spp.Variable (4 to >1024)Susceptible[9][14]
VanCE. gallinarum, E. casseliflavusLow-level (8-32)Susceptible[15]
VanDE. faeciumModerate (64-128)Resistant[9][16]
VanGE. faecalisLow-level (16)Susceptible[16]
VISA (this compound-Intermediate S. aureus)S. aureusIntermediate (4-8)Susceptible[1][2]

Signaling Pathways and Regulatory Mechanisms

The expression of acquired this compound resistance is tightly regulated, primarily through two-component signal transduction systems (TCS). The VanS/VanR system is the archetypal example.

VanA and VanB Signaling Pathway

In the presence of this compound, the membrane-bound sensor kinase VanS undergoes autophosphorylation.[7] The phosphate group is then transferred to the cytoplasmic response regulator VanR.[7] Phosphorylated VanR acts as a transcriptional activator, binding to promoter regions and inducing the expression of the vanHAX and vanYZ resistance genes.[11] In the absence of this compound, VanS acts as a phosphatase, removing the phosphate group from VanR and thereby downregulating the expression of resistance genes.[7]

Van_Signaling cluster_membrane Cell Membrane VanS VanS (Sensor Kinase) VanS->VanS VanR VanR (Response Regulator) VanS->VanR 3. Phosphorylates This compound This compound This compound->VanS 1. Binds VanR_P VanR-P (Active) Promoter Promoter Region (P_vanH) VanR_P->Promoter 4. Binds vanHAX vanHAX genes Promoter->vanHAX 5. Activates Transcription Resistance_Proteins Resistance Proteins (VanH, VanA, VanX) vanHAX->Resistance_Proteins 6. Translation

VanA/VanB Signaling Pathway

Experimental Protocols for Characterization of this compound Resistance

A combination of phenotypic and genotypic methods is employed to detect and characterize this compound resistance.

Antimicrobial Susceptibility Testing (AST)

Method: Broth microdilution or disk diffusion according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol (Broth Microdilution):

  • Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubate the plate at 35°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Interpret results based on CLSI breakpoints.

PCR for Detection of van Genes

Method: Polymerase Chain Reaction (PCR) using specific primers for vanA, vanB, etc.

Protocol (Conventional PCR):

  • DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial kit or standard enzymatic lysis methods.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target van gene.

    • Add the extracted DNA template to the master mix.

    • Perform thermal cycling:

      • Initial denaturation (e.g., 95°C for 5 minutes).

      • 30-35 cycles of:

        • Denaturation (e.g., 95°C for 30 seconds).

        • Annealing (e.g., 55-60°C for 30 seconds, primer-dependent).

        • Extension (e.g., 72°C for 1 minute).

      • Final extension (e.g., 72°C for 5 minutes).

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel containing a DNA stain (e.g., ethidium bromide).

    • Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the van gene.

Experimental Workflow for Identification of this compound Resistance

Experimental_Workflow Start Clinical Isolate AST Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Start->AST Interpret_MIC Interpret MIC based on CLSI breakpoints AST->Interpret_MIC Susceptible This compound Susceptible Interpret_MIC->Susceptible MIC ≤ breakpoint Resistant This compound Resistant/Intermediate Interpret_MIC->Resistant MIC > breakpoint PCR PCR for van genes (vanA, vanB, etc.) Resistant->PCR Sequencing Whole Genome Sequencing Resistant->Sequencing Further Characterization Gene_Detection van gene detected? PCR->Gene_Detection Acquired_Resistance Acquired Resistance (e.g., VanA, VanB) Gene_Detection->Acquired_Resistance Yes Other_Mechanism Investigate other mechanisms (e.g., cell wall thickening in VISA) Gene_Detection->Other_Mechanism No

Workflow for this compound Resistance Identification

Horizontal Gene Transfer and the Evolution of Resistance

The rapid dissemination of this compound resistance is largely attributable to horizontal gene transfer (HGT).[8] The van operons are often located on mobile genetic elements such as plasmids and transposons, which can be transferred between bacteria, even across species and genera.[5][8] The transfer of the vanA gene cluster from this compound-resistant Enterococcus faecalis to MRSA, resulting in the emergence of VRSA, is a prime example of the clinical implications of HGT.[5]

The evolutionary trajectory of this compound resistance genes is a complex interplay of selective pressure from antibiotic use and the remarkable adaptability of bacteria. Phylogenetic analyses suggest that the ancestral van gene clusters may have originated in soil bacteria.[20]

Logical Relationship of this compound Resistance Evolution

Evolution_Logic Antibiotic_Pressure This compound Use (Selective Pressure) Enterococci Colonization and Spread in Enterococci (VRE) Antibiotic_Pressure->Enterococci Origin Putative Origin: Soil Bacteria MGE Incorporation into Mobile Genetic Elements (Plasmids, Transposons) Origin->MGE HGT Horizontal Gene Transfer (Conjugation) MGE->HGT HGT->Enterococci Diversification Diversification of van operons (VanA, VanB, VanD, etc.) HGT->Diversification Interspecies_Transfer Interspecies Transfer (e.g., Enterococcus to S. aureus) Enterococci->Interspecies_Transfer VRSA Emergence of VRSA Interspecies_Transfer->VRSA

References

Vancomycin's In Vitro Efficacy: A Technical Guide to its Spectrum of Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro spectrum of activity of vancomycin against a range of clinically significant bacterial isolates. Designed for researchers, scientists, and drug development professionals, this document details quantitative susceptibility data, standardized experimental protocols for its determination, and visual representations of key biological pathways and experimental workflows.

Introduction

This compound is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria for several decades.[1][2] Its bactericidal action primarily involves the inhibition of cell-wall biosynthesis.[1][2] Specifically, this compound binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall integrity.[3][4] This mechanism of action makes it particularly effective against bacteria with a thick peptidoglycan layer and an outer membrane that does not impede its access to this target.[3] Consequently, this compound is inactive against most Gram-negative bacteria, mycobacteria, and fungi.

This guide summarizes the in vitro activity of this compound against key Gram-positive pathogens, including Staphylococcus aureus, Enterococcus species, Streptococcus species, and Clostridioides difficile. The data presented is crucial for understanding its spectrum of activity and the evolving landscape of antimicrobial resistance.

Quantitative Summary of this compound Activity

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for assessing the overall efficacy of an antibiotic against a population of clinical isolates. The following table summarizes the this compound MIC₅₀ and MIC₉₀ values for a range of Gram-positive clinical isolates as reported in various surveillance studies.

Bacterial SpeciesNumber of IsolatesGeographic RegionMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (all)17,284North America-11[5]
Staphylococcus aureus (MRSA)75Brazil0.25 - 211[6]
Enterococcus faecalis (all)754Brazil-≤14[7]
Enterococcus faecalis (VSE)1,950Europe/Israel---[8]
Enterococcus faecium (all)-----
Enterococcus faecium (VRE)7,615Global---[9]
Streptococcus pneumoniae65,993Global---[10][11]
Streptococcus pyogenes40Senegal---[12]
Clostridioides difficile-----

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of this compound's in vitro activity is performed using standardized methods to ensure reproducibility and comparability of data across laboratories. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for antimicrobial susceptibility testing. The broth microdilution method is considered the gold standard.[6]

Broth Microdilution Method (CLSI M07-A11)

The CLSI M07-A11 document outlines the reference method for broth dilution susceptibility testing of aerobic bacteria.[13][14][15][16][17]

1. Media Preparation:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for non-fastidious bacteria like Staphylococcus and Enterococcus.

  • For fastidious organisms such as Streptococcus pneumoniae, the medium is supplemented with 2-5% lysed horse blood.

2. Inoculum Preparation:

  • A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

3. Test Procedure:

  • A serial two-fold dilution of this compound is prepared in the microtiter plate wells.

  • Each well is inoculated with the standardized bacterial suspension.

  • A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

4. Incubation:

  • The microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.

  • For Streptococcus pneumoniae, incubation is performed in an atmosphere of 5% CO₂ for 20-24 hours.

5. Interpretation of Results:

  • The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth Microdilution Method (EUCAST)

The EUCAST methodology for broth microdilution is largely harmonized with the ISO 20776-1 standard and shares many similarities with the CLSI protocol.[18][19][20]

1. Media:

  • Mueller-Hinton broth is used for non-fastidious organisms.

  • For fastidious organisms, Mueller-Hinton broth supplemented with 5% defibrinated horse blood and 20 mg/L β-NAD (MH-F broth) is recommended.

2. Inoculum:

  • The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.

3. Incubation:

  • Incubation is at 35°C ± 1°C for 18 ± 2 hours in ambient air.

  • For fastidious organisms, incubation is in 5% CO₂.

4. Reading of MICs:

  • The MIC is the lowest concentration of the antibiotic showing no visible growth. Specific reading guidance is provided for this compound against enterococci, where any discernible growth should be considered, and fuzzy zone edges in disk diffusion may indicate resistance.[20]

Visualizing Key Pathways and Workflows

This compound's Mechanism of Action

This compound exerts its bactericidal effect by targeting the synthesis of the bacterial cell wall. The following diagram illustrates the key steps in this process.

Vancomycin_Mechanism_of_Action cluster_cell_wall Bacterial Cell Wall Synthesis cluster_this compound This compound Action Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Polymerization Transpeptidase Transpeptidase (Penicillin-Binding Protein) Transglycosylase->Transpeptidase Cross-linking Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan This compound This compound Binding This compound->Binding Binding->Peptidoglycan_Precursor Inhibition Inhibition of Transglycosylation & Transpeptidation Binding->Inhibition Cell_Lysis Cell Lysis Inhibition->Cell_Lysis

Caption: this compound inhibits bacterial cell wall synthesis.

Mechanism of this compound Resistance in Enterococci

Resistance to this compound, particularly in enterococci, is a significant clinical concern. The most common mechanism involves the alteration of the drug's target site.

Vancomycin_Resistance_Mechanism cluster_induction Induction of Resistance cluster_synthesis Altered Peptidoglycan Synthesis Vancomycin_presence This compound Presence VanS VanS (Sensor Kinase) Activation Vancomycin_presence->VanS VanR VanR (Response Regulator) Phosphorylation VanS->VanR VanHAX_operon vanHAX Operon Transcription VanR->VanHAX_operon VanH VanH: Pyruvate to D-Lactate VanHAX_operon->VanH VanA VanA: D-Ala-D-Lac Synthesis VanHAX_operon->VanA VanX VanX: D-Ala-D-Ala Hydrolysis VanHAX_operon->VanX Altered_Precursor Altered Precursor (D-Ala-D-Lac) VanA->Altered_Precursor Resistant_Cell_Wall Resistant Cell Wall Synthesis Altered_Precursor->Resistant_Cell_Wall No_Binding Altered_Precursor->No_Binding Vancomycin_drug This compound Vancomycin_drug->No_Binding

Caption: this compound resistance in Enterococci.

Experimental Workflow for Broth Microdilution MIC Testing

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Broth_Microdilution_Workflow Start Start: Isolate Preparation Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Start->Inoculum_Prep Inoculum_Dilution Inoculum Dilution (to final concentration) Inoculum_Prep->Inoculum_Dilution Inoculation Inoculation of Plates Inoculum_Dilution->Inoculation Plate_Prep Microtiter Plate Preparation (Serial dilution of this compound) Plate_Prep->Inoculation Incubation Incubation (35°C, 16-24h) Inoculation->Incubation Reading Visual Reading of Growth Incubation->Reading MIC_Determination MIC Determination (Lowest concentration with no growth) Reading->MIC_Determination End End: Report MIC Value MIC_Determination->End

Caption: Broth microdilution workflow for MIC testing.

Conclusion

This compound remains a critical therapeutic agent for the management of serious Gram-positive infections. This guide provides a summary of its in vitro activity against key clinical isolates, based on contemporary surveillance data. Adherence to standardized testing methodologies, such as those provided by CLSI and EUCAST, is paramount for accurate and comparable susceptibility testing. Continuous monitoring of this compound MIC trends is essential for informing clinical practice and guiding antimicrobial stewardship efforts in the face of evolving resistance patterns.

References

The Intricate Assembly Line: A Technical Guide to Vancomycin Biosynthesis in Streptomyces orientalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of vancomycin, a clinically vital glycopeptide antibiotic, by the actinomycete Streptomyces orientalis (now reclassified as Amycolatopsis orientalis). This compound's complex chemical structure, a hallmark of non-ribosomal peptide synthesis, presents a fascinating case study in microbial metabolic engineering and natural product chemistry. This document details the genetic and biochemical underpinnings of its production, offering insights into the intricate enzymatic machinery and regulatory networks that govern its formation.

The this compound Biosynthetic Pathway: A Three-Act Play

The biosynthesis of this compound is a complex process that can be conceptually divided into three main stages: the synthesis of non-proteinogenic amino acid precursors, the assembly of the heptapeptide backbone by a non-ribosomal peptide synthetase (NRPS) complex, and a series of post-assembly modifications that tailor the final molecule.[1][2]

Act I: Forging the Building Blocks

The heptapeptide core of this compound is composed of both proteinogenic and non-proteinogenic amino acids. While L-leucine and L-asparagine are drawn from primary metabolism, the unusual residues require dedicated biosynthetic pathways encoded within or linked to the this compound gene cluster (vcm). These specialized precursors include:

  • β-hydroxytyrosine (βHt): Derived from L-tyrosine.

  • 4-hydroxyphenylglycine (Hpg): Synthesized from prephenate.

  • 3,5-dihydroxyphenylglycine (Dpg): Formed from malonyl-CoA.[2]

A metabolomic analysis of a high-yielding Amycolatopsis keratiniphila mutant strain revealed a strong correlation between the accumulation of fatty acids, 3,5-dihydroxyphenylacetic acid, and the precursor Dpg with enhanced this compound production, suggesting that fatty acid metabolism can be a source for Dpg biosynthesis.[3]

Act II: The NRPS Assembly Line

The heart of this compound biosynthesis lies in a multi-modular NRPS system, encoded by the vcmA, vcmB, and vcmC genes.[1] These large enzymes function as a molecular assembly line, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The NRPS machinery for this compound is spread across three proteins and comprises seven modules, each containing core domains for adenylation (A), thiolation (T), and condensation (C).[1] Additionally, some modules feature an epimerization (E) domain to convert L-amino acids to their D-isoforms.[1]

Act III: Tailoring for Potency

Once the linear heptapeptide is assembled on the NRPS scaffold, it undergoes a series of crucial post-assembly modifications to yield the mature, biologically active this compound molecule. These tailoring steps include:

  • Oxidative Cross-linking: A series of cytochrome P450 monooxygenases (OxyA, OxyB, and OxyC) catalyze the formation of three intramolecular aryl ether and biaryl bonds.[4][5][6] This creates the characteristic rigid, cup-shaped structure of the aglycone core, which is essential for its antibiotic activity.[1]

  • Halogenation: The flavin-dependent halogenase VhaA is responsible for the chlorination of two β-hydroxytyrosine residues.[7][8][9] In vitro studies have shown that VhaA can chlorinate both residues on a peptide carrier protein (PCP)-bound hexapeptide intermediate.[8][9]

  • Glycosylation: Two glycosyltransferases, GtfE and GtfD, attach a disaccharide moiety to the heptapeptide core. GtfE transfers a glucose molecule to the hydroxyl group of 4-hydroxyphenylglycine, and GtfD then adds an L-vancosamine to the glucose.

  • N-methylation: The N-terminal leucine residue is methylated by an N-methyltransferase.[1]

The Genetic Blueprint: The vcm Gene Cluster

The genes encoding the enzymes for this compound biosynthesis and resistance are clustered together on the chromosome of A. orientalis. This this compound biosynthetic gene cluster (vcm) is approximately 64 kb in size and contains genes for the NRPS modules, precursor synthesis, tailoring enzymes, and self-resistance mechanisms.[2]

Regulation of this compound Production

The expression of the vcm gene cluster is tightly regulated to ensure that antibiotic production occurs at the appropriate time and in response to specific environmental cues. Key regulatory elements include:

  • Cluster-Situated Regulators: The genes AoStrR1 (a SARP-family regulator) and AoLuxR1 (a LuxR-family regulator) have been identified as positive regulators of northis compound biosynthesis, a closely related glycopeptide. Overexpression of these genes leads to a significant increase in antibiotic production.

  • Global Regulators: While not yet fully elucidated for this compound specifically, global regulators in Streptomyces, such as the cAMP receptor protein (Crp) and the N-acetylglucosamine-responsive repressor DasR, are known to control the onset of secondary metabolism in response to nutrient availability.[10][11]

The following diagram illustrates the known positive regulatory control of the this compound biosynthetic gene cluster by AoStrR1 and AoLuxR1.

This compound Biosynthesis Regulation Regulatory Control of the this compound Gene Cluster AoStrR1 AoStrR1 vcm_cluster vcm Gene Cluster AoStrR1->vcm_cluster + AoLuxR1 AoLuxR1 AoLuxR1->vcm_cluster + This compound This compound vcm_cluster->this compound

Known positive regulators of the this compound gene cluster.

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including the genetic background of the producing strain and the composition of the fermentation medium. The following tables summarize key quantitative data from various studies.

Table 1: this compound Production in Wild-Type and Mutant A. orientalis Strains
Strain This compound Titer (mg/L)
A. orientalis AO-1 (original strain)270
A. orientalis AO-2 (A82846B-producing mutant)89 (of A82846B)
A. orientalis AO-3 (strR overexpression in AO-2)160 (of A82846B)
A. keratiniphila HCCB10007 (original strain)Varies (baseline)
A. keratiniphila HCCB10007 Δeco-cds4-27 (mutant)55% increase over original strain

Data sourced from[3][12].

Table 2: Effect of Fermentation Conditions on this compound Production
Condition Effect on this compound Production
Increased glucose concentration (up to 15 g/L)Increased production
Increased glycerol concentration (up to 10 g/L)Increased production
Increased phosphate concentration (2 to 8 mM)Decreased specific production rate
Amino acid supplementation (glycine, phenylalanine, tyrosine, arginine)Increased specific production
pHOptimum at 7.6
TemperatureOptimum at 29°C
Inoculum sizeOptimum at 4.5%
AgitationOptimum at 255 rpm

Data sourced from[13][14][15][16].

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound biosynthesis.

Genetic Manipulation of A. orientalis

A common workflow for generating a gene knockout mutant to study its effect on this compound production is depicted below.

Gene Knockout Workflow Experimental Workflow for Gene Knockout in A. orientalis start Start: Identify Target Gene construct Construct Gene Replacement Plasmid (e.g., using CRISPR-Cas12a) start->construct conjugation Intergeneric Conjugation (E. coli to A. orientalis) construct->conjugation selection Select for Double Crossover Events conjugation->selection verification Verify Gene Knockout (PCR, Southern Blot) selection->verification fermentation Fermentation of Wild-Type and Mutant Strains verification->fermentation analysis Analyze this compound Production (HPLC, LC-MS/MS) fermentation->analysis end End: Correlate Genotype with Phenotype analysis->end

A generalized workflow for gene knockout studies.

Protocol for CRISPR-Cas12a-based Gene Knockout (adapted from[12]):

  • Construct the Gene Editing Plasmid: A plasmid is constructed containing the Cas12a gene, a crRNA targeting the gene of interest, and homologous arms flanking the target gene for homologous recombination.

  • Intergeneric Conjugation: The constructed plasmid is transferred from a donor E. coli strain (e.g., ET12567/pUZ8002) to A. orientalis via conjugation.

  • Selection of Exconjugants: Exconjugants are selected on media containing appropriate antibiotics.

  • Screening for Gene Knockout: Colonies are screened by PCR to identify mutants that have undergone homologous recombination, resulting in the deletion of the target gene.

  • Verification: The gene knockout is confirmed by Southern blotting or sequencing.

In Vitro Enzyme Assays

Protocol for In Vitro Assay of Cytochrome P450 Enzymes (OxyA, OxyB, OxyC) (adapted from[6][13]):

  • Heterologous Expression and Purification: The oxy genes are cloned into an expression vector and expressed in a suitable host like E. coli. The enzymes are then purified, often as His-tagged proteins.

  • Substrate Preparation: The peptide substrate, tethered to a peptide carrier protein (PCP) domain, is prepared.

  • Enzyme Reaction: The purified Oxy enzyme is incubated with the PCP-bound peptide substrate in a reaction buffer containing a redox partner system (e.g., putidaredoxin and putidaredoxin reductase) and NADPH to initiate the reaction.

  • Product Analysis: The reaction is quenched, and the products are analyzed by HPLC and mass spectrometry to detect the mass change corresponding to the oxidative cross-linking.

Protocol for In Vitro Halogenase (VhaA) Assay (adapted from[7][8][9]):

  • Enzyme and Substrate Preparation: The VhaA halogenase and a flavin reductase are expressed and purified. The peptide substrate is synthesized and attached to a PCP domain.

  • Reaction Mixture: The halogenase, flavin reductase, FAD, chloride ions, and the PCP-bound peptide substrate are combined in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of NADH.

  • Analysis: The reaction products are analyzed by mass spectrometry to detect the incorporation of chlorine atoms.

Analysis of this compound and Intermediates

Protocol for LC-MS/MS Quantification of this compound (adapted from[17][18][19][20][21]):

  • Sample Preparation: Fermentation broth or cell extracts are clarified by centrifugation. Proteins are precipitated using a solvent like methanol or acetonitrile.

  • Internal Standard: A known concentration of an internal standard (e.g., a structurally similar but distinct molecule) is added to the sample for accurate quantification.

  • Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18) and separated using a gradient of solvents, typically water and acetonitrile or methanol with a modifier like formic acid.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (e.g., by electrospray ionization), and specific precursor-to-product ion transitions are monitored (multiple reaction monitoring) for highly selective and sensitive quantification.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces orientalis is a testament to the complex and elegant chemistry catalyzed by microbial enzymes. A thorough understanding of the biosynthetic pathway, its genetic basis, and its regulation is paramount for the rational design of novel glycopeptide antibiotics with improved efficacy against resistant pathogens. Techniques such as metabolic engineering, precursor-directed biosynthesis, and chemoenzymatic synthesis, all informed by the fundamental knowledge outlined in this guide, hold the key to expanding our arsenal of life-saving drugs. Continued research into the intricate details of this remarkable biosynthetic assembly line will undoubtedly pave the way for the next generation of glycopeptide antibiotics.

References

A Technical Guide to the Physicochemical Properties of Vancomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vancomycin hydrochloride is a potent glycopeptide antibiotic derived from the bacterium Streptomyces orientalis (now known as Amycolatopsis orientalis).[1][2][3] It is a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][4] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals involved in its formulation, stability testing, and clinical application. This guide provides an in-depth overview of these properties, supported by experimental methodologies and visual diagrams to elucidate key processes.

Core Physicochemical Characteristics

This compound hydrochloride is a complex tricyclic glycosylated peptide.[5] It is typically presented as a free-flowing, white, off-white, or tan to brown crystalline powder.[1][2][4][6] The compound is known to be hygroscopic and relatively stable in its dry state.[1][6]

PropertyValueReferences
Molecular Formula C66H76Cl3N9O24[1][6][7]
Molecular Weight 1485.72 g/mol [1][2][7][8]
CAS Number 1404-93-9[1][2][6]
Appearance White, off-white, or tan to brown powder[1][2][4][9]
Melting Point >190°C (with decomposition)[1][4][6][7]
pH (5% solution) 2.5 - 4.5[1]
UV Max Absorption (Water) 282 nm[9]
Solubility Profile

The solubility of this compound hydrochloride is a critical factor in its formulation for intravenous administration. Its hydrochloride salt form enhances its aqueous solubility.[10]

SolventSolubilityReferences
Water Very soluble (>100 mg/mL)[1][9][11][12]
Methanol Slightly to moderately soluble[1][7][13]
Ethanol (dilute) Moderately soluble[2][11]
Dimethylsulfoxide (DMSO) Slightly soluble[1][7]
Higher Alcohols Insoluble[2][9][11]
Acetone Insoluble[2][9][11][13]
Ether Insoluble[2][9][11]

According to the Biopharmaceutics Classification System (BCS) guidelines, this compound hydrochloride is classified as a highly soluble substance, as its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.0 to 7.5.[11]

Dissociation Constants (pKa)

This compound has multiple ionizable functional groups, including a primary amine, a secondary amine, a carboxyl group, and several phenolic hydroxyl groups, which contribute to its pH-dependent charge and interactions.[14][15] The reported pKa values are crucial for predicting its behavior in different physiological environments and for developing analytical methods.

pKa ValueCorresponding Functional GroupReferences
2.18 - 2.99 Carboxylic Acid[11][14][16]
7.75 Primary Amine (vancosamine sugar)[11][14]
8.89 Secondary Amine (N-methylleucine)[11][14]
9.59 - 9.89 Phenolic Hydroxyl Group[11][16]
10.4 Phenolic Hydroxyl Group[11]
12.0 Phenolic Hydroxyl Group[11]
Stability Profile

The stability of this compound hydrochloride is dependent on temperature, pH, concentration, and the presence of light.[17] The molecule is susceptible to degradation, primarily through hydrolysis and deamidation, under acidic and alkaline conditions.[15][18][19]

  • Solid State: The dry powder is relatively stable and should be stored at controlled room temperature or under refrigeration (2-8°C).[1][4][7]

  • Solution Stability:

    • Reconstituted solutions in sterile water are stable for extended periods when refrigerated.[9] For example, solutions at 5 mg/mL in 5% dextrose or 0.9% sodium chloride are stable for at least 58 days at 4°C.[20]

    • At room temperature (22-25°C), stability is more limited, often cited as 24 to 48 hours depending on the diluent and container.[9][21]

    • Forced degradation studies show that this compound degrades completely within hours when exposed to highly acidic or basic conditions.[18] The degradation is more pronounced in alkaline media.[18]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[1][6][22] This action occurs at a different site than that of beta-lactam antibiotics.[9] The primary mechanism involves the specific binding of the this compound molecule to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[1][6] This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan polymer.[23] The failure to build a stable cell wall leads to cell lysis and bacterial death.[5]

G Mechanism of Action of this compound cluster_0 cluster_1 cluster_2 cluster_3 Vanco This compound Complex This compound-Precursor Complex Vanco->Complex Binds to Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Precursor->Complex TransG Transglycosylase Complex->TransG Inhibits TransP Transpeptidase Complex->TransP Inhibits Synthesis Cell Wall Synthesis TransG->Synthesis TransP->Synthesis Lysis Bacterial Cell Lysis Synthesis->Lysis Failure leads to G Workflow for Aqueous Solubility Determination Start Start PrepBuffer Prepare pH Buffers (pH 1.0 - 7.5) Start->PrepBuffer AddDrug Add Excess this compound HCl to each buffer PrepBuffer->AddDrug Equilibrate Equilibrate in Shaking Water Bath (37°C for 24 hours) AddDrug->Equilibrate Filter Filter Samples (non-adsorbing filter) Equilibrate->Filter Analyze Quantify by HPLC Filter->Analyze End Determine pH-Solubility Profile Analyze->End G Workflow for Forced Degradation Study cluster_stress Stress Conditions Start This compound HCl Stock Solution Acid Acid Hydrolysis (e.g., HCl) Start->Acid Base Base Hydrolysis (e.g., NaOH) Start->Base Oxid Oxidation (e.g., H₂O₂) Start->Oxid Heat Thermal Stress (e.g., 80°C) Start->Heat Analysis Analyze Stressed Samples and Control by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxid->Analysis Heat->Analysis Result Identify Degradants Assess Purity & Stability Analysis->Result

References

Methodological & Application

Preparing Vancomycin Solutions for In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of vancomycin solutions for in vitro antimicrobial susceptibility testing (AST). Adherence to these guidelines, which are harmonized with recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for obtaining accurate and reproducible minimum inhibitory concentration (MIC) data.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative parameters for the preparation of this compound solutions.

Table 1: this compound Stock Solution Preparation

ParameterRecommendationNotes
This compound Powder Use this compound hydrochloride powder designated for susceptibility testing.The potency of the powder (in µg/mg) must be known to accurately prepare the stock solution.
Solvent Sterile distilled water or Sterile Water for Injection (WFI).Ensure the solvent is at room temperature before use.
Stock Concentration A high-concentration stock, typically ≥1280 µg/mL. A common practice is to prepare a 10 mg/mL (10,000 µg/mL) or 50 mg/mL (50,000 µg/mL) solution.Preparing a high-concentration stock minimizes the volume of solvent added to the testing medium, preventing significant dilution of the broth or agar.
Reconstitution Vials of this compound for injection can be reconstituted with Sterile Water for Injection to a concentration of 50 mg/mL.[1]Follow the manufacturer's instructions for reconstitution.

Table 2: Storage and Stability of this compound Solutions

Solution TypeStorage TemperatureDuration of StabilityReference
Stock Solution 2°C to 8°C (Refrigerated)Up to 14 days[1][2]
Stock Solution ≤ -20°C (Frozen)Up to 6 months[3]
Working Solutions 2°C to 8°C (Refrigerated)Should be used on the day of preparation.General laboratory best practice.

Experimental Protocols

These protocols provide detailed methodologies for preparing this compound solutions for common in vitro susceptibility testing methods.

Protocol 1: Preparation of this compound Stock Solution (e.g., 1280 µg/mL)

Materials:

  • This compound hydrochloride powder for susceptibility testing

  • Sterile distilled water or Sterile Water for Injection (WFI)

  • Sterile vials or tubes

  • Calibrated analytical balance

  • Sterile spatulas

  • Vortex mixer

Procedure:

  • Determine the required mass of this compound powder: Use the following formula, accounting for the potency of the this compound powder: Mass (mg) = (Desired Concentration (µg/mL) x Desired Volume (mL)) / Potency (µg/mg) Example: To prepare 10 mL of a 1280 µg/mL solution using this compound with a potency of 950 µg/mg: Mass = (1280 µg/mL x 10 mL) / 950 µg/mg = 13.47 mg

  • Weigh the this compound powder: Aseptically weigh the calculated amount of this compound powder using a calibrated analytical balance.

  • Dissolve the powder: Transfer the weighed powder to a sterile vial. Add a small amount of sterile water and vortex until the powder is completely dissolved.

  • Adjust to the final volume: Add sterile water to reach the desired final volume (e.g., 10 mL).

  • Label and store: Label the vial with the antibiotic name, concentration, preparation date, and expiration date. Store the stock solution under the appropriate conditions as specified in Table 2.

Protocol 2: Preparation of Working Solutions for Broth Microdilution

This protocol describes the preparation of a range of this compound concentrations for determining the Minimum Inhibitory Concentration (MIC) in a 96-well microtiter plate format.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile microcentrifuge tubes or a deep-well plate for serial dilutions

  • Calibrated pipettes and sterile tips

  • 96-well microtiter plates

Procedure:

  • Prepare an intermediate dilution: Dilute the stock solution to a convenient starting concentration for the serial dilution series. For example, to achieve a final testing range of 0.25 to 128 µg/mL, you can prepare an intermediate solution of 256 µg/mL.

  • Perform serial dilutions: a. Dispense 100 µL of CAMHB into wells 2 through 12 of a row in a microtiter plate. b. Add 200 µL of the 256 µg/mL this compound working solution to well 1. c. Transfer 100 µL from well 1 to well 2. Mix by pipetting up and down. d. Continue this two-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

  • Inoculation: The prepared microtiter plate is now ready for inoculation with the standardized bacterial suspension according to CLSI or EUCAST guidelines. The final concentrations in the wells will be halved after the addition of the inoculum.

Protocol 3: Preparation of this compound-Containing Agar Plates for Agar Dilution

This protocol outlines the preparation of agar plates with varying concentrations of this compound.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL)

  • Mueller-Hinton Agar (MHA)

  • Sterile tubes or flasks

  • Water bath at 45-50°C

  • Sterile petri dishes

Procedure:

  • Prepare molten agar: Prepare MHA according to the manufacturer's instructions and allow it to cool to 45-50°C in a water bath.

  • Prepare antibiotic-agar mixtures: a. Label a series of sterile tubes, one for each desired final this compound concentration. b. Add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentration when mixed with the molten agar. The volume of the antibiotic solution should not exceed 10% of the agar volume. For example, to prepare a plate with 2 µg/mL of this compound, add a calculated amount of a working solution to a specific volume of molten agar. A common practice is to add 1 part of a 10x antibiotic solution to 9 parts of molten agar.

  • Pour the plates: Add the appropriate volume of molten MHA to each tube containing the this compound solution. Mix thoroughly by inverting the tube several times, avoiding the formation of air bubbles. Pour the mixture into sterile petri dishes to a depth of 3-4 mm.

  • Solidify and store: Allow the agar to solidify at room temperature. The plates should be used on the day of preparation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for in vitro susceptibility testing.

Vancomycin_Preparation_Workflow start Start weigh_powder Weigh this compound Hydrochloride Powder start->weigh_powder dissolve_powder Dissolve in Sterile Water to create Stock Solution weigh_powder->dissolve_powder store_stock Store Stock Solution (Refrigerated or Frozen) dissolve_powder->store_stock prepare_working Prepare Working Solutions (Serial Dilutions) store_stock->prepare_working broth_dilution Add to Broth (Broth Microdilution) prepare_working->broth_dilution agar_dilution Add to Molten Agar (Agar Dilution) prepare_working->agar_dilution end End broth_dilution->end agar_dilution->end

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Vancomycin Dosage in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and calculating vancomycin dosages for various murine infection models. The following sections detail pharmacokinetic parameters, administration routes, and established protocols to aid in the design and execution of preclinical efficacy studies.

This compound Pharmacokinetics and Pharmacodynamics in Mice

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in mice is crucial for designing effective dosing regimens. The primary PK/PD index associated with this compound efficacy is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[1] However, some studies also consider the maximum concentration (Cmax) to MIC ratio (Cmax/MIC) as a significant predictor of efficacy, particularly for this compound derivatives.[2][3][4]

Table 1: Summary of this compound Pharmacokinetic Parameters in Murine Models

Mouse ModelAdministration RouteDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)T1/2 (h)Reference
Neutropenic Thigh InfectionSubcutaneous100Not SpecifiedNot SpecifiedNot Specified[5]
Thigh InfectionIntravenous2, 4, 811.47 - 48.8714.79 - 91.891.70 - 2.64[2][4]
Not SpecifiedIntravenousNot SpecifiedNot SpecifiedNot Specified4 - 11[6]

Note: Pharmacokinetic parameters can vary significantly based on the mouse strain, health status (e.g., neutropenic vs. immunocompetent), and the specific infection model used.

Recommended this compound Dosages in Murine Infection Models

The appropriate this compound dosage is dependent on the infection model, the bacterial strain and its MIC, and the desired therapeutic outcome. The following table summarizes this compound dosages used in various murine infection models from published literature.

Table 2: this compound Dosages in Various Murine Infection Models

Infection ModelBacterial StrainAdministration RouteDose (mg/kg)Dosing RegimenEfficacy OutcomeReference
Spine Implant InfectionS. aureusIntrawound Powder2, 4, 8Single DoseReduced bacterial bioluminescence and CFU counts.[7][7]
Thigh InfectionS. aureusSubcutaneous25 - 400Per DayDose-dependent reduction in bacterial burden.[5][5]
Catheter-Associated BiofilmS. aureusNot Specified55Twice Daily for 5 daysSignificant decrease in S. aureus recovery from catheters.[8][8]
Thigh InfectionS. aureusIntravenous2, 4, 8q6h, q8h, q12h, q24hDose-dependent reduction in CFU.[2][2]
PneumoniaMRSASubcutaneous40Single Dose2-log decrease in bacterial load in lungs.[9][9]
Subcutaneous AbscessMRSAIntraperitoneal30Twice Daily4.4 log CFU reduction.[10][10]
Thigh InfectionMRSASubcutaneous300Every 4 hoursNot Specified[11]

Experimental Protocols

Murine Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents against localized bacterial infections.

Workflow for Murine Thigh Infection Model and this compound Efficacy Testing

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculum_Prep Inoculum Preparation (e.g., 10^6 CFU/mL) Bacterial_Culture->Inoculum_Prep Infection_Step Intramuscular Injection into Thigh Inoculum_Prep->Infection_Step Vancomycin_Prep This compound Solution Preparation Treatment_Admin This compound Administration (e.g., IV, SC) Vancomycin_Prep->Treatment_Admin Mice_Prep Animal Preparation (e.g., Neutropenic Mice) Mice_Prep->Infection_Step Infection_Step->Treatment_Admin 2h post-infection Sacrifice Euthanasia at Pre-determined Timepoints Treatment_Admin->Sacrifice e.g., 24h post-treatment Thigh_Homogenization Thigh Muscle Homogenization Sacrifice->Thigh_Homogenization CFU_Enumeration CFU Enumeration Thigh_Homogenization->CFU_Enumeration Data_Analysis Data Analysis and Comparison to Control CFU_Enumeration->Data_Analysis

Caption: Workflow of a murine thigh infection model for testing this compound efficacy.

Protocol:

  • Animal Model: Use specific pathogen-free mice (e.g., CD-1 or BALB/c), typically 6-8 weeks old. To induce neutropenia, cyclophosphamide can be administered intraperitoneally (e.g., 150 mg/kg) four days prior to infection.[10]

  • Bacterial Inoculum: Prepare a fresh culture of the desired bacterial strain (e.g., Staphylococcus aureus) in a suitable broth. Wash and resuspend the bacteria in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1-5 x 10^6 CFU/mL).

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle of one or both hind limbs.

  • This compound Preparation: Dissolve this compound hydrochloride in sterile saline or water for injection to the desired stock concentration. Further dilute as needed for individual doses.

  • This compound Administration: Typically, 2 hours post-infection, administer the prepared this compound solution via the desired route (e.g., subcutaneous, intravenous, or intraperitoneal).[11] The volume of administration should be consistent across all animals (e.g., 0.2 mL).

  • Efficacy Evaluation: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the thigh muscle(s), homogenize the tissue in a known volume of sterile saline or PBS, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Data Analysis: Calculate the log10 CFU per gram of tissue. The efficacy of this compound is determined by comparing the bacterial load in the treated groups to that of the vehicle control group.

Pharmacokinetic Study

A PK study is essential to determine the drug's profile in the animal model.

Workflow for a Single-Dose Pharmacokinetic Study in Mice

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Mice_Prep Animal Preparation (e.g., Cannulated Mice) Dosing_Admin Single Dose Administration (e.g., IV, SC) Mice_Prep->Dosing_Admin Vancomycin_Prep This compound Solution Preparation Vancomycin_Prep->Dosing_Admin Blood_Collection Serial Blood Collection at Pre-defined Timepoints Dosing_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis of This compound Concentration Plasma_Separation->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, AUC, T1/2) LC_MS_Analysis->PK_Modeling

Caption: Workflow for conducting a single-dose this compound pharmacokinetic study in mice.

Protocol:

  • Animal Model: Use mice of the same strain and age as in the efficacy studies. For serial blood sampling, jugular vein cannulation may be performed prior to the study.

  • This compound Administration: Administer a single dose of this compound via the desired route.

  • Blood Sampling: Collect blood samples (typically 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.[2][4]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including Cmax, AUC, and elimination half-life (T1/2).[2]

Considerations for Dosage Calculation and Administration

  • Human to Mouse Dose Conversion: A common method for estimating a starting dose in mice from a human dose is based on body surface area. The mouse dose can be calculated by multiplying the human dose (in mg/kg) by a factor of 12.3.[7]

  • Administration Route: The choice of administration route can significantly impact the pharmacokinetic profile of this compound. Intravenous administration results in rapid high peak concentrations, while subcutaneous and intraperitoneal routes lead to slower absorption and potentially prolonged exposure. Oral administration of this compound is generally not used for systemic infections due to its poor absorption.[6][12]

  • Vehicle: this compound is typically dissolved in sterile saline or water for injection. The vehicle used should be reported in the experimental methods.

  • Stability: Reconstituted this compound solutions should be used promptly or stored according to the manufacturer's recommendations to ensure potency.

By following these guidelines and protocols, researchers can design robust and reproducible studies to evaluate the efficacy of this compound in murine infection models, ultimately contributing to the development of more effective antibiotic therapies.

References

Application Notes and Protocols for Laboratory Selection of Vancomycin-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing vancomycin for the selection of resistant bacteria in a laboratory setting. This document outlines the fundamental principles of this compound resistance, detailed protocols for experimental procedures, and expected outcomes.

Introduction to this compound Resistance

This compound is a glycopeptide antibiotic that has historically been a crucial last-resort treatment for severe infections caused by Gram-positive bacteria, such as Enterococcus species and Staphylococcus aureus.[1][2] Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall.[3] this compound binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[3][4][5]

The emergence of this compound resistance poses a significant threat to public health.[2] Resistance is primarily mediated by the acquisition of gene clusters, known as van operons, which alter the antibiotic's target.[5] The most common mechanisms involve the replacement of the D-Ala-D-Ala terminus with either D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which have a much lower binding affinity for this compound.[1][4]

Key this compound Resistance Operons

Several van operons have been identified, with vanA and vanB being the most clinically significant.

  • VanA-type resistance: Confers high-level, inducible resistance to both this compound and teicoplanin. The vanA operon is typically located on a transposable element, facilitating its spread.[6]

  • VanB-type resistance: Results in variable levels of inducible resistance to this compound only; these strains remain susceptible to teicoplanin.[7] The vanB operon is also often part of a transposon.[6]

Quantitative Data: this compound MIC Breakpoints

The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values are used to classify bacteria as susceptible, intermediate, or resistant to an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for interpreting this compound MICs.

OrganismSusceptible (S) MIC (µg/mL)Intermediate (I) MIC (µg/mL)Resistant (R) MIC (µg/mL)
Enterococci ≤ 48 to 16≥ 32
Staphylococcus aureus ≤ 24 - 8≥ 16

Data sourced from FDA (2017) guidelines.[5] Note that EUCAST guidelines may differ slightly, for instance, defining S. aureus with a MIC >2 µg/mL as resistant.[8]

Experimental Protocols

Protocol 1: this compound Agar Screen for Selection of Resistant Staphylococci

This protocol is adapted from the Centers for Disease Control and Prevention (CDC) guidelines for detecting this compound-intermediate S. aureus (VISA) and this compound-resistant S. aureus (VRSA).[9]

Objective: To screen a bacterial population for the presence of this compound-resistant or intermediate-resistant isolates.

Materials:

  • Brain Heart Infusion (BHI) agar

  • This compound hydrochloride powder

  • Sterile petri dishes

  • Bacterial culture to be screened

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipette and sterile tips or sterile swabs

  • Incubator at 35 ± 2°C

  • Control strains:

    • This compound-susceptible Enterococcus faecalis (e.g., ATCC 29212)

    • This compound-resistant Enterococcus faecalis (e.g., ATCC 51299)

Procedure:

  • Prepare this compound Screening Agar:

    • Prepare BHI agar according to the manufacturer's instructions.

    • Autoclave the agar and allow it to cool to 45-50°C in a water bath.

    • Prepare a stock solution of this compound. For example, to make a 10 mg/mL stock, dissolve 100 mg of this compound hydrochloride in 10 mL of sterile deionized water and filter-sterilize.

    • Add the appropriate volume of this compound stock solution to the molten BHI agar to achieve a final concentration of 6 µg/mL.

    • Mix gently but thoroughly to ensure even distribution of the antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, pick several colonies of the bacterial strain to be tested.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation:

    • Using a micropipette, spot 10 µL of the 0.5 McFarland suspension onto the surface of the this compound screening agar. This will deliver a final inoculum of approximately 10⁶ CFU.[9]

    • Alternatively, dip a sterile swab into the bacterial suspension, express any excess liquid against the inside of the tube, and spot an area of 10-15 mm in diameter on the agar plate.[9]

    • Inoculate the control strains on the same or separate plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C in ambient air for 24 hours.[9]

  • Interpretation of Results:

    • No growth or a single colony: The test is negative, indicating susceptibility to this compound at the screening concentration.

    • More than one colony: The test is positive, suggesting potential this compound resistance or intermediate susceptibility.[9] Any growth should be considered significant and requires further investigation.

  • Confirmation:

    • Isolates that grow on the this compound screening agar must be subcultured to ensure purity and then subjected to a validated MIC determination method (e.g., broth microdilution or E-test) to confirm the level of resistance.[9]

Protocol 2: Broth Microdilution for this compound MIC Determination

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Objective: To determine the precise MIC of this compound for a bacterial isolate.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound hydrochloride powder

  • Sterile 96-well microtiter plates

  • Bacterial culture to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Multichannel pipette and sterile tips

  • Incubator at 35 ± 2°C

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL.

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL). Typically, each well will contain 50 µL of the diluted antibiotic.

    • Include a growth control well with no this compound and a sterility control well with no bacteria.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

  • Inoculation:

    • Using a multichannel pipette, add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions and the growth control well. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours (for S. aureus) or 24 hours (for Enterococci).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Signaling Pathways and Experimental Workflow

VanA Resistance Operon Signaling Pathway

The vanA operon is regulated by a two-component system consisting of the sensor kinase VanS and the response regulator VanR. In the presence of this compound, VanS autophosphorylates and then transfers the phosphate group to VanR. Phosphorylated VanR then activates the transcription of the resistance genes (vanH, vanA, vanX, vanY, vanZ).[2][7][10]

VanA_Pathway cluster_membrane Cell Membrane VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR Phosphorylates This compound This compound (Inducer) This compound->VanS Binds VanR_P VanR-P (Active) VanR->VanR_P Promoter Promoter Region (P_H) VanR_P->Promoter Activates Resistance_Genes vanHAXYZ Genes (Resistance) Transcription Transcription

Caption: VanA operon induction pathway.

Experimental Workflow for Selection and Confirmation of this compound-Resistant Bacteria

This workflow outlines the logical steps from initial screening to final confirmation of this compound-resistant isolates.

Experimental_Workflow start Start: Bacterial Culture (e.g., Clinical Isolate) prepare_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prepare_inoculum screen Inoculate on this compound Screening Agar (6 µg/mL) prepare_inoculum->screen incubate Incubate at 35°C for 24 hours screen->incubate observe Observe for Growth incubate->observe no_growth Result: Negative (this compound Susceptible) observe->no_growth No Growth growth Result: Positive (Potential Resistance) observe->growth Growth purify Purify Colony by Sub-culturing growth->purify mic_test Perform this compound MIC Test (e.g., Broth Microdilution) purify->mic_test interpret_mic Interpret MIC based on CLSI/EUCAST Breakpoints mic_test->interpret_mic resistant Confirmed: This compound-Resistant Isolate interpret_mic->resistant MIC ≥ Resistant Breakpoint susceptible Confirmed: This compound-Susceptible Isolate interpret_mic->susceptible MIC ≤ Susceptible Breakpoint

Caption: Workflow for selecting resistant bacteria.

References

Application Notes and Protocols for Vancomycin-Beta-Lactam Synergy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the synergistic activity of vancomycin in combination with beta-lactam antibiotics against various bacterial strains, particularly relevant for overcoming resistance in pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

Introduction

The combination of this compound and a beta-lactam antibiotic has demonstrated synergistic bactericidal activity against strains of Staphylococcus aureus with reduced susceptibility to this compound, including this compound-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA) strains.[1][2][3][4] This synergy is of significant clinical interest as it may offer a therapeutic option for challenging infections. The proposed mechanism for this synergy involves the alteration of the bacterial cell wall by the beta-lactam, which in turn facilitates enhanced binding and activity of this compound. Several in vitro methods are routinely used to quantify the degree of synergy between these antimicrobial agents.

This document outlines the protocols for the most common methods of synergy testing: the checkerboard microdilution assay, the time-kill assay, and the Etest synergy method.

Key Methodologies for Synergy Testing

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[5][6][7]

Experimental Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the chosen beta-lactam antibiotic (e.g., oxacillin, cefazolin, imipenem) at a concentration at least double the highest concentration to be tested.[7]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.[7]

    • Create serial twofold dilutions of this compound along the rows (ordinate) and the beta-lactam along the columns (abscissa).[7] This results in each well containing a unique combination of concentrations of the two drugs.

    • Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from an overnight culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter wells.[7]

  • Inoculation and Incubation: Inoculate each well with 100 µL of the prepared bacterial inoculum.[7] Incubate the plates at 35-37°C for 18-24 hours.[6][7]

  • Data Analysis and FICI Calculation:

    • After incubation, determine the MIC of each antibiotic alone and the MIC of each antibiotic in combination. The MIC is the lowest concentration that shows no visible bacterial growth.[6]

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of this compound + FIC of Beta-lactam.[5][6][8][9]

Interpretation of FICI:

FICI ValueInterpretation
≤ 0.5Synergy[5][8][10]
> 0.5 to ≤ 1.0Additive effect[8][10]
> 1.0 to < 4.0Indifference[5][8][10]
≥ 4.0Antagonism[5][8][10]
Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Experimental Protocol:

  • Preparation of Bacterial Culture: Grow a bacterial culture to the early exponential phase in CAMHB.

  • Inoculum Preparation: Dilute the culture to a starting concentration of 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing fresh CAMHB.[5][6]

  • Addition of Antibiotics: Add this compound and the beta-lactam antibiotic to the flasks, both alone and in combination, at concentrations relevant to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC).[5][6] Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each flask.[5][6]

  • Bacterial Viable Count: Perform serial dilutions of the collected samples and plate them on Mueller-Hinton agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition.

Interpretation of Time-Kill Assay Results:

OutcomeDefinition
Synergy ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[3][11]
Bactericidal Activity ≥ 3-log10 decrease in CFU/mL at 24 hours from the initial inoculum.[3][11]
Indifference < 2-log10 change in CFU/mL at 24 hours with the combination compared to the most active single agent.
Antagonism ≥ 2-log10 increase in CFU/mL at 24 hours with the combination compared to the least active single agent.
Etest Synergy Method

The Etest synergy method is a technically simpler approach using antibiotic gradient strips.

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial lawn by swabbing a Mueller-Hinton agar plate with a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Application of Etest Strips:

    • Place the this compound Etest strip on the agar surface.

    • Place the beta-lactam Etest strip at a 90° angle to the this compound strip, with the intersection at their respective MIC values or at a fixed ratio.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Observe the shape of the inhibition zone. A rounding or indentation of the inhibition zone near the intersection of the strips suggests synergy. The FICI can also be calculated from the MIC values read from the scales on the strips where the inhibition ellipses intersect.[12]

Summary of Quantitative Data

The following table summarizes typical findings from studies investigating this compound and beta-lactam synergy against S. aureus.

MethodOrganism(s)This compound CombinationKey FindingsFICI / Log ReductionReference
Checkerboard MRSAOxacillin, Cefazolin, CefoxitinSynergy observed in 51-60% of isolates.FICI ≤ 0.5[13][14]
Checkerboard Staphylococci with reduced this compound susceptibilityOxacillinSynergy demonstrated, particularly in isolates with higher this compound MICs.FICI ≤ 0.5[5][6]
Time-Kill GISA (Glycopeptide-Intermediate S. aureus)OxacillinCombination showed a bactericidal effect not seen with either drug alone.2.44 to 3.06 log10 CFU/mL reduction[5]
Time-Kill VSSA, hVISA, VISACefazolin, Cefepime, Ceftaroline, NafcillinAll combinations demonstrated synergistic and bactericidal activity.≥ 2-log10 CFU/mL reduction vs. single agent[3]

Visualizations

Experimental Workflow for Checkerboard Synergy Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare Antibiotic Stock Solutions dilute_vanco Serial Dilute this compound (Rows) prep_stock->dilute_vanco dilute_beta Serial Dilute Beta-Lactam (Columns) prep_stock->dilute_beta prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria (5x10^5 CFU/mL) prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Broth prep_plate->dilute_vanco prep_plate->dilute_beta dilute_vanco->inoculate dilute_beta->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_mic Read MICs of Single and Combined Agents incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret

Caption: Workflow for the checkerboard microdilution assay.

Proposed Mechanism of this compound and Beta-Lactam Synergy

G cluster_bacterium Bacterial Cell beta_lactam Beta-Lactam (e.g., Oxacillin) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Binds to cell_wall Cell Wall Synthesis (Peptidoglycan cross-linking) pbp->cell_wall Inhibits altered_wall Altered Cell Wall Structure cell_wall->altered_wall Leads to vanco_target D-Ala-D-Ala Termini altered_wall->vanco_target Increases access to synergy Synergistic Bactericidal Effect altered_wall->synergy This compound This compound This compound->vanco_target Binds to inhibition Inhibition of Cell Wall Synthesis vanco_target->inhibition Prevents cross-linking inhibition->synergy

Caption: Proposed synergistic mechanism of this compound and beta-lactams.

References

vancomycin stability in different laboratory media and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability of vancomycin in various laboratory media under different temperature conditions. The included protocols and data are designed to assist in the design and execution of experiments involving this compound, ensuring the integrity and efficacy of the antibiotic in research and development settings.

This compound Stability Data

The stability of this compound is critically dependent on the solvent, concentration, storage temperature, and container material. The following tables summarize quantitative data from various studies, providing a comparative look at this compound's shelf-life under different conditions. A solution is generally considered stable if it retains at least 90% of its initial potency.

Table 1: Stability in Intravenous (IV) and Parenteral Nutrition Solutions
ConcentrationMedia/SolventTemperatureStorage ContainerDuration of StabilityReference
0.5 - 1.0 mg/mLTotal Parenteral Nutrition (TPN)4°CNot Specified35 days[1]
0.5 - 1.0 mg/mLTPN (after refrigeration)22°CNot Specified24 hours[1]
25 µg/mLHeparinized Saline (after refrigeration)37°CNot Specified< 24 hours (78% remaining)[1]
400 mg/LPediatric TPN4°C and Room TempNot Specified8 days (<5% loss)[2]
1.0 and 6.0 mg/mLTPN Solutions22°CNot Specified4 hours[3]
5.0 and 10.0 mg/mL5% Dextrose4°CPVC Bags58 days[4][5]
5.0 mg/mLNot Specified22°CPVC Bags48 hours[4]
41.7 mg/mL0.9% NaCl or 5% Dextrose18°C - 25°CPolypropylene Syringes48 hours[6][7]
62.5 mg/mL0.9% NaCl20°C - 25°CPolypropylene Syringes48 hours[6]
83.3 mg/mL0.9% NaCl20°C - 25°CPolypropylene Syringes24 hours[6]
62.5 and 83.3 mg/mL5% Dextrose in Water (D5W)20°C - 25°CPolypropylene Syringes48 hours[6]
VariousWater for Injection, 0.9% NaCl, 5% Dextrose4°CPlastic Syringes≥ 84 days[8]
VariousWater for Injection25°CPlastic Syringes29 - 47 days[8]
Various0.9% NaCl25°CPlastic Syringes34 - 62 days[8]
Various5% Dextrose25°CPlastic Syringes33 - 55 days[8]
Table 2: Stability in Oral and Ophthalmic Formulations
ConcentrationMedia/SolventTemperatureStorage ContainerDuration of StabilityReference
25 mg/mLOra-Sweet and Water4°CUnit-Dose Cups or Bottles≥ 75 days[9]
25 mg/mLOra-Sweet and Water25°CUnit-Dose Cups30 days[9]
25 mg/mLOra-Sweet and Water25°CPlastic Bottles26 days[9]
12.5 mg/mLOral Solution5°C ± 3°CGlass Vials≥ 57 days[10]
50 mg/mLPBS, BSS, Normal SalineRefrigeratedNot Specified28 days[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing a high-concentration this compound stock solution for subsequent stability testing or use in laboratory assays.

  • Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile techniques to prevent microbial contamination.

  • Reconstitution:

    • Allow the this compound hydrochloride lyophilized powder vial to reach room temperature.

    • Reconstitute the 1 g vial with 20 mL of sterile Water for Injection (WFI) to yield a concentration of 50 mg/mL.[4]

    • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Dilution to Working Concentration:

    • Withdraw the required volume of the reconstituted solution using a sterile syringe.

    • Dilute the stock solution to the final desired concentration using the appropriate medium (e.g., 0.9% NaCl, 5% Dextrose in Water, or specific culture medium). For example, to prepare a 5 mg/mL solution, dilute 10 mL of the 50 mg/mL stock into 90 mL of the desired diluent.

  • Storage of Stock Solution: If not used immediately, the reconstituted stock solution can be stored at 2-8°C. Refer to manufacturer guidelines for specific storage times, though many studies indicate stability for extended periods at refrigerated temperatures.[4][5]

  • Final Filtration (Optional but Recommended): For applications requiring high purity, the final solution can be passed through a 0.22 µm sterile filter into a sterile container.

G cluster_prep This compound Solution Preparation start Start: this compound HCl Powder reconstitute Reconstitute with Sterile Water for Injection start->reconstitute dissolve Ensure Complete Dissolution reconstitute->dissolve dilute Dilute to Final Concentration with Desired Medium dissolve->dilute filter Sterile Filter (0.22 µm) dilute->filter end Ready for Use or Storage filter->end

Caption: Workflow for preparing this compound solutions.

Protocol 2: General Method for Assessing this compound Stability

This protocol provides a framework for conducting a stability study of this compound in a specific medium and temperature. The primary analytical method used is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent drug from its degradation products.

  • Sample Preparation: Prepare this compound solutions at the desired concentrations in the test media (e.g., TPN, 0.9% NaCl) as described in Protocol 1. Prepare a sufficient volume to allow for sampling at all time points.

  • Initial Analysis (Time Zero): Immediately after preparation, withdraw an aliquot from each solution. Perform a visual inspection for color and precipitation, measure the pH, and analyze the concentration using a validated, stability-indicating HPLC method. This serves as the baseline (100%) concentration.[4][7]

  • Storage Conditions: Store the prepared solutions in the chosen containers (e.g., polypropylene syringes, PVC bags) under the specified temperature and light conditions (e.g., 4°C protected from light, 25°C ambient light).[4][6]

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours, and then on subsequent days or weeks), withdraw aliquots from each stored solution.

  • Sample Analysis: For each time point, repeat the analyses performed at Time Zero:

    • Visual Inspection: Note any changes in color, clarity, or the formation of precipitate.[5]

    • pH Measurement: Record any changes in the solution's pH.[5]

    • HPLC Analysis: Determine the this compound concentration. The solution is typically considered stable if the concentration remains ≥90% of the initial (Time Zero) measurement.[4]

  • Data Analysis: Plot the percentage of the initial this compound concentration remaining versus time for each storage condition. This allows for the determination of the time at which the concentration drops below the 90% threshold, defining its stability period.

G cluster_workflow This compound Stability Testing Workflow prep Prepare this compound Solutions in Test Media t0 Time 0 Analysis: - HPLC Concentration - pH Measurement - Visual Inspection prep->t0 storage Store Samples at Defined Temperatures (e.g., 4°C, 25°C, 37°C) t0->storage sampling Withdraw Aliquots at Scheduled Time Points storage->sampling sampling->storage Continue until final time point analysis Analyze Samples (HPLC, pH, Visual) sampling->analysis compare Compare to Time 0 Data analysis->compare stability Determine Stability (≥90% of Initial Conc.) compare->stability end Stability Report stability->end

Caption: General workflow for a this compound stability study.

Protocol 3: Forced Degradation Study for HPLC Method Validation

To ensure an HPLC method is "stability-indicating," it must be able to resolve the intact drug from its degradation products. A forced degradation study is essential for this validation.[4]

  • Objective: To intentionally degrade this compound under harsh conditions to produce its potential degradation products.

  • Prepare this compound Solution: Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) in water or the mobile phase.[4]

  • Stress Conditions: Expose the this compound solution to the following separate conditions. The goal is to achieve approximately 20% degradation of the drug.[4]

    • Acidic Degradation: Add a strong acid (e.g., 4N HCl) and incubate at room temperature for a set period (e.g., 2 hours).[4]

    • Basic Degradation: Add a strong base (e.g., 4N NaOH) and incubate at room temperature for a shorter period (e.g., 15 minutes), as base-catalyzed degradation is often faster.[4]

    • Oxidative Degradation: Add an oxidizing agent (e.g., 1% hydrogen peroxide) and incubate at room temperature (e.g., for 3 hours).[4]

    • Thermal Degradation: Heat the solution (e.g., at 80°C) for a specified time (e.g., 300 minutes).[4]

  • Neutralization and Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all stressed samples by HPLC.

  • Evaluation: The HPLC method is considered stability-indicating if the chromatograms show distinct peaks for the degradation products that are well-separated from the main this compound peak. This confirms that if degradation occurs during the formal stability study, it will be accurately detected and quantified.[4]

References

Vancomycin Administration in Animal Models of Sepsis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of vancomycin in various animal models of sepsis. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key signaling pathways and workflows.

Introduction to this compound in Sepsis Research

This compound is a glycopeptide antibiotic primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). In the context of sepsis research, animal models are indispensable for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. Commonly used models include the cecal ligation and puncture (CLP) model for polymicrobial sepsis, lipopolysaccharide (LPS)-induced endotoxemia to study inflammatory responses, and the neutropenic thigh infection model for PK/PD studies. The choice of model depends on the specific research question, with each offering unique insights into the complex interplay between the pathogen, the host immune response, and antibiotic treatment.

Animal Models of Sepsis

Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of human peritonitis and subsequent sepsis.

Experimental Protocol:

  • Animal Preparation: Use 8-12 week old mice (e.g., C57BL/6 or BALB/c). Anesthetize the mouse using isoflurane or a ketamine/xylazine cocktail. Shave the abdomen and disinfect the area with 70% ethanol and povidone-iodine.

  • Surgical Procedure: Make a 1-2 cm midline laparotomy incision to expose the cecum. Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum (a longer ligation results in more necrotic tissue and a more severe septic insult). Puncture the ligated cecum once or twice with a 21- to 25-gauge needle. A small amount of fecal content can be expressed to ensure patency.

  • Closure and Resuscitation: Return the cecum to the peritoneal cavity. Close the peritoneum and skin with sutures or surgical clips. Immediately administer pre-warmed (37°C) normal saline (0.9% NaCl) subcutaneously for fluid resuscitation (typically 1 mL).

  • Post-Operative Care: House the animals in a warm, clean environment and provide easy access to food and water. Administer analgesics such as buprenorphine as per institutional guidelines. Monitor the animals closely for signs of distress.

Lipopolysaccharide (LPS)-Induced Sepsis Model

This model is used to study the inflammatory response to endotoxin, a major component of the outer membrane of Gram-negative bacteria. It allows for the investigation of the immunomodulatory effects of this compound.

Experimental Protocol:

  • Animal Preparation: Use 8-12 week old mice.

  • LPS Administration: Inject mice intraperitoneally (i.p.) with a single dose of LPS (from E. coli, serotype O111:B4 or similar). The dose can range from 5 to 20 mg/kg, depending on the desired severity of the inflammatory response.

  • Monitoring: Monitor animals for signs of sepsis, including lethargy, piloerection, and huddling. Blood and tissue samples can be collected at various time points to measure cytokine levels and other inflammatory markers.

Neutropenic Thigh Infection Model

This model is primarily used for pharmacokinetic and pharmacodynamic (PK/PD) studies of antibiotics against specific bacterial strains.

Experimental Protocol:

  • Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide. A common regimen is 150 mg/kg i.p. four days before infection and 100 mg/kg i.p. one day before infection.

  • Bacterial Inoculation: Prepare a logarithmic-phase culture of the test organism (e.g., MRSA). Inject a defined inoculum (e.g., 10^6 to 10^7 colony-forming units [CFU]) into the thigh muscle of the neutropenic mice.

  • This compound Administration: Initiate this compound treatment at a specified time post-infection (e.g., 2 hours). Administer the drug via a clinically relevant route, such as intravenous (i.v.) or subcutaneous (s.c.).

  • Outcome Assessment: At predetermined time points, euthanize the mice, and aseptically remove the thigh muscle. Homogenize the tissue and perform serial dilutions to quantify the bacterial load (CFU/gram of tissue).

This compound Dosing and Administration

The dosage, route, and frequency of this compound administration are critical variables that significantly impact experimental outcomes.

Table 1: Summary of this compound Dosing Regimens in Murine Sepsis Models

Animal ModelMouse StrainThis compound Dose (mg/kg)Route of AdministrationDosing FrequencyOutcome MeasuresReference(s)
CLPC57BL/650i.v.Single dose at 6h post-CLPIncreased survival
CLPBALB/c110s.c.Every 12h for 7 daysImproved survival
LPS-inducedC57BL/650i.v.Single dose 20h post-LPSModulation of cytokine levels
Thigh Infection (MRSA)CD-150i.p.Single dose 1h post-infectionReduced bacterial load in kidneys
Thigh Infection (S. aureus)ICR (CD-1)10, 20, 40, 80s.c.Three doses at 2, 8, and 14h post-infectionDose-dependent reduction in thigh bacterial load

Outcome Measures and Data Presentation

Consistent and quantitative assessment of outcomes is crucial for interpreting the effects of this compound treatment.

Table 2: Key Outcome Measures in this compound Sepsis Studies

Outcome MeasureDescriptionTypical Units
Survival Rate Percentage of animals surviving over a defined period (e.g., 7 or 14 days).% Survival
Bacterial Load Quantification of bacteria in tissues (e.g., blood, spleen, kidney, lung, thigh muscle) and peritoneal lavage fluid.CFU/g tissue or CFU/mL fluid
Cytokine Levels Measurement of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in plasma or tissue homogenates.pg/mL or ng/mL
Immune Cell Profiling Analysis of immune cell populations (e.g., neutrophils, macrophages, lymphocytes) in blood, peritoneal fluid, or tissues using flow cytometry.Cell count or % of total cells
Pharmacokinetic Parameters Determination of this compound concentrations in plasma and tissues over time to calculate parameters like Area Under the Curve (AUC), peak concentration (Cmax), and half-life (t1/2).µg/mL or µg/g

Experimental Protocols

Protocol for Quantification of Bacterial Load in Tissues
  • Aseptically harvest tissues (e.g., spleen, kidney, lung) and place them in sterile phosphate-buffered saline (PBS) on ice.

  • Weigh each tissue sample.

  • Homogenize the tissues in a known volume of sterile PBS using a mechanical homogenizer.

  • Perform serial 10-fold dilutions of the tissue homogenate in sterile PBS.

  • Plate 100 µL of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar for S. aureus).

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on the plates with 30-300 colonies to determine the number of CFU per gram of tissue.

Protocol for Measurement of Cytokine Levels
  • Collect blood via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Collect the plasma and store it at -80°C until analysis.

  • Measure cytokine concentrations using a multiplex immunoassay (e.g., Luminex) or individual enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.

Signaling Pathways and Visualizations

Sepsis is characterized by a dysregulated host inflammatory response, primarily driven by signaling pathways such as the Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB) pathways. This compound can modulate these pathways, influencing the production of inflammatory mediators.

Experimental_Workflow_CLP_Model cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative cluster_outcome Outcome Assessment Animal_Acclimation Animal Acclimation (e.g., 1 week) Anesthesia Anesthesia (Isoflurane or Ketamine/Xylazine) Animal_Acclimation->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Cecum_Ligation Cecum Ligation Laparotomy->Cecum_Ligation Cecum_Puncture Cecum Puncture (e.g., 21G needle) Cecum_Ligation->Cecum_Puncture Closure Suturing Cecum_Puncture->Closure Fluid_Resuscitation Fluid Resuscitation (1 mL warm saline s.c.) Closure->Fluid_Resuscitation Vancomycin_Admin This compound Administration (e.g., 50 mg/kg i.v.) Fluid_Resuscitation->Vancomycin_Admin Monitoring Monitoring (Survival, Clinical Score) Vancomycin_Admin->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Bacterial_Load Bacterial Load (CFU) Sample_Collection->Bacterial_Load Cytokine_Analysis Cytokine Analysis (ELISA) Sample_Collection->Cytokine_Analysis Immune_Cell_Profiling Immune Cell Profiling (Flow Cytometry) Sample_Collection->Immune_Cell_Profiling

Figure 1: Experimental workflow for this compound administration in a CLP-induced sepsis model.

TNF_alpha_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces

Figure 2: Simplified TNF-α signaling pathway leading to NF-κB activation.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Sepsis Stimuli (LPS, TNF-α) IKK IKK Activation Stimuli->IKK NFkB_complex NF-κB (p50/p65) - IκB Complex IKK->NFkB_complex Acts on IkB_P IκB Phosphorylation IkB_Ub IκB Ubiquitination & Degradation IkB_P->IkB_Ub NFkB_active Active NF-κB (p50/p65) IkB_Ub->NFkB_active Releases NFkB_complex->IkB_P Leads to DNA DNA Binding NFkB_active->DNA Translocates and binds Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Gene_Transcription

Figure 3: Overview of the canonical NF-κB signaling pathway in sepsis.

Application Note: Quantification of Vancomycin in Serum Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vancomycin is a glycopeptide antibiotic crucial for treating serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Due to its narrow therapeutic window, therapeutic drug monitoring (TDM) of this compound is essential to ensure efficacy while avoiding dose-related toxicities such as nephrotoxicity and ototoxicity.[1][2] High-performance liquid chromatography (HPLC) with UV detection is considered a gold standard for the quantification of this compound in biological matrices due to its high sensitivity and specificity.[3][4] This application note provides a detailed protocol for the determination of this compound in serum samples using a validated HPLC-UV method.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and chromatographic analysis.

Materials and Reagents

  • This compound Hydrochloride (analytical standard)

  • Internal Standard (IS) (e.g., Zidovudine[4], Acetaminophen[5], or Caffeine[6][7])

  • Acetonitrile (HPLC grade)[3][7][8]

  • Perchloric Acid (10%)[6]

  • Methanol (HPLC grade)[3][4]

  • Ammonium Acetate[3][4]

  • Formic Acid[3][4]

  • Phosphate buffer[6]

  • Ultrapure Water

  • Blank human serum

Equipment

  • HPLC system with a UV detector (a diode array detector is recommended)[3][4]

  • C18 analytical column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[3][4]

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

  • Pipettes

Preparation of Solutions

  • Stock Solution of this compound (1,000 µg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 10 mL of ultrapure water.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 to 100 µg/mL.[3][4]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., 1,000 µg/mL of Zidovudine in ultrapure water).[4]

  • IS Working Solution: Dilute the IS stock solution with the appropriate solvent (e.g., acetonitrile for Zidovudine) to a final concentration of 10 µg/mL.[4]

  • Mobile Phase (Example 1): 20 mM ammonium acetate/formic acid buffer (pH 4.0):methanol (88:12, v/v).[3][4][8]

  • Mobile Phase (Example 2): Phosphate buffer and acetonitrile (90:10, v/v).[6]

Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of serum sample, calibration standard, or quality control sample into a microcentrifuge tube.[3]

  • Add a specific volume of the precipitating agent, for example, 125 µL of acetonitrile (a 1:2.5 ratio of plasma to acetonitrile).[3][8] Some methods may use 10% perchloric acid.[6]

  • Vortex the mixture for 40 seconds to 1 minute to ensure thorough mixing and protein precipitation.[5][6]

  • Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[5][6]

  • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.[4]

Chromatographic Conditions

The following table summarizes typical HPLC conditions for this compound analysis:

ParameterCondition 1Condition 2
Column C18, 150 x 4.6 mm, 2.7 µmC18
Mobile Phase 20 mM ammonium acetate/formic acid buffer (pH 4.0):methanol (88:12, v/v)[3][4][8]Phosphate buffer:acetonitrile (90:10, v/v)[6]
Flow Rate 1.5 mL/min[4]1.0 mL/min[6]
Column Temperature 50°C[4]Ambient
Detection Wavelength 240 nm[3][4][8]192 nm[6]
Injection Volume 20 µL[4]30 µL[6]
Run Time 8 minutes[3][4][8]10 minutes[6]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from validated HPLC methods for this compound quantification in serum/plasma.

Table 1: Linearity and Sensitivity

Method ReferenceLinearity Range (µg/mL)LLOQ (µg/mL)LOD (ng/mL)Correlation Coefficient (r²)
Method A[3][8]1 - 1001Not Reported> 0.99
Method B[6]4.5 - 804.5Not Reported> 0.99
Method C[5]1 - 301300> 0.999
Method D[9]0.25 - 600.25Not Reported≥ 0.999
Method E[10]2.5 - 1202.5Not Reported> 0.999

Table 2: Accuracy and Precision

Method ReferenceQC Levels (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Method A[3]Not Specified< 12%< 12%Not Reported
Method B[6]LLOQ & other QC< 20% (LLOQ), < 15% (others)< 20% (LLOQ), < 15% (others)Within acceptable limits
Method C[5]Not Specified< 15%< 15%90 - 105%
Method E[10]4.0, 20.0, 60.0< 8%< 8%94.90 - 101.16%

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis serum Serum Sample (50 µL) precipitate Add Acetonitrile (125 µL) serum->precipitate 1 vortex Vortex (1 min) precipitate->vortex 2 centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge 3 supernatant Collect Supernatant centrifuge->supernatant 4 hplc_injection Inject into HPLC (20 µL) supernatant->hplc_injection 5 separation C18 Column Separation hplc_injection->separation 6 detection UV Detection (240 nm) separation->detection 7 chromatogram Generate Chromatogram detection->chromatogram 8 quantification Quantify this compound Concentration chromatogram->quantification 9

Caption: Workflow for this compound quantification in serum.

Logical Relationship of Method Validation

Validation_Parameters main HPLC Method Validation specificity Specificity/ Selectivity main->specificity linearity Linearity & Range main->linearity accuracy Accuracy main->accuracy precision Precision (Intra- & Inter-day) main->precision sensitivity Sensitivity (LOD & LLOQ) main->sensitivity recovery Recovery main->recovery stability Stability main->stability

Caption: Key parameters for HPLC method validation.

References

Vancomycin in Anaerobic Bacterial Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of vancomycin in anaerobic bacterial culture. This compound is a glycopeptide antibiotic that serves as a crucial selective agent for the isolation of Gram-negative anaerobic bacteria by inhibiting the growth of Gram-positive contaminants. Understanding its proper application is essential for accurate research and development in microbiology and infectious diseases.

Mechanism of Action and Spectrum of Activity

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) C-terminus of the lipid II pentapeptide, a key precursor in peptidoglycan synthesis.[3][4] This binding sterically hinders the transglycosylation and transpeptidation reactions, preventing the cross-linking of peptidoglycan chains.[3][5] The resulting weakened cell wall cannot withstand osmotic pressure, leading to cell lysis and death.[2][5]

This compound's activity is primarily directed against Gram-positive bacteria. The outer membrane of Gram-negative bacteria acts as a barrier, preventing this compound from reaching its peptidoglycan target, thus rendering them intrinsically resistant.[2][3] This selective activity is exploited in microbiology to create selective culture media.

Spectrum of Activity:

  • Susceptible: Most Gram-positive anaerobic bacteria, including Clostridium spp. (e.g., C. perfringens, C. difficile), Peptostreptococcus spp., and Actinomyces spp. are susceptible to this compound.[6]

  • Resistant: Gram-negative anaerobic bacteria are generally resistant. This includes medically important genera such as Bacteroides (e.g., B. fragilis), Prevotella, and Fusobacterium.[6] Some Gram-positive bacteria, such as certain species of Lactobacillus and Pediococcus, can exhibit intrinsic resistance.

Quantitative Data: Susceptibility to this compound

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following table summarizes typical MIC values for this compound against various anaerobic bacteria.

Bacterial SpeciesTypeThis compound MIC Range (µg/mL)Interpretation
Clostridium perfringensGram-positive anaerobe0.12 - 2.0Susceptible
Clostridium difficileGram-positive anaerobe0.06 - 4.0Susceptible
Peptostreptococcus spp.Gram-positive anaerobe≤0.5 - 2.0Susceptible
Actinomyces spp.Gram-positive anaerobe≤0.12 - 1.0Susceptible
Bacteroides fragilis groupGram-negative anaerobe16 - >256Resistant
Prevotella melaninogenicaGram-negative anaerobe8 - 128Resistant
Fusobacterium spp.Gram-negative anaerobe16 - >128Resistant
Enterococcus faecalis ATCC 29212QC Strain (Gram-pos)1.0 - 4.0Susceptible
Enterococcus faecalis ATCC 51299QC Strain (Gram-pos)64 - 256Resistant

Data compiled from multiple sources. MIC values can vary between strains.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of a sterile, stable this compound stock solution is critical for accurate and reproducible results.

Materials:

  • This compound hydrochloride powder (USP grade)

  • Sterile, deionized water or Sterile Water for Injection

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Protocol:

  • Reconstitution: Aseptically weigh the desired amount of this compound hydrochloride powder. Reconstitute the powder in sterile water to a convenient stock concentration, typically 10 mg/mL (10,000 µg/mL). For example, add 10 mL of sterile water to 100 mg of this compound powder.

  • Dissolution: Gently vortex or invert the tube until the powder is completely dissolved. This compound solution has a low pH and may require gentle warming to 37°C to fully dissolve.

  • Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube. This is crucial as autoclaving can degrade the antibiotic.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -20°C. Frozen stock solutions are typically stable for at least 6 months. Avoid repeated freeze-thaw cycles.

Preparation of this compound-Containing Selective Agar

This protocol describes the preparation of Laked Blood with Kanamycin and this compound (LKV) Agar, a medium used for the selective isolation of Gram-negative anaerobic bacilli like Bacteroides and Prevotella spp.

Basal Medium: Brucella Agar

ComponentAmount per Liter
Peptamin20.0 g
Sodium Chloride5.0 g
Yeast Extract2.0 g
Dextrose1.0 g
Sodium Bisulfite0.1 g
Agar17.0 g
Final pH 7.3 ± 0.2

Supplements & Antibiotics:

ComponentAmount per LiterFinal Concentration
Hemin5.0 mg5 µg/mL
Vitamin K11.0 mg1 µg/mL
Kanamycin100.0 mg100 µg/mL
This compound7.5 mg7.5 µg/mL
Laked Sheep Blood50.0 mL5% v/v

Protocol:

  • Prepare Basal Medium: Suspend the Brucella Agar components in 950 mL of deionized water. Heat to boiling to dissolve completely.

  • Sterilization: Autoclave the basal medium at 121°C for 15 minutes.

  • Cooling: Place the sterilized medium in a 45-50°C water bath to cool.

  • Supplement Addition: Once cooled, aseptically add the laked sheep blood, hemin, vitamin K1, and the appropriate volumes of sterile kanamycin and this compound stock solutions to achieve the final desired concentrations.

  • Mixing and Pouring: Swirl the flask gently to mix all components thoroughly without introducing air bubbles. Pour the medium into sterile Petri dishes (approximately 20-25 mL per plate).

  • Storage: Once solidified, store the plates in sealed bags at 2-8°C, protected from light. For optimal performance, especially for fastidious anaerobes, plates should be pre-reduced by placing them in an anaerobic environment for 4-24 hours before use.

Protocol for MIC Determination by Agar Dilution

The agar dilution method is the gold standard for determining the MIC of antimicrobial agents against anaerobic bacteria, as described in the Clinical and Laboratory Standards Institute (CLSI) M11 document.[7][8]

Principle:

A series of agar plates, each containing a different, known concentration of the antimicrobial agent, is prepared. A standardized inoculum of the test organism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Protocol:

  • Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of the this compound stock solution in sterile deionized water. The concentration range should bracket the expected MIC of the test organisms.

  • Prepare Agar Plates: For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten and cooled (45-50°C) Brucella blood agar (or other suitable anaerobic basal medium). For example, add 2 mL of a this compound dilution to 18 mL of molten agar. Mix well and pour into a sterile Petri dish. Also prepare a growth control plate containing no antibiotic.

  • Prepare Inoculum: Grow the anaerobic test strains and quality control strains on a non-selective blood agar plate for 24-48 hours in an anaerobic environment. Suspend several colonies in a suitable broth (e.g., Thioglycollate Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Using a multipoint inoculator (e.g., a Steers replicator), spot-inoculate a defined volume (typically 1-2 µL) of each standardized bacterial suspension onto the surface of the antibiotic-containing plates and the growth control plate. This delivers approximately 10⁵ CFU per spot.

  • Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate the plates in an anaerobic atmosphere (e.g., in an anaerobic jar or chamber) at 35-37°C for 48 hours.

  • Reading Results: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that inhibits the growth of the organism. Any discernible growth, including a faint haze, a single colony, or multiple colonies, is considered positive growth.

  • Quality Control: Concurrently test QC strains with known this compound MICs (e.g., E. faecalis ATCC 29212 and ATCC 51299, B. fragilis ATCC 25285) to ensure the validity of the test run.

Visualizations

VanA-Type this compound Resistance Signaling Pathway

VanA_Resistance_Pathway cluster_ext Extracellular cluster_int Intracellular This compound This compound VanS_inactive VanS (inactive) This compound->VanS_inactive Binds/Sensed VanS_active VanS-P (active) VanS_inactive->VanS_active Autophosphorylation VanR_inactive VanR (inactive) VanS_active->VanR_inactive Phosphorylates VanR_active VanR-P (active) vanHAX_operon vanHAX Operon VanR_active->vanHAX_operon Induces Transcription VanH VanH (Dehydrogenase) vanHAX_operon->VanH Translates VanA VanA (Ligase) vanHAX_operon->VanA VanX VanX (Dipeptidase) vanHAX_operon->VanX D_Lac D-Lactate VanH->D_Lac D_Ala_D_Lac D-Ala-D-Lac VanA->D_Ala_D_Lac Pyruvate Pyruvate Pyruvate->VanH D_Lac->D_Ala_D_Lac D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->VanX Hydrolyzes CellWall Peptidoglycan Synthesis D_Ala_D_Lac->CellWall Incorporated

Caption: VanA-mediated this compound resistance pathway.

Experimental Workflow for Selective Isolation of Anaerobes

Selective_Isolation_Workflow specimen Clinical Specimen (e.g., abscess, tissue) gram_stain Direct Gram Stain specimen->gram_stain inoculation Inoculate Media specimen->inoculation non_selective Non-Selective Medium (e.g., Brucella Blood Agar) inoculation->non_selective selective Selective Medium (e.g., LKV Agar) inoculation->selective enrichment Enrichment Broth (e.g., Thioglycollate) inoculation->enrichment incubation Anaerobic Incubation (35-37°C, 48-72h) non_selective->incubation selective->incubation enrichment->incubation examination Examine Plates for Growth (Colony Morphology) incubation->examination subculture Subculture Colonies for Purity examination->subculture identification Isolate Identification (Biochemical, MALDI-TOF, etc.) subculture->identification

References

Vancomycin for Preventing Contamination in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining aseptic conditions is paramount in cell culture to ensure the reliability and reproducibility of experimental results. Bacterial contamination remains a persistent challenge, potentially leading to the loss of valuable cell lines and experimental data. Vancomycin, a glycopeptide antibiotic, serves as a crucial tool in the prevention and control of Gram-positive bacterial contamination in cell cultures. Its specific mechanism of action and spectrum of activity make it an effective agent against a common class of contaminants.

These application notes provide detailed information on the use of this compound in cell culture, including its mechanism of action, spectrum of activity, potential for cytotoxicity, and protocols for its preparation and application.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][5] This binding physically obstructs the transglycosylation and transpeptidation steps in peptidoglycan polymerization, which are essential for forming the rigid cell wall structure.[1][5] The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3] Due to its large size, this compound cannot penetrate the outer membrane of Gram-negative bacteria, rendering it ineffective against this class of microorganisms.[3][6]

Vancomycin_Mechanism cluster_bacterium Gram-Positive Bacterium Cell_Wall Cell Wall Synthesis (Peptidoglycan formation) Precursors Peptidoglycan Precursors (with D-Ala-D-Ala) Transglycosylation Transglycosylation Precursors->Transglycosylation Polymerization Cell_Lysis Cell Lysis Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Cross-linking Mature_Cell_Wall Stable Cell Wall Transpeptidation->Mature_Cell_Wall This compound This compound This compound->Precursors

Caption: Mechanism of action of this compound.

Spectrum of Activity

This compound is exclusively effective against Gram-positive bacteria .[2][3][4][7] This includes common cell culture contaminants such as Staphylococcus and Streptococcus species.[2][7] It is particularly valuable for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[2][5]

This compound is NOT effective against:

  • Gram-negative bacteria[3][4]

  • Mycoplasma

  • Yeast and other fungi[4]

  • Viruses

Due to its narrow spectrum, this compound is often used in combination with other antibiotics, such as gentamicin or amikacin, to provide broader protection against both Gram-positive and Gram-negative bacteria.[8]

Data Presentation

Recommended Working Concentrations
ApplicationRecommended Concentration (µg/mL)Notes
Routine Contamination Prevention50 - 100This is the most common range for preventing contamination in standard cell cultures.[9]
Selection (e.g., for pcDNA3.1)400Used for selecting cells containing specific resistance plasmids.[10]
Plant Cell CultureUp to 500Higher concentrations may be used, but can impact transformation efficiency.[10]
Cytotoxicity of this compound in Various Cell Types

The cytotoxic effects of this compound are concentration- and time-dependent. It is crucial to determine the optimal, non-toxic concentration for your specific cell line.

Cell TypeConcentration (µg/mL)Exposure TimeEffect on Cell Viability/ProliferationReference
Human Osteoblasts1,000 (1 mg/mL)48 hoursSignificant cytotoxicity[11]
Human Myoblasts1,000 (1 mg/mL)48 hoursSignificant cytotoxicity[11]
Human Fibroblasts3,000 (3 mg/mL)48 hoursSignificant cytotoxicity[11]
HUVECs2,500 (2.5 mg/mL)72 hoursNegative effect on proliferation[12]
Skeletal Muscle Cells10 (0.01 mg/mL)3 days~15% reduction in viability[12]
Human Chondrocytes10,000 (10 mg/mL)3 daysCytotoxic effects observed[13]
A431 Epithelial Cells≤ 18.724 hoursNo toxicity observed[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

Materials:

  • This compound hydrochloride powder (cell culture grade)

  • Sterile, deionized, or distilled water

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound hydrochloride powder. For a 50 mg/mL stock solution, a common starting point is 500 mg of powder.

  • Add the powder to a sterile conical tube.

  • Add the appropriate volume of sterile water to achieve a final concentration of 50 mg/mL. For 500 mg of powder, add 10 mL of sterile water.

  • Gently swirl the tube until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the this compound solution into a new sterile conical tube. This step is critical to remove any potential microbial contaminants from the powder or water.

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contaminating the entire stock.

  • Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C. The powder is stable for 2 years, and prepared solutions should ideally be used within one week, although some sources suggest longer stability.[9]

Protocol 2: Determining the Optimal Working Concentration of this compound

It is essential to determine the lowest effective concentration of this compound that is not toxic to your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 50 mg/mL)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2-4 days). Include wells for a "no-cell" control (medium only).

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested range to test is 0, 10, 25, 50, 100, 200, 400, and 800 µg/mL.

  • Treatment: After allowing the cells to adhere overnight, carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound. Include a "no-vancomycin" control (0 µg/mL).

  • Incubation: Incubate the plate for a period that is relevant to your typical experimental timeline (e.g., 24, 48, and 72 hours).

  • Assess Cell Viability: At each time point, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the absorbance reading of the "no-cell" control from all other readings.

    • Normalize the data by expressing the viability of the this compound-treated cells as a percentage of the viability of the untreated control cells (0 µg/mL).

    • Plot the cell viability (%) against the this compound concentration (µg/mL) for each time point.

  • Determine Optimal Concentration: The optimal working concentration is the highest concentration that effectively prevents bacterial growth without significantly impacting cell viability (e.g., >90% viability compared to the control).

Workflow_Vancomycin_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Prepare_Dilutions Prepare serial dilutions of this compound Treat_Cells Treat cells with This compound dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate for 24, 48, 72 hours Treat_Cells->Incubate Viability_Assay Perform cell viability assay Incubate->Viability_Assay Measure_Absorbance Measure absorbance Viability_Assay->Measure_Absorbance Plot_Data Plot Viability vs. Concentration Measure_Absorbance->Plot_Data Determine_Optimal Determine optimal concentration Plot_Data->Determine_Optimal

Caption: Workflow for optimizing this compound concentration.

Protocol 3: Routine Use of this compound in Cell Culture

Once the optimal, non-toxic working concentration is determined, you can incorporate this compound into your routine cell culture practice.

Procedure:

  • Thaw an aliquot of your sterile this compound stock solution.

  • Add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final concentration. For example, to make 500 mL of medium with a final this compound concentration of 100 µg/mL using a 50 mg/mL stock solution, you would add 1 mL of the stock solution.

  • Mix the medium thoroughly.

  • Use the this compound-containing medium for all subsequent cell culture steps (e.g., subculturing, changing medium).

Important Considerations:

  • The routine use of antibiotics can mask underlying issues with aseptic technique and may lead to the development of antibiotic-resistant microorganisms.

  • It is good practice to periodically culture your cells in antibiotic-free medium to check for cryptic contamination.

Troubleshooting Contamination

Troubleshooting_Flowchart Start Contamination Suspected (e.g., cloudy media, pH change) Identify Identify Contaminant (Microscopy, Gram stain) Start->Identify Decision Gram-Positive Bacteria? Identify->Decision Action_Vanco Use this compound-containing medium (pre-determined optimal concentration) Decision->Action_Vanco Yes Action_Other Use appropriate alternative antibiotic/antifungal Decision->Action_Other No Quarantine Quarantine affected cultures Action_Vanco->Quarantine Action_Other->Quarantine Review_Technique Review Aseptic Technique Quarantine->Review_Technique Check_Reagents Check sterility of media, sera, and other reagents Review_Technique->Check_Reagents Decontaminate Clean and decontaminate incubators and hoods Check_Reagents->Decontaminate Discard Consider discarding irreplaceable cultures Decontaminate->Discard End Monitor cultures closely Discard->End

Caption: Troubleshooting cell culture contamination.

Conclusion

This compound is a potent and specific antibiotic for the control of Gram-positive bacterial contamination in cell culture. By understanding its mechanism of action, spectrum of activity, and potential for cytotoxicity, researchers can effectively incorporate it into their cell culture protocols. Adherence to proper aseptic technique remains the first line of defense against contamination, with antibiotics such as this compound serving as a valuable secondary measure. It is imperative to determine the optimal, non-toxic working concentration for each specific cell line to ensure the integrity of experimental results.

References

Troubleshooting & Optimization

optimizing vancomycin concentration for bacterial growth inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing vancomycin concentration for bacterial growth inhibition. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with this compound.

Q1: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain?

A1: Inconsistent this compound MIC values can arise from several factors:

  • Methodological Variability: Different susceptibility testing methods (e.g., broth microdilution, Etest, automated systems) can produce varying MIC results for the same isolate. Broth microdilution is considered the reference method for this compound MIC determination.

  • Inoculum Effect: The density of the bacterial inoculum can significantly impact the measured MIC. A higher than standardized inoculum can lead to a falsely elevated MIC.

  • "MIC Creep": This phenomenon refers to a gradual increase in the MIC of this compound against certain strains, like Staphylococcus aureus, over time and with repeated exposure.

  • Presence of Heteroresistant Subpopulations (hVISA): Heteroresistant this compound-intermediate S. aureus (hVISA) strains contain a subpopulation of cells with higher this compound MICs. Standard testing may not detect these, leading to a susceptible result, while the infection may not respond to therapy.

Troubleshooting Steps:

  • Standardize Your Protocol: Strictly adhere to a validated and consistent protocol for MIC determination, preferably the broth microdilution method.

  • Control Inoculum Size: Ensure accurate and consistent preparation of the bacterial inoculum according to established standards (e.g., 0.5 McFarland standard).

  • Screen for Heteroresistance: If you suspect hVISA, consider using specialized screening methods like population analysis profile-area under the curve (PAP-AUC).

Q2: My this compound-susceptible strain is not responding to treatment in my in vitro model. What could be the cause?

A2: Treatment failure with a seemingly susceptible strain can be due to:

  • High MIC within the Susceptible Range: Strains with MICs at the higher end of the susceptible range (e.g., 1.5-2 µg/mL for S. aureus) have been associated with poorer outcomes.

  • Tolerance: The bacteria may be "tolerant" to this compound, meaning the drug inhibits growth (is bacteriostatic) but does not effectively kill the bacteria (is not bactericidal). This can be assessed by determining the Minimum Bactericidal Concentration (MBC).

  • Biofilm Formation: Bacteria growing in biofilms are notoriously more resistant to antibiotics, including this compound, compared to their planktonic (free-floating) counterparts.

Troubleshooting Steps:

  • Determine the MBC: Perform a Minimum Bactericidal Concentration (MBC) assay to assess the killing activity of this compound against your strain.

  • Evaluate for Biofilm Formation: If your experimental setup allows for it, assess the ability of your strain to form biofilms and test this compound's efficacy against these biofilms.

Q3: I am seeing no zone of inhibition in my disk diffusion assay for a Gram-negative bacterium. Is my this compound inactive?

A3: This is expected behavior. This compound is primarily effective against Gram-positive bacteria. The outer membrane of Gram-negative bacteria is generally impermeable to large glycopeptide molecules like this compound, preventing the drug from reaching its target in the cell wall. Your this compound is likely active, but the organism is intrinsically resistant.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound susceptibility testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard method for determining the MIC of this compound.

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Also include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Time-Kill Assay

This assay evaluates the bactericidal activity of this compound over time.

  • Prepare Bacterial Culture: Grow an overnight culture of the test organism in a suitable broth (e.g., CAMHB).

  • Standardize Inoculum: Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing pre-warmed broth.

  • Add this compound: Add this compound to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control flask without this compound.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Determine Viable Counts: Perform serial dilutions of the collected aliquots in sterile saline and plate onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate and Count Colonies: Incubate the plates for 18-24 hours at 37°C and then count the number of colony-forming units (CFU) on each plate.

  • Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to this compound.

Table 1: this compound MIC Breakpoints for Staphylococcus aureus

CategoryMIC (µg/mL)Interpretation
Susceptible≤ 2Infection may be appropriately treated with this compound.
Intermediate (VISA)4-8Treatment may be less effective.
Resistant (VRSA)≥ 16This compound is not an effective treatment.

Table 2: this compound Pharmacodynamic Target for Severe MRSA Infections

ParameterTarget ValueSignificance
AUC24/MIC≥ 400Associated with optimal bactericidal activity and clinical efficacy.

AUC24 = Area under the concentration-time curve over 24 hours.

Visualizations

This compound Mechanism of Action and Resistance

This compound inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. Resistance can occur through alteration of this target.

Technical Support Center: Vancomycin Immunoassay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with vancomycin immunoassay cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound immunoassay interference and why is it a concern?

A1: this compound immunoassay interference occurs when substances other than this compound interact with the assay components, leading to inaccurate measurements of the drug's concentration.[1][2] This is a significant concern because falsely elevated or decreased this compound levels can lead to inappropriate dosing, potentially causing treatment failure, toxicity (such as nephrotoxicity and ototoxicity), and other adverse patient outcomes.[1][3][4] In some reported cases, persistently high this compound readings, despite dose discontinuation and normal renal function, were caused by assay interference, which masked the true, undetectable levels of the drug.[1][5]

Q2: What are the most common substances known to cross-react or interfere with this compound immunoassays?

A2: Immunoassays are susceptible to interference from various endogenous and exogenous substances. Common interferents include:

  • Endogenous Proteins: Endogenous substances like rheumatoid factor, heterophilic antibodies, paraproteins (e.g., IgM, IgA), and C-reactive protein can cross-react with assay components.[2][6][7]

  • This compound Degradation Products: this compound's crystalline degradation product (CDP-1) is structurally similar and has been shown to interfere with some immunoassays.[2][8]

  • Other Antibiotics: Structurally similar antibiotics, particularly lipoglycopeptides like telavancin, have demonstrated significant cross-reactivity with certain this compound immunoassays.[9][10] Oritavancin has also been reported to cause interference.[2]

Q3: Are all this compound immunoassay methods equally affected by interference?

A3: No, susceptibility to interference varies significantly between different immunoassay methods. Studies have shown that particle-enhanced turbidimetric immunoassays (PETIA) and some chemiluminescent microparticle immunoassays (CMIA) can be susceptible to cross-reactivity, particularly from telavancin.[9] In contrast, fluorescence polarization immunoassays (FPIA) and enzyme-multiplied immunoassay techniques (EMIT) have shown no cross-reactivity with telavancin in some studies.[9] However, other reports indicate that EMIT and FPIA can be affected by different interferents, such as this compound degradation products.[2] Different platforms from different manufacturers can also yield significantly different results for the same sample.[8][11]

Q4: My results show persistently high this compound levels that do not correlate with the patient's clinical status or renal function. What should be my first step?

A4: When laboratory results are inconsistent with the clinical picture, it is crucial to suspect assay interference.[1][5] The first step is to correlate the lab results with the patient's condition and treatment regimen.[1] If a patient's condition deteriorates despite seemingly therapeutic or high this compound levels, or if levels remain high long after discontinuing the drug, interference should be strongly considered.[1][4] The next step is to contact the laboratory to discuss the possibility of interference and explore alternative testing methods.[11]

Troubleshooting Guides

Issue 1: Suspected False Positive/Elevated this compound Concentration

Persistently elevated this compound levels that are inconsistent with dosing, renal function, or clinical improvement are a primary indicator of potential immunoassay interference.[1]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting unexpected this compound immunoassay results.

G cluster_0 Initial Observation cluster_1 Primary Investigation cluster_2 Secondary Investigation cluster_3 Confirmatory Analysis cluster_4 Resolution start Unexpected this compound Result (e.g., Persistently High Trough) clinical_check Clinical Correlation Check - Patient improving? - Normal renal function? start->clinical_check sample_check Pre-analytical Check - Sample integrity? - Correct collection time? start->sample_check interference_protocol Run Interference Protocol (e.g., PEG Precipitation) clinical_check->interference_protocol No Correlation sample_check->interference_protocol alt_assay Re-test with Different Immunoassay Method interference_protocol->alt_assay confirm_method Confirm with Reference Method (HPLC or LC-MS/MS) interference_protocol->confirm_method alt_assay->confirm_method Discrepancy Persists report Report Confirmed Result & Document Interference confirm_method->report

Caption: Workflow for troubleshooting unexpected this compound results.

Mechanism of Immunoassay Interference

This diagram illustrates how an interfering substance can lead to a falsely elevated result in a competitive immunoassay format.

G cluster_0 Standard Assay Reaction cluster_1 Interference Scenario cluster_2 Ab Antibody Vanco_Sample This compound (Sample) Vanco_Sample->Ab Binds Vanco_Labeled Labeled this compound (Reagent) Vanco_Labeled->Ab Competes for binding Ab_Interference Antibody Interferent Interfering Substance Interferent->Ab_Interference Cross-reacts & Binds Vanco_Labeled_Interference Labeled this compound (Reagent) Vanco_Labeled_Interference->Ab_Interference Binding is Inhibited Result Result: The presence of the interferent inhibits binding of labeled this compound, mimicking a high concentration of actual This compound and leading to a falsely elevated reading.

Caption: Mechanism of positive interference in a competitive immunoassay.

Data on Cross-Reactivity

Quantitative data from studies evaluating the cross-reactivity of other antibiotics with various this compound immunoassay platforms are summarized below.

Table 1: Cross-Reactivity of Telavancin with Commercial this compound Immunoassays
Immunoassay MethodPlatform% Cross-Reactivity RangePotential for Interference
PETIA Synchron45.2% - 53.8%High
PETIA Vista1.1% - 5.6%Low
CMIA Advia Centaur XP1.6% - 31.6%Variable to High
CMIA Architect0.8% - 5.4%Low
FPIA N/ANot DetectedNone Observed
EMIT N/ANot DetectedNone Observed
Data sourced from a study evaluating several commercially available this compound immunoassays.[9]
Table 2: Cross-Reactivity of Other Compounds
CompoundConcentration TestedImmunoassay Method% Cross-Reactivity
Teicoplanin 100 µg/mLQMS (PETIA)0.68%
This compound Metabolite (CDP-I) 100 µg/mLQMS (PETIA)<5%
Various Co-administered Drugs 500 µg/mLQMS (PETIA)<0.3%
A range of drugs commonly co-administered with this compound were tested.[12]
Data sourced from Thermo Fisher Scientific QMS® this compound assay documentation.[12][13]

Experimental Protocols

Protocol 1: Sample Pre-treatment to Remove Protein Interference

This protocol is intended to remove interfering proteins (e.g., paraproteins) from a serum sample prior to analysis. This method has been shown to successfully remove interference in some cases.[2][11]

Materials:

  • Patient serum sample

  • Polyethylene glycol (PEG) solution

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Methodology:

  • Sample Preparation: Label two microcentrifuge tubes for each patient sample to be tested (one for the treated sample, one for control).

  • Mixing: In the "treated" tube, mix an equal volume of patient serum with the PEG solution (e.g., 100 µL of serum + 100 µL of PEG solution).

  • Incubation: Vortex the mixture thoroughly and let it incubate at room temperature for 10-15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein complex.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.

  • Analysis: Analyze the supernatant using the this compound immunoassay.

  • Result Calculation: The resulting concentration must be multiplied by the dilution factor (e.g., a factor of 2 for a 1:1 dilution) to obtain the final concentration. A significant drop in concentration post-treatment suggests the presence of protein interference.

Protocol 2: Confirmation of Results Using a Reference Method

If assay interference is suspected, the most definitive way to determine the true this compound concentration is to use a method with higher selectivity and sensitivity, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]

Methodology Overview:

  • Sample Acquisition: Obtain a fresh patient sample (serum or plasma). If investigating a previous result, an aliquot of the original sample stored under appropriate conditions may be used.

  • Sample Preparation: The sample undergoes an extraction process. This typically involves protein precipitation followed by separation of the supernatant. An internal standard is added to ensure accuracy.

  • Chromatographic Separation (HPLC): The extracted sample is injected into an HPLC system. A specific column and mobile phase are used to separate this compound from other components in the sample matrix based on its physicochemical properties.

  • Detection and Quantification:

    • HPLC-UV: As this compound flows off the column, it passes through a UV detector. The amount of UV light absorbed is proportional to the concentration.

    • LC-MS/MS: This method offers higher specificity. After separation by LC, the molecules are ionized and fragmented. The mass spectrometer then detects specific parent and daughter ions unique to this compound, providing highly accurate quantification and minimizing interference.[11]

  • Data Analysis: The concentration of this compound in the patient sample is determined by comparing its peak area or signal intensity to that of known calibration standards.

Decision Pathway for Result Validation

This diagram helps decide when to escalate to a reference method.

G action action result result path path start Discrepant Result from Immunoassay q1 Does result correlate with clinical picture? start->q1 q2 Did pre-treatment (e.g., PEG) resolve the discrepancy? q1->q2 No act1 Report original result q1->act1 Yes q3 Is an alternative (less susceptible) immunoassay available? q2->q3 No act2 Report corrected result. Document interference. q2->act2 Yes act3 Run alternative assay q3->act3 Yes act4 Send out for LC-MS/MS confirmation q3->act4 No act3->q1 Re-evaluate res_final Final Confirmed Result act4->res_final

Caption: Decision tree for validating and confirming this compound results.

References

Technical Support Center: Overcoming Poor Solubility of Vancomycin in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vancomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound hydrochloride in common organic solvents?

This compound hydrochloride is a large and polar molecule, which dictates its solubility characteristics. It is highly soluble in water but exhibits poor solubility in most organic solvents.[1][2][3] Generally, its solubility can be categorized as follows:

  • Slightly Soluble: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO).[3]

  • Insoluble: Higher alcohols, Acetone, Ether, Chloroform, Dichloromethane (DCM).[1][2]

It is important to note that while qualitatively described as "slightly soluble" in DMSO, concentrated stock solutions (e.g., 100 mg/mL) can be prepared.[4]

Q2: Why is this compound hydrochloride poorly soluble in many organic solvents?

This compound hydrochloride's poor solubility in organic solvents stems from its chemical structure. It is a large glycopeptide with multiple polar functional groups, including hydroxyl, carboxyl, and amino groups. These groups readily form hydrogen bonds with water, leading to high aqueous solubility. In contrast, most organic solvents are less polar and cannot effectively solvate the charged and polar regions of the this compound molecule, resulting in low solubility.

Q3: Can the solubility of this compound in organic solvents be improved?

Yes, several strategies can be employed to improve the solubility of this compound in organic solvents. These include:

  • Using Co-solvents: A mixture of a solvent in which this compound has some solubility (like water or DMSO) with another organic solvent can enhance overall solubility.

  • pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of aqueous-organic mixtures can significantly impact its solubility.[5]

  • Formation of this compound Free Base: Converting the hydrochloride salt to the free base can alter its solubility profile, potentially increasing its solubility in certain organic solvents.[6]

  • Use of Formulation Aids: Surfactants and other excipients can be used to create formulations like micelles or nanoparticles that can carry this compound in organic media.[1][7]

Q4: What is the difference in solubility between this compound hydrochloride and this compound free base?

This compound hydrochloride is the salt form, which is generally more soluble in polar protic solvents like water. The free base form is less polar and may exhibit improved solubility in less polar organic solvents. Converting the hydrochloride salt to the free base is a common strategy to modify its solubility for specific applications, such as in drug delivery systems using polymeric matrices.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered when trying to dissolve this compound in organic solvents for experimental use.

Problem Possible Cause Troubleshooting Steps
This compound hydrochloride does not dissolve in the chosen organic solvent. The solvent is not polar enough to solubilize the highly polar this compound hydrochloride molecule.1. Switch to a more polar aprotic solvent: Try using Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[8] 2. Use a co-solvent system: Start by dissolving the this compound in a small amount of sterile water or DMSO, and then slowly add the desired organic solvent. 3. Consider converting to the free base: The free base may have better solubility in your chosen organic solvent.
A precipitate forms after initially dissolving this compound in an organic solvent. The solution is supersaturated, or the stability of the dissolved this compound is compromised. This can be triggered by changes in temperature or the addition of another component.1. Gently warm the solution: Sonication or gentle warming can sometimes help redissolve the precipitate. Be cautious, as excessive heat can degrade this compound. 2. Filter the solution: If redissolving is not possible, filter the solution through a 0.22 µm syringe filter to remove the precipitate before use. Note that this will lower the final concentration. 3. Check for pH changes: If working with an aqueous-organic mixture, ensure the pH is within the optimal range for this compound stability (pH 3-5).[5]
The this compound solution appears cloudy or forms a gel. High concentrations of this compound hydrochloride in aqueous solutions can lead to gel formation.[9] This can also occur in some organic solvent mixtures.1. Dilute the solution: Lowering the concentration of this compound is the most straightforward solution. 2. Add a gel-inhibiting compound: For aqueous-based solutions, small amounts of ethanol can inhibit gel formation.
Inconsistent results in bioassays using this compound dissolved in organic solvents. The organic solvent may be affecting the biological activity of this compound or the assay itself. This compound may also be degrading in the solvent.1. Run a solvent control: Always include a control group with the solvent alone to assess its effect on the assay. 2. Minimize final solvent concentration: When adding the this compound stock solution to your assay, ensure the final concentration of the organic solvent is low enough not to interfere with the biological system (typically <1%). 3. Prepare fresh solutions: this compound stability in organic solvents can be limited. Prepare stock solutions fresh for each experiment whenever possible.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound hydrochloride in various solvents.

Table 1: Solubility of this compound Hydrochloride in Aqueous and Organic Solvents

SolventSolubilityReference
Water>100 mg/mL[2]
Methanol (MeOH)5.7 mg/mL[7]
Dichloromethane (DCM) / Acetone (70:30)<1.50 mg/mL[7]
Dimethyl Sulfoxide (DMSO)Ready-made solutions available at 100 mg/mL[4]
Propylene Glycol (PG)Formulations with up to 100 mg/mL have been prepared[10][11]
Polyethylene Glycol (PEG)Used as a co-solvent in formulations[12]

Note: The solubility of this compound can be influenced by factors such as temperature, pH, and the specific salt form.

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution of this compound hydrochloride for use in various in vitro experiments.

Materials:

  • This compound Hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).

  • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • For sterile applications, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Workflow for Preparing this compound Stock Solution in DMSO

G Workflow for Preparing this compound Stock Solution in DMSO A Weigh this compound HCl B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Sonicate (if necessary) C->D E Visually Inspect for Clarity D->E F Sterile Filter (0.22 µm) E->F G Store at -20°C F->G

Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Preparation of this compound Free Base from this compound Hydrochloride

This protocol describes a method to convert this compound hydrochloride to its free base form, which may have improved solubility in certain organic solvents.

Materials:

  • This compound Hydrochloride

  • Distilled water

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • pH meter or pH strips

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Dissolve this compound hydrochloride in distilled water to a concentration of approximately 50-70 mg/mL.[6]

  • Slowly add the NaOH solution dropwise while stirring and monitoring the pH.

  • Continue adding NaOH until the pH of the solution reaches approximately 8-9. A precipitate of the this compound free base will form.[6][13]

  • Centrifuge the suspension to pellet the this compound free base.

  • Carefully decant the supernatant.

  • Wash the pellet with distilled water and centrifuge again. Repeat this washing step 2-3 times to remove residual salt.

  • The resulting pellet is the this compound free base. It can be used as a wet paste or dried for storage.

  • For long-term storage, the pellet can be lyophilized (freeze-dried) to obtain a stable powder.

Logical Relationship for this compound Free Base Preparation

G Preparation of this compound Free Base cluster_0 Precipitation cluster_1 Purification Dissolve this compound HCl in Water Dissolve this compound HCl in Water Adjust pH to 8-9 with NaOH Adjust pH to 8-9 with NaOH Dissolve this compound HCl in Water->Adjust pH to 8-9 with NaOH Precipitation of Free Base Precipitation of Free Base Adjust pH to 8-9 with NaOH->Precipitation of Free Base Centrifuge and Decant Centrifuge and Decant Precipitation of Free Base->Centrifuge and Decant Wash Pellet with Water Wash Pellet with Water Centrifuge and Decant->Wash Pellet with Water Centrifuge Again Centrifuge Again Wash Pellet with Water->Centrifuge Again Lyophilize (optional) Lyophilize (optional) Centrifuge Again->Lyophilize (optional) Use as Wet Paste Use as Wet Paste Centrifuge Again->Use as Wet Paste Store as Powder Store as Powder Lyophilize (optional)->Store as Powder

Logical steps for preparing this compound free base.

References

Vancomycin Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and prevent vancomycin interference in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

This compound is a tricyclic glycopeptide antibiotic used to treat infections caused by Gram-positive bacteria.[1] Its complex chemical structure, high molecular weight (approx. 1449 g/mol ), and tendency to interact with proteins can lead to interference in various laboratory tests.[1][2] Interference can be chemical, where this compound or its degradation products directly react with assay reagents, or physical, where it alters the sample matrix.

Q2: Which types of assays are most susceptible to this compound interference?

Immunoassays for therapeutic drug monitoring (TDM) of this compound are the most commonly reported assays to be affected, often showing falsely elevated results.[1][3] However, interference has also been noted in some clinical chemistry assays. For researchers, it is crucial to consider potential interference in any assay, particularly those involving protein quantification, enzymatic reactions, and cell-based viability measurements, especially when working with samples from subjects receiving this compound treatment.

Q3: What are the primary mechanisms of this compound interference?

The primary mechanisms of this compound interference include:

  • Cross-reactivity in Immunoassays: Antibodies used in some immunoassays may cross-react with this compound's crystalline degradation product (CDP-1), which is more prevalent in samples from patients with renal impairment.[4][5] Endogenous substances like immunoglobulins (especially IgM paraproteins), rheumatoid factor, and C-reactive protein can also interfere with immunoassays, leading to either falsely high or low results.[6][7][8]

  • Direct Reaction with Assay Reagents: While less documented for common research assays, the chemical structure of this compound could potentially interact with colorimetric or fluorometric reagents.

  • Physicochemical Properties: this compound's tendency to bind to proteins (protein binding is approximately 55%) and its solubility characteristics can alter sample matrices, potentially affecting assay performance.[1][9]

  • Biological Effects in Cell-Based Assays: In cell viability and cytotoxicity assays (e.g., MTT, MTS, LDH), this compound can exert direct cytotoxic effects on the cells, especially at high concentrations. This is a biological effect of the drug rather than a chemical interference with the assay itself.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Immunoassays for this compound

Symptoms:

  • This compound levels are persistently high and do not correlate with the patient's renal function or clinical status.[1]

  • Measured this compound concentrations are unexpectedly low despite appropriate dosing.[8]

  • High variability between different immunoassay platforms.

Possible Causes:

  • Interference from endogenous proteins such as immunoglobulins or rheumatoid factor.[6][8]

  • Cross-reactivity with this compound degradation products like CDP-1.[4][5]

Troubleshooting Steps:

  • Review Patient Clinical History: Assess for conditions that might lead to high levels of interfering proteins (e.g., multiple myeloma, autoimmune diseases).

  • Sample Pre-treatment:

    • Polyethylene Glycol (PEG) Precipitation: This method can be used to remove larger proteins, including immunoglobulins.

    • Dithiothreitol (DTT) Treatment: DTT can be used to reduce disulfide bonds in IgM paraproteins, mitigating their interference.[10]

    • Ultrafiltration: This technique separates free this compound from protein-bound this compound and other large interfering molecules.[10]

  • Use an Alternative Assay Method: If interference is suspected, confirm the this compound concentration using a more specific method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6]

Issue 2: Falsely Elevated Results in Clinical Chemistry Assays

Symptoms:

  • Unexplained increases in direct bilirubin or potassium levels in samples containing this compound.

Possible Causes:

  • Direct analytical interference of this compound with the assay methodology.

Troubleshooting Steps:

  • Consult Assay Manufacturer's Information: Check the package insert or technical documentation for any known interference from this compound.

  • Sample Dilution: Diluting the sample may reduce the this compound concentration to a level that no longer interferes, assuming the analyte of interest remains within the assay's detection range.

  • Use an Alternative Analytical Platform: Different analyzers may use different methodologies that are not susceptible to the same interferences.

  • Confirm with a Reference Method: If possible, confirm the result using a reference method that is known not to be affected by this compound.

Issue 3: Unexpected Results in Research-Based Biochemical Assays (e.g., Protein Quantification, Enzyme Assays)

Symptoms:

  • Inaccurate protein concentration measurements (e.g., BCA, Bradford assays).

  • Altered enzyme kinetics in the presence of this compound.

Possible Causes:

  • The exact mechanism of this compound interference in these assays is not well-documented but could be due to its chemical structure interacting with assay reagents or its protein-binding properties.

Troubleshooting Steps:

  • Run a this compound-Only Control: To determine if this compound itself interacts with the assay reagents, run a control sample containing this compound at the expected concentration in the assay buffer.

  • Sample Clean-up:

    • Trichloroacetic Acid (TCA) Precipitation: Precipitate the protein of interest to separate it from this compound and other small molecules in the sample.

    • Dialysis/Desalting: Use dialysis or a desalting column to exchange the sample buffer with one that is compatible with the assay and free of this compound.

  • Consider Alternative Assays: If interference persists, consider using an alternative protein quantification method that is less susceptible to interference from the components in your sample.

Data Presentation

Table 1: Summary of this compound Interference in Biochemical Assays

Assay TypeAnalyteObserved Effect of this compoundProbable Mechanism of Interference
Immunoassays (e.g., FPIA, EMIT, KIMS)This compoundFalsely elevated or decreased levelsCross-reactivity with degradation products (CDP-1), interference from endogenous proteins (e.g., immunoglobulins)
Clinical ChemistryDirect BilirubinFalsely increasedAnalytical interference
Clinical ChemistryPotassiumIncreased at high concentrationsAnalytical interference
Cell Viability Assays (e.g., MTT, MTS)Cell ViabilityDecreasedDirect cytotoxic effect on cells

Table 2: Comparison of this compound Measurement Methods

MethodPrincipleSpeedSusceptibility to Interference
Immunoassays (FPIA, EMIT, etc.)Antibody-based detectionRapidHigh
High-Performance Liquid Chromatography (HPLC)Chromatographic separationSlowerLow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Chromatographic separation and mass detectionSlowerVery Low

Experimental Protocols

Protocol 1: Removal of Protein Interference by Polyethylene Glycol (PEG) Precipitation

This protocol is adapted for the removal of interfering immunoglobulins from serum samples prior to this compound immunoassay.

Materials:

  • Patient serum sample

  • Polyethylene glycol (PEG) solution (e.g., 25% PEG 6000 in deionized water)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Pipette an equal volume of patient serum and PEG solution into a microcentrifuge tube.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the tube at room temperature for 10 minutes.

  • Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the this compound, and use it for the assay.

  • Remember to account for the 1:2 dilution when calculating the final this compound concentration.

Protocol 2: Removal of this compound by Trichloroacetic Acid (TCA) Precipitation of Proteins

This protocol is suitable for removing this compound from a sample when the protein of interest is to be analyzed.

Materials:

  • Biological sample containing protein and this compound

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

  • Acetone, ice-cold

  • Resuspension buffer compatible with the downstream assay

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Add an equal volume of 20% TCA to the sample in a microcentrifuge tube.

  • Vortex briefly and incubate on ice for 30 minutes to precipitate the proteins.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully decant and discard the supernatant which contains the this compound.

  • Wash the protein pellet by adding 500 µL of ice-cold acetone and centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Repeat the acetone wash step.

  • Air-dry the pellet to remove any residual acetone.

  • Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., protein assay, enzyme activity assay).

Visualizations

Vancomycin_Interference_Pathway cluster_assay Biochemical Assay This compound This compound Assay Assay Reagents/ Antibodies This compound->Assay Direct Interaction Proteins Endogenous Proteins (e.g., Immunoglobulins) Proteins->Assay Non-specific Binding/ Cross-reactivity DegradationProducts Degradation Products (CDP-1) DegradationProducts->Assay Cross-reactivity Result Assay Result Assay->Result

Caption: Potential pathways of this compound and related substance interference in biochemical assays.

Troubleshooting_Workflow Start Unexpected Assay Result CheckAssay Review Assay Limitations & Known Interferences Start->CheckAssay RunControl Run this compound-only Control CheckAssay->RunControl Pretreat Implement Sample Pre-treatment RunControl->Pretreat Precipitation Protein Precipitation (TCA/PEG) Pretreat->Precipitation Yes Ultrafiltration Ultrafiltration Pretreat->Ultrafiltration Yes AlternativeAssay Use Alternative Method (e.g., HPLC, LC-MS/MS) Pretreat->AlternativeAssay No Rerun Re-run Assay Precipitation->Rerun Ultrafiltration->Rerun Interpret Interpret Results AlternativeAssay->Interpret Rerun->Interpret

Caption: A logical workflow for troubleshooting suspected this compound interference in biochemical assays.

References

Technical Support Center: Troubleshooting Unexpected Vancomycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter unexpected vancomycin resistance in laboratory bacterial strains.

Frequently Asked Questions (FAQs)

Q1: We observed growth of our laboratory strain in the presence of this compound, but it's supposed to be susceptible. What are the initial steps to troubleshoot this?

A1: Unexpected growth in the presence of this compound can stem from several factors. The first step is to ensure the purity of your culture. Streak the isolate on a fresh agar plate to check for uniform colony morphology. A mixed culture, potentially containing a this compound-resistant contaminant, is a common cause of such results.[1][2] If the culture is pure, verify the this compound concentration and the integrity of your testing methodology.

Q2: What are the common causes of false or spurious this compound resistance in a laboratory setting?

A2: Several factors can lead to misleading results in this compound susceptibility testing:

  • Contamination: The most frequent cause is contamination of the test culture with a genuinely resistant organism, such as this compound-Resistant Enterococci (VRE).[2][3]

  • Mixed Cultures: Failure to isolate a pure culture before testing can lead to the overgrowth of a resistant subpopulation.[1]

  • Incorrect Inoculum Preparation: An inoculum that is too dense can overwhelm the antibiotic, leading to apparent growth. Adherence to standardized inoculum preparation, such as the 0.5 McFarland standard, is crucial.[4][5]

  • Improper Incubation: Deviations from the recommended incubation time (typically 24 hours) and temperature (35 ± 2°C) can affect results.[1][6]

  • Methodological Errors: Incorrect preparation of antibiotic dilutions, improper storage of antibiotic discs, or using expired reagents can all lead to inaccurate results.[2][7]

Q3: Our facility has experienced a sudden increase in this compound-resistant isolates. What could be the underlying issue?

A3: A sudden spike in this compound resistance warrants an immediate investigation into potential systemic issues. Key areas to examine include:

  • Environmental Contamination: Swab key laboratory surfaces, incubators, and equipment to test for the presence of this compound-resistant organisms.[3]

  • Reagent and Media Contamination: Test all shared reagents, media, and antibiotic stocks for contamination.

  • Cross-Contamination Between Samples: Review laboratory workflows to identify potential points of cross-contamination. Ensure strict adherence to aseptic techniques.[2][8]

  • Personnel Technique: Observe laboratory staff to ensure proper aseptic and sample handling procedures are being followed.

Troubleshooting Guides

Guide 1: Confirming a Pure Culture

If you suspect a mixed culture, follow this workflow to ensure you are testing a pure isolate.

G Workflow for Ensuring a Pure Culture start Suspected Mixed Culture streak Streak for Isolation on Non-Selective Agar (e.g., Blood Agar) start->streak incubate Incubate at 35-37°C for 18-24 hours streak->incubate observe Observe Colony Morphology incubate->observe uniform Colonies are Uniform observe->uniform Yes mixed Multiple Colony Morphologies Observed observe->mixed No proceed Proceed with Susceptibility Testing uniform->proceed re_isolate Select a Single, Well-Isolated Colony and Re-streak mixed->re_isolate re_isolate->incubate confirm_purity Confirm Purity of the New Isolate

Caption: Workflow for isolating a pure bacterial culture.

Guide 2: Verifying this compound Resistance

Once you have a confirmed pure culture that appears resistant, it is essential to confirm this phenotype using standardized methods.

Table 1: this compound MIC Breakpoints for Staphylococcus aureus and Enterococcus spp.

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus≤ 2 µg/mL4-8 µg/mL≥ 16 µg/mL
Enterococcus spp.≤ 4 µg/mL8-16 µg/mL≥ 32 µg/mL

Source: Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

If initial screening suggests resistance, a confirmatory test is required. The workflow below outlines the steps for confirming suspected this compound resistance.

G This compound Resistance Confirmation Workflow start Unexpected this compound Resistance from Initial Screen pure_culture Ensure Purity of the Isolate start->pure_culture mic_test Perform Broth Microdilution MIC Test pure_culture->mic_test read_results Read MIC after 24 hours of Incubation mic_test->read_results interpret Interpret MIC based on CLSI Breakpoints read_results->interpret susceptible Result: Susceptible interpret->susceptible Below Breakpoint resistant Result: Intermediate or Resistant interpret->resistant At or Above Breakpoint investigate_initial Investigate Initial Screening Method for Errors susceptible->investigate_initial molecular_test Proceed to Molecular Testing (e.g., PCR for vanA/vanB) resistant->molecular_test true_resistance Confirmed True Resistance molecular_test->true_resistance

Caption: Workflow for confirming suspected this compound resistance.

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Materials:

  • Mueller-Hinton Broth (MHB)

  • This compound hydrochloride powder

  • Sterile 96-well microtiter plates

  • Bacterial isolate in pure culture

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound.

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of this compound in MHB across the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.25 to 256 µg/mL).[6]

  • Prepare Inoculum: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculate Plate: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours. For Staphylococcus aureus, a full 24-hour incubation is recommended to detect some forms of resistance.[1][10]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to assess the susceptibility of a bacterial isolate to an antibiotic.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • This compound disks (30 µg)

  • Bacterial isolate in pure culture

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[5]

  • Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of the MHA plate to create a confluent lawn of growth. Rotate the plate 60 degrees between streaks to ensure even coverage.[11]

  • Apply Antibiotic Disks: Aseptically place a 30 µg this compound disk onto the surface of the agar. Ensure the disk is in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours (up to 24 hours for staphylococci).

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

  • Interpret Results: Compare the zone diameter to the established breakpoints from CLSI to determine if the organism is susceptible, intermediate, or resistant. Note that disk diffusion is not recommended for detecting this compound-intermediate S. aureus (VISA).[1][12]

Protocol 3: PCR for Detection of vanA and vanB Resistance Genes

This molecular method is used to confirm the genetic basis of this compound resistance, particularly in enterococci.

Materials:

  • DNA extraction kit

  • PCR thermal cycler

  • Primers specific for vanA and vanB genes

  • Taq DNA polymerase and dNTPs

  • Agarose gel electrophoresis equipment

  • Positive and negative control DNA

Procedure:

  • DNA Extraction: Extract genomic DNA from a pure culture of the test isolate using a commercial kit or a boiling lysis method.

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted DNA, forward and reverse primers for vanA and vanB, Taq polymerase, dNTPs, and PCR buffer.

    • Use a multiplex PCR approach to detect both genes simultaneously if desired.[13]

    • Include positive controls (Enterococcus faecium ATCC 51559 for vanA and Enterococcus faecalis ATCC 51299 for vanB) and a negative control (e.g., Enterococcus faecalis ATCC 29212).[13]

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[14]

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5% agarose gel stained with an appropriate DNA stain.

    • Visualize the DNA bands under UV light.

  • Interpretation: The presence of a band of the expected size for vanA (e.g., 732 bp) or vanB (e.g., 635 bp) indicates the presence of the respective resistance gene.[13]

Signaling Pathways and Resistance Mechanisms

This compound resistance in Gram-positive bacteria is primarily due to alterations in the peptidoglycan synthesis pathway. The diagram below illustrates the mechanism of acquired resistance mediated by the vanA and vanB operons.

G Mechanism of vanA/vanB Mediated this compound Resistance cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium (vanA/vanB) d_ala_d_ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor binding This compound Binds to D-Ala-D-Ala d_ala_d_ala->binding vancomycin_s This compound vancomycin_s->binding inhibition Inhibition of Cell Wall Synthesis binding->inhibition van_genes vanA/vanB Gene Cluster d_ala_d_lac D-Ala-D-Lac Terminus of Peptidoglycan Precursor van_genes->d_ala_d_lac no_binding This compound Cannot Bind Effectively d_ala_d_lac->no_binding vancomycin_r This compound vancomycin_r->no_binding synthesis_continues Cell Wall Synthesis Continues no_binding->synthesis_continues

Caption: Comparison of this compound action in susceptible and resistant bacteria.

References

Technical Support Center: Minimizing Vancomycin Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing vancomycin-associated toxicity in animal models.

Troubleshooting Guides

Issue: Unexpected acute kidney injury (AKI) or nephrotoxicity is observed in study animals.

  • Question: We are observing elevated serum creatinine and BUN levels, along with histological evidence of kidney damage in our animal cohort treated with this compound. What are the potential causes and how can we mitigate this?

    Answer: this compound-induced kidney injury (VIKI) is a known complication and is often dose- and exposure-dependent.[1][2][3] The primary mechanism involves this compound accumulation in the proximal tubule cells of the kidneys, leading to oxidative stress, mitochondrial dysfunction, and apoptosis.[1][2][3]

    Troubleshooting Steps:

    • Review Dosing Regimen: High doses of this compound are strongly associated with increased nephrotoxicity.[4] Ensure the dose administered is appropriate for the animal model and study objectives. Consider dose fractionation (dividing the total daily dose into smaller, more frequent administrations) as this has been shown to reduce kidney injury in rats.[1]

    • Evaluate Route of Administration: The intravenous route of administration is associated with the highest risk of nephrotoxicity, followed by intraperitoneal and intramuscular routes.[1] If scientifically justifiable, consider alternative routes. Subcutaneous administration results in low absorption and can cause skin necrosis at the injection site.[1]

    • Assess Infusion Rate: Rapid intravenous injection can cause a drop in blood pressure mediated by a histamine response.[1] Consider slower, prolonged infusions, as continuous infusion has been associated with a lower risk of AKI compared to intermittent infusion in some studies.[4][5]

    • Monitor Hydration Status: Ensure animals are adequately hydrated before and during this compound treatment, as intravascular volume depletion can exacerbate nephrotoxic effects.[4][5]

    • Avoid Concomitant Nephrotoxic Agents: The risk of nephrotoxicity is amplified by the concurrent use of other drugs known to be harmful to the kidneys.[2][4]

    • Consider Therapeutic Drug Monitoring (TDM): Monitoring this compound serum concentrations can help maintain exposures within a therapeutic window and avoid excessive accumulation. The area under the curve to minimum inhibitory concentration (AUC/MIC) ratio is considered a key parameter for both efficacy and safety.[6][7][8][9]

Issue: Signs of ototoxicity are suspected in the animal model.

  • Question: Our animals are exhibiting behavioral changes that may suggest hearing loss. Is this compound known to be ototoxic in animal models?

    Answer: The evidence for this compound-induced ototoxicity in animal models is not as clear-cut as its nephrotoxicity.[10][11] Some studies have not found clear evidence of ototoxicity at standard doses.[12] However, this compound may potentiate the ototoxic effects of other drugs, such as aminoglycoside antibiotics.[13][14]

    Troubleshooting Steps:

    • Review for Concomitant Ototoxic Drugs: If other potentially ototoxic agents are being co-administered, consider their role in the observed effects.

    • Auditory Function Testing: If hearing loss is a critical concern for the study, consider incorporating baseline and post-treatment auditory function testing, such as evoked response audiometry.[12]

    • Histological Examination: Post-mortem examination of the cochleae can help identify any structural damage to the hair cells.[12]

Frequently Asked Questions (FAQs)

  • Question: What is the primary mechanism of this compound-induced nephrotoxicity?

    Answer: The predominant mechanism is the accumulation of this compound in the proximal tubule cells of the kidneys.[1][3][4] This leads to increased production of reactive oxygen species (ROS), causing oxidative stress, mitochondrial dysfunction, and ultimately, cellular apoptosis and necrosis.[1][2]

  • Question: What are the recommended dosing strategies to minimize toxicity while maintaining efficacy?

    Answer: Dose-ranging studies in rats have shown that higher doses and longer treatment durations are associated with increased kidney damage.[1][4] To minimize toxicity, consider the following:

    • Dose Fractionation: Administering the total daily dose in divided doses has been shown to decrease kidney injury.[1]

    • Continuous Infusion: This method can avoid high peak concentrations of this compound, which are linked to toxicity.[4][5]

    • AUC-Guided Dosing: Targeting an AUC/MIC ratio of 400-600 is recommended for efficacy, while avoiding excessive exposure that can lead to toxicity.[4][6][7][8]

  • Question: Are there any protective agents that can be co-administered to reduce this compound toxicity?

    Answer: Preclinical studies have explored the use of antioxidants to mitigate this compound-induced oxidative stress in the kidneys.[1][2] For example, targeting superoxide dismutase to renal proximal tubule cells has been shown to prevent this compound-induced nephrotoxicity in animal models.[2] Another approach is to administer agents that decrease the cellular accumulation of this compound.[1]

  • Question: What are the key biomarkers for detecting this compound-induced kidney injury?

    Answer: In addition to traditional markers like serum creatinine and blood urea nitrogen (BUN), more sensitive and specific urinary biomarkers can detect kidney injury earlier.[1] In rat models, Kidney Injury Molecule-1 (KIM-1) and clusterin have been identified as good predictors of histopathological damage within 24 hours of this compound administration.[1][15] Osteopontin (OPN) is another urinary biomarker that can be elevated.[1]

  • Question: What are typical this compound doses used in different animal models?

    Answer: Dosing can vary significantly based on the species and study design.

    • Rats: Doses up to 450 mg/kg intraperitoneally have been used in dose-ranging studies.[1] A 500 mg/kg intravenous dose was found to be lethal.[1]

    • Dogs: In chronic toxicity studies, some dogs tolerated 50 mg/kg intravenously daily for over 300 days, though slight renal damage was observed in some.[1] A common clinical dose is 15 mg/kg intravenously every 6 hours.[1] The intravenous LD50 in dogs is 292 mg/kg.[1]

    • Gerbils: For ototoxicity studies, 80 mg/kg per day intraperitoneally for two weeks has been used.[12]

Data Presentation

Table 1: this compound Dosing Regimens and Observed Toxicities in Animal Models

Animal ModelRoute of AdministrationDoseDurationObserved ToxicitiesReference
RatIntraperitonealUp to 450 mg/kgUp to 28 daysIncreased histopathologic damage and urinary biomarkers of AKI with higher doses and longer duration.[1]
RatIntravenous500 mg/kg1-3 injectionsLethal[1]
DogIntravenous50 mg/kg311 daysSlight renal damage in some animals; emesis and weight loss.[1]
DogIntravenous15 mg/kg every 6 hoursVariableGenerally tolerated with an all-cause AKI rate of 17% in a retrospective clinical study.[1]
GerbilIntraperitoneal80 mg/kg per day2 weeksNo clear evidence of ototoxicity.[12]

Table 2: Key Biomarkers for this compound-Induced Nephrotoxicity

BiomarkerSample TypeSignificanceReference
Serum CreatinineSerumTraditional marker of renal function, elevated in AKI.[1]
Blood Urea Nitrogen (BUN)SerumTraditional marker of renal function, elevated in AKI.[1]
Kidney Injury Molecule-1 (KIM-1)UrineEarly and sensitive predictor of proximal tubule injury.[1][15]
ClusterinUrineEarly predictor of proximal tubule injury.[1][15]
Osteopontin (OPN)UrineMarker of renal damage.[1]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Nephrotoxicity in a Rat Model

  • Animal Model: Male Sprague-Dawley rats.

  • This compound Preparation: this compound hydrochloride is dissolved in sterile saline to the desired concentration.

  • Administration: this compound is administered via the desired route (e.g., intravenous, intraperitoneal). For intravenous administration, a slow infusion over a set period is recommended to avoid histamine-related reactions.

  • Dosing Regimen: Doses can range from 100 to 450 mg/kg/day, administered as a single dose or in divided doses for a specified duration (e.g., 7-28 days).

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity (e.g., lethargy, weight loss, changes in urine output).

    • Periodic Blood Sampling: Collect blood samples at baseline and at specified time points to measure serum creatinine and BUN.

    • Urine Collection: Collect urine over 24-hour periods to measure urinary biomarkers such as KIM-1 and clusterin.

  • Terminal Procedures:

    • At the end of the study, euthanize animals and collect kidneys.

    • One kidney can be fixed in 10% neutral buffered formalin for histopathological examination (e.g., H&E staining to assess for acute tubular necrosis and interstitial nephritis).

    • The other kidney can be snap-frozen for molecular analyses (e.g., measuring markers of oxidative stress).

Visualizations

Vancomycin_Nephrotoxicity_Pathway Signaling Pathway of this compound-Induced Nephrotoxicity This compound This compound ProximalTubule Proximal Tubule Cell Accumulation This compound->ProximalTubule OxidativeStress Oxidative Stress (Increased ROS) ProximalTubule->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis & Necrosis MitochondrialDysfunction->Apoptosis AKI Acute Kidney Injury Apoptosis->AKI

Caption: this compound-induced nephrotoxicity signaling pathway.

Experimental_Workflow_Toxicity_Assessment Experimental Workflow for this compound Toxicity Assessment AnimalAcclimation Animal Acclimation & Baseline Measurements VancomycinAdmin This compound Administration (Specified Dose, Route, Duration) AnimalAcclimation->VancomycinAdmin InLifeMonitoring In-Life Monitoring (Clinical Signs, Body Weight) VancomycinAdmin->InLifeMonitoring SampleCollection Periodic Sample Collection (Blood, Urine) VancomycinAdmin->SampleCollection TerminalProcedures Terminal Procedures (Euthanasia, Tissue Collection) InLifeMonitoring->TerminalProcedures BiomarkerAnalysis Biomarker Analysis (Creatinine, BUN, KIM-1) SampleCollection->BiomarkerAnalysis BiomarkerAnalysis->TerminalProcedures Histopathology Histopathology TerminalProcedures->Histopathology

Caption: Workflow for assessing this compound toxicity in animal models.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Toxicity action action Start Unexpected Toxicity Observed? CheckDose Dose Too High? Start->CheckDose Yes CheckRoute High-Risk Route (IV)? CheckDose->CheckRoute No ReduceDose Reduce Dose or Use Dose Fractionation CheckDose->ReduceDose Yes CheckInfusion Rapid Infusion? CheckRoute->CheckInfusion No ConsiderAltRoute Consider Alternative Route (if applicable) CheckRoute->ConsiderAltRoute Yes CheckConcomitant Concomitant Nephrotoxins? CheckInfusion->CheckConcomitant No SlowInfusion Use Slower or Continuous Infusion CheckInfusion->SlowInfusion Yes RemoveAgents Remove Concomitant Agents (if possible) CheckConcomitant->RemoveAgents Yes

Caption: Decision-making flowchart for troubleshooting this compound toxicity.

References

Technical Support Center: Improving Vancomycin Penetration in Biofilm Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving vancomycin penetration in biofilm models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound penetration into our biofilm model so poor?

A1: Several factors inherent to biofilms and this compound itself contribute to poor penetration:

  • Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, trapping or slowing the diffusion of large molecules like this compound.[1][2]

  • Molecular Size of this compound: this compound is a large glycopeptide antibiotic, which physically hinders its ability to diffuse through the dense biofilm matrix.[1][3]

  • Binding to Biofilm Components: this compound can bind to components of the EPS matrix, which reduces the amount of free drug available to penetrate deeper layers of the biofilm.

  • Metabolic Heterogeneity: Bacteria in different layers of the biofilm have varying metabolic states. Cells in the deeper, oxygen-limited layers are often dormant or slow-growing, making them less susceptible to antibiotics like this compound that target actively dividing cells.[1]

  • Presence of Persister Cells: A subpopulation of "persister" cells within the biofilm can enter a dormant, non-replicative state, allowing them to tolerate high concentrations of antibiotics.[1]

Q2: We observe that at sub-inhibitory concentrations, this compound seems to be strengthening the biofilm. Is this a known phenomenon?

A2: Yes, this is a documented phenomenon. Exposure to sub-inhibitory concentrations of this compound can paradoxically enhance biofilm formation.[4][5] This may be due to the antibiotic inducing a stress response in the bacteria, leading to increased production of eDNA and other matrix components, which in turn restricts further antibiotic penetration.[1]

Q3: What are some common combination therapies to enhance this compound efficacy against biofilms?

A3: Combining this compound with other agents can improve its anti-biofilm activity. Common strategies include:

  • Rifampicin: This antibiotic penetrates biofilms well and can act synergistically with this compound.[6]

  • Tigecycline: This newer antibiotic has shown promise in penetrating and eradicating biofilms, and can be used in combination with this compound.[6]

  • Fosfomycin: This agent has also been used in combination therapies to enhance activity against biofilm-forming bacteria.[2]

  • Biofilm-Disrupting Agents: Adjuvants like DNase (to break down eDNA) and dispersin B can help to degrade the biofilm matrix and improve this compound access.[1]

  • Quorum Sensing Inhibitors (QSIs): These molecules interfere with bacterial cell-to-cell communication, which is crucial for biofilm formation and maintenance, thereby increasing susceptibility to antibiotics.[1]

Q4: Can physical methods be used to improve this compound penetration?

A4: Yes, physical methods are being explored to disrupt the biofilm structure and enhance antibiotic delivery. One promising technique is Ultrasound-Targeted Microbubble Destruction (UTMD) . This involves using low-frequency ultrasound to destroy microbubbles, which creates transient pores in the biofilm and bacterial cell membranes, thereby increasing this compound uptake.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in biofilm formation across replicates. Inconsistent inoculation density. Variations in incubation conditions (temperature, humidity). Differences in the surface properties of the culture plates/devices.Standardize the inoculum preparation to ensure a consistent starting cell density. Ensure uniform temperature and humidity in the incubator. Use tissue-culture treated plates for more consistent bacterial attachment.
Inconsistent this compound penetration results. Age of the biofilm (younger biofilms are generally more susceptible). Inadequate removal of non-adherent cells before treatment. Instability of the antibiotic solution.Standardize the biofilm growth period before initiating treatment.[1] Implement a consistent and gentle washing protocol to remove planktonic bacteria without disturbing the biofilm structure. Prepare fresh this compound solutions for each experiment.
Failure to eradicate the biofilm despite high this compound concentrations. Presence of persister cells.[1] Development of this compound-intermediate or resistant strains (VISA/VRE).[1] The experimental model may be too robust, not accurately reflecting clinical scenarios.Consider using combination therapies that target different bacterial metabolic states. Test the susceptibility of bacteria recovered from the treated biofilm to check for changes in MIC. Evaluate the use of different biofilm models or adjust the growth conditions to better mimic the target environment.
Difficulty visualizing this compound penetration with microscopy. Low signal from fluorescently labeled this compound. Autofluorescence from the biofilm matrix or background materials. Insufficient resolution to distinguish between surface binding and deep penetration.Use a high-quality, biologically active fluorescently labeled this compound derivative. Include an unstained biofilm control to assess background fluorescence and adjust imaging parameters accordingly. Utilize confocal laser scanning microscopy (CLSM) for optical sectioning to differentiate between layers of the biofilm.[9]

Quantitative Data Summary

Table 1: Comparison of this compound MIC and MBEC in Planktonic vs. Biofilm Growth Modes

OrganismGrowth ModeThis compound MIC₅₀ (mg/L)This compound MIC₉₀ (mg/L)This compound MBEC (mg/L)Fold Increase (MBEC vs. MIC)
Staphylococcus aureusPlanktonic11--
Staphylococcus aureusBiofilm48>1000>200-fold[9]
Staphylococcus epidermidisPlanktonic----
Staphylococcus epidermidisBiofilm---Up to 64-fold for strong producers[10]

MIC₅₀/MIC₉₀: Minimum inhibitory concentration for 50%/90% of isolates. MBEC: Minimum biofilm eradication concentration.

Table 2: Effect of Combination Therapies on Bacterial Viability in Biofilms

Treatment GroupOrganismInitial Inoculum (log₁₀ CFU/cm²)Final Viable Bacteria (log₁₀ CFU/cm²)Reduction (log₁₀ CFU/cm²)
Control (No Treatment)S. epidermidis~10.510.51 ± 0.14-
This compound (100 µg/mL)S. epidermidis~10.59.73 ± 0.120.78
This compound + UltrasoundS. epidermidis~10.58.66 ± 0.161.85
This compound + UTMDS. epidermidis~10.57.17 ± 0.173.34[7]
This compound (15 mg/L) - Low Biofilm ProducerS. aureus~8~3.44.6[6]
This compound (15 mg/L) - High Biofilm ProducerS. aureus~8~5.22.8[6]
This compound + Rifampicin - High Biofilm ProducerS. aureus~8~3.44.6[6]

Experimental Protocols

1. Protocol for Assessing this compound Penetration using Confocal Laser Scanning Microscopy (CLSM)

This protocol is adapted from methodologies using fluorescently labeled this compound to visualize penetration.[1][9]

  • Biofilm Growth:

    • Grow bacterial biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or specific flow cells) for a standardized period (e.g., 24-48 hours) in an appropriate growth medium.

  • Preparation of Labeled this compound:

    • Use a biologically active, fluorescently labeled this compound derivative (e.g., BodipyFL-vancomycin). Prepare a working solution at the desired concentration in a suitable buffer or medium.

  • Treatment:

    • Gently wash the mature biofilm with a sterile buffer (e.g., PBS) to remove planktonic cells.

    • Add the fluorescent this compound solution to the biofilm and incubate for the desired time points (e.g., 5, 30, 60 minutes).

  • Staining (Optional):

    • To visualize the entire biofilm structure, a counterstain such as SYTO 9 (stains all bacteria) or a specific stain for the EPS matrix can be used.

  • Imaging:

    • Carefully wash the biofilm to remove any unbound fluorescent this compound.

    • Image the biofilm using a confocal microscope. Acquire z-stacks (a series of images at different depths) to reconstruct a 3D view of the biofilm.

    • Use appropriate laser lines and emission filters for the chosen fluorophores.

  • Analysis:

    • Analyze the z-stacks to determine the depth of penetration of the fluorescent this compound at different time points. This can be quantified by measuring fluorescence intensity as a function of depth from the biofilm surface.

2. Protocol for Evaluating Biofilm Viability after Treatment using Colony Forming Unit (CFU) Counting

This protocol is a standard method to quantify the number of viable bacteria within a biofilm after antimicrobial treatment.[7][11]

  • Biofilm Growth and Treatment:

    • Grow biofilms in a multi-well plate or on coupons for a standardized period.

    • Wash to remove planktonic cells and treat with this compound, combination therapies, or control solutions for a defined duration (e.g., 24 hours).

  • Biofilm Disruption:

    • After treatment, wash the biofilms again to remove the treatment solution.

    • Add a sterile buffer to each well or coupon.

    • Disrupt the biofilm to release the embedded bacteria. This is typically achieved through physical means such as scraping followed by vigorous vortexing or sonication.

  • Serial Dilution and Plating:

    • Perform a series of 10-fold dilutions of the resulting bacterial suspension in a sterile buffer.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Counting:

    • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • Count the number of colonies on plates that have a countable number (typically 30-300 colonies).

  • Calculation:

    • Calculate the number of CFU per unit area (e.g., CFU/cm²) or per well, taking into account the dilution factors. This provides a quantitative measure of bacterial viability.

Visualizations

experimental_workflow cluster_analysis Analysis Pathways start Start: Biofilm Growth (e.g., 24h in 96-well plate) wash1 Wash to Remove Planktonic Cells start->wash1 end_node Endpoint Analysis: - Biofilm Density (OD570) - Viability (CFU count) - Imaging (CLSM/SEM) treatment Apply Treatment Groups: - this compound Alone - this compound + Adjuvant - this compound + UTMD - Control wash1->treatment incubation Incubate (e.g., 12-24h) treatment->incubation wash2 Wash to Remove Treatment Solution incubation->wash2 disrupt Biofilm Disruption (Sonication/Scraping) wash2->disrupt stain Crystal Violet Staining wash2->stain fix_prep Fixation & Sample Prep for Microscopy wash2->fix_prep serial_dilution Serial Dilution disrupt->serial_dilution CFU Plating solubilize Measure Absorbance stain->solubilize Solubilize Stain fix_prep->end_node serial_dilution->end_node solubilize->end_node

Caption: Experimental workflow for assessing this compound efficacy in a static biofilm model.

signaling_pathway cluster_barriers Mechanisms of Resistance This compound This compound biofilm Mature Biofilm This compound->biofilm Attempts to Penetrate eps EPS Matrix (Physical Barrier) biofilm->eps Hinders binding Drug Sequestration (Binding to Matrix) biofilm->binding Hinders slow_growth Slow/No Growth (Metabolic Dormancy) biofilm->slow_growth Hinders persisters Persister Cells (Tolerant Subpopulation) biofilm->persisters Hinders outcome Reduced Penetration & Treatment Failure eps->outcome binding->outcome slow_growth->outcome persisters->outcome

Caption: Factors within a mature biofilm that hinder this compound penetration and efficacy.

References

Technical Support Center: Vancomycin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to false positives in vancomycin susceptibility testing.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting unexpected this compound resistance or intermediate results.

Issue: Suspected False-Positive this compound Resistance or Intermediate Result

A false-positive result suggests that a bacterial isolate is resistant or has intermediate susceptibility to this compound when it is, in fact, susceptible. This can have significant implications for patient treatment and drug development studies. The following guide outlines potential causes and corrective actions.

1. Initial Verification

  • Question: Have you re-confirmed the purity of the bacterial culture?

  • Troubleshooting: A mixed culture containing this compound-resistant organisms, such as this compound-Resistant Enterococci (VRE), alongside Staphylococcus aureus can lead to erroneous results.[1]

    • Action: Re-streak the isolate to ensure a pure culture and repeat the susceptibility test.[1]

2. Methodological Review

  • Question: Are you using the appropriate susceptibility testing method?

  • Troubleshooting: The disk diffusion method is not recommended for determining this compound susceptibility in S. aureus.[1][2] Automated systems and gradient diffusion strips can show variability.

    • Action: The reference methods for this compound susceptibility testing are broth microdilution and agar dilution.[1] If a screening method or an automated system gives a resistant or intermediate result, confirmation with a reference method is recommended.

  • Question: Is the inoculum size correct?

  • Troubleshooting: An inoculum that is too high (the "inoculum effect") can lead to falsely elevated Minimum Inhibitory Concentration (MIC) values.[3][4][5][6][7] For example, a high inoculum of S. aureus can result in a four-fold increase in the this compound MIC.[5]

    • Action: Ensure the inoculum is prepared to the recommended standard, typically a 0.5 McFarland suspension, for the specific testing method.[1]

  • Question: Are the incubation conditions optimal?

  • Troubleshooting: Incorrect incubation time, temperature, or atmosphere can affect bacterial growth and the activity of the antibiotic.[8]

    • Action: For S. aureus, incubate at 35 ± 2°C in ambient air for a full 24 hours.[1] Ensure proper humidity to prevent the drying of agar plates.[8]

3. Material and Reagent Check

  • Question: Are the reagents and media within their expiry dates and stored correctly?

  • Troubleshooting: Expired or improperly stored this compound, media, or other reagents can lead to inaccurate results.

    • Action: Verify the expiration dates and storage conditions of all materials. Perform quality control with appropriate ATCC reference strains.[1]

4. Consideration of Heteroresistance

  • Question: Could the isolate be exhibiting heteroresistance?

  • Troubleshooting: Heterogeneous this compound-intermediate S. aureus (hVISA) are strains that appear susceptible by standard testing, but contain a subpopulation of cells with intermediate resistance.[9][10] These can be difficult to detect with some methods.

    • Action: If hVISA is suspected, specialized testing methods such as population analysis profiles (PAP) may be required for confirmation.[11]

Experimental Protocols

Detailed methodologies for key this compound susceptibility testing experiments are provided below.

Broth Microdilution (BMD) Method (Reference Method)

This method determines the minimum inhibitory concentration (MIC) of this compound.

  • Prepare this compound Dilutions: Aseptically prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a direct colony suspension of the test organism in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

  • Incubation: Incubate the inoculated trays at 35 ± 2°C in ambient air for 16-20 hours. For S. aureus, a 24-hour incubation is recommended.[1]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

This compound Agar Screen Test

This is a screening method to detect potential this compound resistance in S. aureus.

  • Media: Use Brain Heart Infusion (BHI) agar plates containing 6 µg/mL of this compound.[1]

  • Inoculum Preparation: Prepare a 0.5 McFarland suspension of the test organism.[1]

  • Inoculation: Using a micropipette, spot 10 µL of the 0.5 McFarland suspension onto the agar surface (final concentration of 10⁶ CFU/mL). Alternatively, a swab can be dipped in the suspension, excess liquid expressed, and a 10-15 mm diameter area of the plate streaked.[1]

  • Incubation: Incubate the plates at 35 ± 2°C for a full 24 hours.[1]

  • Reading Results: Growth of more than one colony is considered a positive result and indicates potential resistance.[1] A this compound MIC test should be performed to confirm any positive screen.[1]

Data Summary

Table 1: Performance of Different this compound Susceptibility Testing Methods for S. aureus
Testing MethodEssential Agreement with Broth Microdilution (BMD)Category Agreement with BMDCommon Discrepancies
Etest 100%93.8%Tends to yield higher MICs than BMD.[12]
VITEK 2 99.2%96.1%Tends to yield higher MICs than BMD.[12]
Sensititre 100%96.1%High essential and category agreement.[12]
Phoenix >99%99.2%High essential and category agreement.[13]
MicroScan 92.2%85.2%Lowest essential and category agreement in some studies.[12][13]

Essential Agreement: MIC value within ±1 two-fold dilution of the reference method. Category Agreement: Interpretation (Susceptible, Intermediate, Resistant) matches the reference method.

Visualizations

Diagram 1: this compound Susceptibility Testing Workflow

Vancomycin_Susceptibility_Workflow start Isolate Suspected of This compound Resistance purity_check Purity Check: Re-streak Isolate start->purity_check prepare_inoculum Prepare 0.5 McFarland Inoculum purity_check->prepare_inoculum ast_method Perform Susceptibility Test (e.g., Broth Microdilution) prepare_inoculum->ast_method incubation Incubate at 35°C for 24 hours ast_method->incubation read_results Read and Interpret MIC Results incubation->read_results report Report Results read_results->report

Caption: Workflow for this compound susceptibility testing.

Diagram 2: Troubleshooting False-Positive this compound Resistance

Troubleshooting_False_Positives start Suspected False-Positive This compound Resistance check_purity Is the culture pure? start->check_purity repure Re-streak for purity and re-test check_purity->repure No check_inoculum Is the inoculum density correct (0.5 McFarland)? check_purity->check_inoculum Yes repure->check_purity reprepare_inoculum Adjust inoculum and re-test check_inoculum->reprepare_inoculum No check_incubation Were incubation conditions (time, temp, atmosphere) correct? check_inoculum->check_incubation Yes reprepare_inoculum->check_inoculum reincubate Correct incubation and re-test check_incubation->reincubate No check_method Is the testing method appropriate (e.g., not disk diffusion)? check_incubation->check_method Yes reincubate->check_incubation confirm_bmd Confirm with Broth Microdilution (BMD) check_method->confirm_bmd Yes check_method->confirm_bmd No, re-test with appropriate method true_positive Result Confirmed: True Resistance/Intermediate confirm_bmd->true_positive Resistant/Intermediate by BMD false_positive Result Not Confirmed: False Positive confirm_bmd->false_positive Susceptible by BMD

Caption: Logical steps to troubleshoot false positives.

Frequently Asked Questions (FAQs)

  • Q1: What are the current CLSI breakpoints for this compound susceptibility in S. aureus?

    • A1: As of the 2006 revisions, the Clinical and Laboratory Standards Institute (CLSI) defines the breakpoints for S. aureus as: Susceptible (S) ≤2 µg/mL, Intermediate (I) 4–8 µg/mL, and Resistant (R) ≥16 µg/mL.[9]

  • Q2: Why is disk diffusion not recommended for this compound susceptibility testing of S. aureus?

    • A2: The disk diffusion method has been shown to be insensitive for the detection of this compound-intermediate S. aureus (VISA) isolates.[2]

  • Q3: Can automated systems reliably detect this compound resistance?

    • A3: While automated systems like VITEK 2, Phoenix, and MicroScan are widely used, they can produce variable results.[12][13] It is crucial to be aware of the specific system's performance characteristics. Confirmation of resistant or intermediate results with a reference method like broth microdilution is recommended.[13]

  • Q4: What is the "inoculum effect" and how does it affect this compound susceptibility testing?

    • A4: The inoculum effect is the observation of an increased MIC at high bacterial densities.[4] For this compound and S. aureus, a higher than standard inoculum can lead to a higher MIC, potentially shifting an isolate from a susceptible to an intermediate or resistant category.[3][5][6]

  • Q5: What should I do if I suspect a this compound-intermediate or resistant S. aureus isolate?

    • A5: If you suspect a VISA or this compound-resistant S. aureus (VRSA) isolate, it is critical to first verify the result by re-streaking for purity and repeating the test using a validated MIC method.[1] Any S. aureus with a this compound MIC ≥8 µg/mL should be sent to a reference laboratory for confirmation.[1] Additionally, notify your facility's infection control team and the relevant public health authorities.[1]

References

Technical Support Center: Vancomycin Dosing in Renally Impaired Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vancomycin in renally impaired animal models.

Frequently Asked Questions (FAQs)

Q1: Which animal model of renal impairment is most suitable for my this compound study?

A1: The choice of animal model depends on your research question.

  • Acute Kidney Injury (AKI): If you are studying the effects of this compound in a short-term, acute setting, a model of drug-induced AKI is appropriate. The gentamicin-induced AKI model in rats is well-established and mimics human AKI.[1][2]

  • Chronic Kidney Disease (CKD): For studies investigating long-term this compound administration or its effects on pre-existing chronic renal conditions, an adenine-induced CKD model in mice or rats is a suitable option.[3][4]

Q2: How do I determine the initial this compound dose for a renally impaired animal?

A2: Start with a conservative dose and adjust based on therapeutic drug monitoring (TDM). A common starting point for this compound in animals is a loading dose of 20-25 mg/kg, followed by maintenance doses.[5] For renally impaired animals, the maintenance dose will need to be adjusted. Human clinical guidelines, which are based on creatinine clearance (CrCl), can be adapted for animal models.[6][7] It is crucial to monitor renal function and this compound trough concentrations to guide dose adjustments.

Q3: What are the target this compound trough concentrations in animal models?

A3: While specific target trough concentrations for animal models are not firmly established, the therapeutic range in humans is often used as a reference. For serious infections, a trough concentration of 15-20 µg/mL is typically targeted.[6] However, it's important to note that higher trough levels are associated with an increased risk of nephrotoxicity.[8] Recent guidelines are shifting towards using the area under the curve to minimum inhibitory concentration (AUC/MIC) ratio as a more accurate predictor of both efficacy and toxicity.[9] An AUC/MIC ratio of 400-600 is generally recommended.

Q4: How frequently should I monitor renal function and this compound levels?

A4: In animals with induced renal impairment, it is advisable to monitor renal function (serum creatinine and BUN) daily, especially in the initial phase of the experiment. This compound trough levels should be measured before the 3rd or 4th dose to assess steady-state concentrations and guide subsequent dose adjustments.[7] Once the animal is stable, monitoring frequency can be reduced.

Q5: What are the early signs of this compound-induced nephrotoxicity in my animal model?

A5: Beyond increases in serum creatinine and BUN, urinary biomarkers can provide earlier and more sensitive indications of kidney injury. Kidney Injury Molecule-1 (KIM-1) and Clusterin are urinary biomarkers that have been shown to be elevated within 24 hours of this compound administration in rats, correlating with histopathological damage.[3][10] Monitoring these biomarkers can help in detecting nephrotoxicity at an early stage.

Troubleshooting Guides

Problem: Rapid increase in serum creatinine and BUN after this compound administration.

  • Possible Cause: The this compound dose is too high for the animal's current level of renal function, leading to drug accumulation and nephrotoxicity.

  • Solution:

    • Immediately discontinue or significantly reduce the this compound dose.

    • Increase the frequency of renal function monitoring.

    • Measure the this compound trough concentration to determine the extent of drug accumulation.

    • Once renal function stabilizes, restart this compound at a lower dose or with an extended dosing interval, guided by therapeutic drug monitoring.

Problem: this compound trough concentrations are consistently below the target therapeutic range.

  • Possible Cause: The this compound dose is too low or the dosing interval is too long.

  • Solution:

    • Increase the this compound dose or shorten the dosing interval.

    • Administer a small loading dose to quickly raise the serum concentration to the therapeutic range.

    • Re-check the trough concentration before the next scheduled dose to ensure the adjustment was effective.

Problem: Difficulty in obtaining accurate trough level measurements.

  • Possible Cause: Improper timing of blood sample collection.

  • Solution:

    • Ensure that blood samples for trough level determination are collected immediately before the next scheduled this compound dose (within 30 minutes).[7]

    • For animals with very frequent dosing, precise timing is critical.

    • If using an external laboratory, ensure they are aware of the required timing for sample processing.

Data Presentation

Table 1: this compound Dosing and Associated Renal Biomarkers in a Rat Model

This table summarizes the findings from a study in Sprague-Dawley rats receiving varying intraperitoneal doses of this compound. It highlights the correlation between this compound exposure (AUC and Cmax) and the elevation of urinary kidney injury biomarkers.

This compound Exposure Parameter (at 24 hours)Correlation with Urinary KIM-1 (Spearman's rho)Correlation with Urinary Clusterin (Spearman's rho)
AUC (Area Under the Curve) 0.438 (p = 0.002)0.37 (p-value not specified)
Cmax (Maximum Concentration) 0.451 (p = 0.002)0.39 (p-value not specified)
Cmin (Minimum Concentration) Not significantly correlated0.22 (p-value not specified)

Data adapted from O'Donnell et al., Antimicrobial Agents and Chemotherapy, 2017.[11] This data suggests that peak concentration and total drug exposure are more predictive of early kidney injury than trough levels in this model.

Table 2: Human-Based this compound Dosing Adjustments for Renal Impairment (Adaptable for Animal Models)

This table provides a general framework for adjusting this compound maintenance doses based on creatinine clearance (CrCl), derived from human clinical guidelines. These can be used as a starting point for animal studies, with further adjustments based on TDM.

Creatinine Clearance (mL/min)Recommended Dosing Interval
> 90Every 8-12 hours
60-89Every 12 hours
40-59Every 24 hours
30-39Every 24 to 36 hours
16-29Every 36 to 48 hours
< 15Dose based on serum levels

Adapted from various clinical dosing guidelines.[5]

Experimental Protocols

Protocol 1: Induction of Gentamicin-Induced Acute Kidney Injury (AKI) in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: House the rats in a controlled environment for at least one week before the experiment.

  • Induction: Administer gentamicin at a dose of 100 mg/kg/day via subcutaneous injection for 7 consecutive days.

  • Monitoring:

    • Collect blood samples via tail vein or saphenous vein at baseline and on days 4 and 8 post-gentamicin administration.

    • Analyze serum for creatinine and Blood Urea Nitrogen (BUN) levels.

    • Collect urine over 24-hour periods to measure urinary biomarkers such as KIM-1 and Clusterin.

  • Confirmation of AKI: A significant increase in serum creatinine and BUN levels, along with histological evidence of tubular necrosis, confirms the establishment of the AKI model.

Protocol 2: Induction of Adenine-Induced Chronic Kidney Disease (CKD) in Mice

  • Animal Model: Male C57BL/6 mice (6 weeks old).

  • Acclimatization: House the mice in a controlled environment for one week.

  • Induction: Administer adenine at a dose of 50 mg/kg body weight daily for 28 days via oral gavage.[3][4] The adenine should be suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC).

  • Monitoring:

    • Monitor body weight regularly.

    • Collect blood samples at baseline and weekly to measure serum creatinine and BUN.

    • At the end of the 28-day period, collect kidney tissue for histological analysis to confirm interstitial fibrosis and tubular atrophy.

  • Confirmation of CKD: Sustained elevation of serum creatinine and BUN, along with characteristic histological changes, indicates the successful induction of CKD.

Protocol 3: Therapeutic Drug Monitoring (TDM) of this compound in Animal Models

  • Blood Sampling:

    • For trough level measurement, collect a blood sample (approximately 0.2-0.3 mL from rats) immediately before the administration of the next scheduled this compound dose.[7]

    • For peak level measurement (if required for pharmacokinetic studies), collect a blood sample 30-60 minutes after the completion of the intravenous infusion.

    • Utilize appropriate and minimally invasive blood collection techniques for the chosen animal species (e.g., tail vein, saphenous vein, or submandibular vein).

  • Sample Processing:

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge the blood sample to separate the plasma.

    • Store the plasma at -20°C or below until analysis.

  • Analysis:

    • Determine the this compound concentration in the plasma using a validated analytical method such as high-performance liquid chromatography (HPLC) or a commercially available immunoassay.

  • Dose Adjustment:

    • Based on the measured trough concentration and the animal's renal function status, adjust the this compound maintenance dose or dosing interval to achieve the target therapeutic range.

Mandatory Visualization

Vancomycin_Nephrotoxicity_Pathway This compound This compound ProximalTubule Proximal Tubule Cell Accumulation This compound->ProximalTubule ROS Increased Reactive Oxygen Species (ROS) ProximalTubule->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress p38MAPK_JNK Activation of p38 MAPK/JNK Pathway OxidativeStress->p38MAPK_JNK Apoptosis Apoptosis p38MAPK_JNK->Apoptosis CellDeath Proximal Tubule Cell Death Apoptosis->CellDeath AKI Acute Kidney Injury CellDeath->AKI Experimental_Workflow cluster_Phase1 Phase 1: Induction of Renal Impairment cluster_Phase2 Phase 2: this compound Dosing and Monitoring cluster_Phase3 Phase 3: Outcome Assessment AnimalSelection Select Animal Model (e.g., Rat, Mouse) Induction Induce Renal Impairment (e.g., Gentamicin or Adenine) AnimalSelection->Induction Confirmation Confirm Renal Impairment (Serum Creatinine, BUN, Histology) Induction->Confirmation InitialDose Administer Initial This compound Dose Confirmation->InitialDose TDM Therapeutic Drug Monitoring (Trough Levels) InitialDose->TDM DoseAdjustment Adjust this compound Dose Based on TDM & Renal Function TDM->DoseAdjustment DoseAdjustment->TDM Continuous Monitoring MonitorToxicity Monitor for Nephrotoxicity (Renal Function, Biomarkers) DoseAdjustment->MonitorToxicity FinalAnalysis Final Pharmacokinetic and Toxicodynamic Analysis MonitorToxicity->FinalAnalysis

References

Validation & Comparative

A Comparative Analysis of Vancomycin and Teicoplanin Efficacy Against Vancomycin-Resistant Enterococci (VRE) Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of vancomycin and teicoplanin against this compound-resistant Enterococci (VRE) strains. The information presented herein is supported by experimental data from multiple studies to assist researchers and drug development professionals in understanding the nuances of glycopeptide activity against these challenging pathogens.

Executive Summary

This compound-resistant Enterococci have emerged as a significant cause of nosocomial infections, limiting therapeutic options. While both this compound and teicoplanin are glycopeptide antibiotics, their effectiveness against VRE differs, primarily due to the specific resistance mechanisms encoded by the VanA and VanB operons. Generally, VanA-type VRE exhibits high-level resistance to both this compound and teicoplanin. In contrast, VanB-type VRE is typically resistant to this compound but remains susceptible to teicoplanin[1][2][3][4]. This guide synthesizes minimum inhibitory concentration (MIC) data and outlines key experimental protocols for the continued evaluation of these and novel antimicrobial agents.

Data Presentation: In Vitro Susceptibility of VRE Strains

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and teicoplanin against various VRE strains as reported in several studies. The data is categorized by the VRE phenotype (VanA and VanB) to highlight the differential activity of the two glycopeptides.

Table 1: Comparative MIC Values (µg/mL) of this compound and Teicoplanin against VanA-phenotype VRE Strains

Study ReferenceOrganismThis compound MIC RangeTeicoplanin MIC Range
Triveda et al.Enterococcus faecium>256128 to >256
ResearchGate PublicationVarious VRE strains64 to >25632 to >256
Qu et al.Enterococcus faecium>256>256

Table 2: Comparative MIC Values (µg/mL) of this compound and Teicoplanin against VanB-phenotype VRE Strains

Study ReferenceOrganismThis compound MIC RangeTeicoplanin MIC Range
S. L. Pendland et al.[3]Enterococcus faecium128 to 5120.25 to 0.5
PHF Science Publication[5]Enterococcus faecium≥256Intermediate to Resistant
Wikipedia Article[1]General VanB VREResistantSusceptible

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and teicoplanin against VRE.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

a. Preparation of Antimicrobial Stock Solutions:

  • Prepare stock solutions of this compound and teicoplanin at a concentration of 1280 µg/mL in a suitable solvent.

  • Sterilize the stock solutions by filtration through a 0.22 µm filter.

b. Inoculum Preparation:

  • From a fresh 18-24 hour culture plate, select 3-5 colonies of the VRE strain.

  • Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Incubate at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final test volume.

c. Microdilution Plate Preparation:

  • Perform serial two-fold dilutions of the antimicrobial stock solutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).

  • Add the prepared VRE inoculum to each well.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

d. Incubation and Interpretation:

  • Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

This protocol outlines a standard time-kill assay to determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

a. Preparation:

  • Prepare tubes with CAMHB containing the antimicrobial agent at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

  • Prepare a VRE inoculum as described in the MIC determination protocol, with a final concentration of approximately 5 x 10^5 CFU/mL in each tube.

  • Include a growth control tube without any antibiotic.

b. Sampling and Plating:

  • At designated time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw a 100 µL aliquot from each tube.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline.

  • Plate 100 µL of the appropriate dilutions onto Mueller-Hinton agar plates.

c. Incubation and Colony Counting:

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Count the number of colony-forming units (CFU) on each plate.

d. Data Analysis:

  • Plot the log10 CFU/mL against time for each antimicrobial concentration.

  • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum. A bacteriostatic effect is a <3-log10 reduction.

Mandatory Visualizations

dot

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_time_kill Time-Kill Assay cluster_analysis Data Analysis VRE_strains VRE Strains (VanA, VanB) Culture Culture on appropriate agar VRE_strains->Culture Inoculum Prepare inoculum to 0.5 McFarland standard Culture->Inoculum MIC_test Broth Microdilution Assay (this compound & Teicoplanin) Inoculum->MIC_test Time_kill_setup Set up tubes with antibiotics at multiples of MIC Inoculum->Time_kill_setup Incubate_MIC Incubate 16-20h at 35°C MIC_test->Incubate_MIC Read_MIC Determine MIC Incubate_MIC->Read_MIC Compare_MICs Compare MIC values Read_MIC->Compare_MICs Incubate_TK Incubate and sample at time points (0-24h) Time_kill_setup->Incubate_TK Plate_count Plate dilutions and count CFU Incubate_TK->Plate_count Plot_TK Plot time-kill curves Plate_count->Plot_TK Analyze_activity Determine bactericidal/bacteriostatic activity Plot_TK->Analyze_activity

Caption: Experimental workflow for comparing this compound and teicoplanin against VRE.

dot

Vancomycin_Resistance_Signaling cluster_vanA VanA Resistance Mechanism cluster_vanB VanB Resistance Mechanism Vancomycin_A This compound or Teicoplanin VanS_A VanS (Sensor Kinase) Vancomycin_A->VanS_A activates VanR_A VanR (Response Regulator) VanS_A->VanR_A phosphorylates vanHAX_A vanHAX Operon Transcription VanR_A->vanHAX_A activates D_Ala_D_Lac D-Ala-D-Lac Precursor Synthesis vanHAX_A->D_Ala_D_Lac Resistance_A High-level this compound & Teicoplanin Resistance D_Ala_D_Lac->Resistance_A Vancomycin_B This compound VanSB VanSB (Sensor Kinase) Vancomycin_B->VanSB activates Teicoplanin_B Teicoplanin (inactive) Teicoplanin_B->VanSB does not activate VanRB VanRB (Response Regulator) VanSB->VanRB phosphorylates vanHBXB_B vanHBXB Operon Transcription VanRB->vanHBXB_B activates D_Ala_D_Lac_B D-Ala-D-Lac Precursor Synthesis vanHBXB_B->D_Ala_D_Lac_B Resistance_B This compound Resistance, Teicoplanin Susceptibility D_Ala_D_Lac_B->Resistance_B

Caption: Signaling pathways for VanA and VanB-mediated this compound resistance.

References

A Comparative Guide to Novel Vancomycin Derivatives for Combating Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of vancomycin-resistant enterococci (VRE) pose a significant threat to public health, necessitating the development of novel therapeutic strategies. This guide provides a comparative analysis of recently developed this compound derivatives, offering a valuable resource for researchers and drug development professionals. We present key performance data, detailed experimental protocols for their validation, and a visualization of the underlying resistance mechanisms and experimental workflows.

Comparative Efficacy of Novel this compound Derivatives Against VRE

The in vitro activity of several novel this compound derivatives against various phenotypes of VRE, particularly VanA and VanB, has been evaluated. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for key derivatives compared to this compound. Oritavancin, in particular, demonstrates potent activity against both VanA and VanB phenotypes of VRE.[1][2][3] Dalbavancin and telavancin show efficacy against VanB strains, but their activity against VanA VRE is limited.[4][5][6]

Table 1: Comparative MIC₅₀ (µg/mL) of this compound Derivatives against Enterococcus faecium (VRE)

CompoundThis compound-SusceptibleVanA VREVanB VRE
This compound1>256>256
Oritavancin≤0.0080.03≤0.008
Dalbavancin0.03-0.0680.06
Telavancin0.03>2≤2

Table 2: Comparative MIC₉₀ (µg/mL) of this compound Derivatives against Enterococcus faecium (VRE)

CompoundThis compound-SusceptibleVanA VREVanB VRE
This compound2>256>256
Oritavancin≤0.0080.06≤0.008
Dalbavancin0.06>80.125
Telavancin0.06>2≤2

Table 3: Comparative MIC₅₀/₉₀ (µg/mL) of this compound Derivatives against Enterococcus faecalis (VRE)

CompoundThis compound-SusceptibleVanA VREVanB VRE
This compound1/2>256/>256>256/>256
Oritavancin0.015/0.030.25/0.50.015/0.015
Dalbavancin0.03/0.06>8/>8≤1/≤1
Telavancin0.12/0.12>2/>2≤2/≤2

Experimental Protocols

Standardized methodologies are crucial for the accurate evaluation of novel antimicrobial agents. The following are detailed protocols for key experiments used to validate the efficacy of this compound derivatives against VRE.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • This compound derivative stock solution

  • Control antibiotics (e.g., this compound, linezolid)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivative and control antibiotics in MHB in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Mueller-Hinton broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • This compound derivative at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline or appropriate buffer for serial dilutions

  • Tryptic Soy Agar (TSA) plates

  • Incubator and shaker

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the VRE strain and dilute it in fresh MHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure: Add the this compound derivative at the desired concentrations to the bacterial culture flasks. Include a growth control (no antibiotic).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Plating: Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[7][8]

Visualizing Resistance and Experimental Design

This compound Resistance Mechanism in Enterococci

This compound resistance in enterococci is primarily mediated by the vanA or vanB operons. These operons encode enzymes that modify the peptidoglycan precursor target of this compound. The diagram below illustrates the signaling pathway that leads to this compound resistance.

Vancomycin_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanH VanH VanR->VanH Activates Transcription VanA VanA VanR->VanA Activates Transcription VanX VanX VanR->VanX Activates Transcription D_Lac D-Lac VanH->D_Lac Reduces D_Ala_D_Lac D-Ala-D-Lac VanA->D_Ala_D_Lac Ligates Pyruvate Pyruvate Pyruvate->VanH Reduces D_Ala D-Ala D_Ala->VanA D_Lac->VanA D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->VanX Hydrolyzes This compound This compound This compound->VanS Binds Experimental_Workflow A Synthesis & Characterization of Novel this compound Derivatives B In Vitro Screening: MIC Determination vs. VRE Strains (VanA, VanB, etc.) A->B C Lead Compound Selection (Potent & Broad-Spectrum Activity) B->C D Time-Kill Kinetics Assays (Bactericidal vs. Bacteriostatic) C->D E Mechanism of Action Studies (e.g., Membrane Permeability, Target Binding) C->E F In Vivo Efficacy Studies (Animal Models of VRE Infection) D->F E->F G Toxicology & Safety Assessment F->G H Preclinical Candidate Selection G->H

References

A Comparative Guide to Vancomycin Assay Methods for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of vancomycin concentrations in patient samples is critical for effective therapeutic drug monitoring (TDM). This guide provides an objective comparison of various this compound assay methods, supported by experimental data, to aid in the selection of the most appropriate technique for clinical and research applications.

This compound, a glycopeptide antibiotic, is a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Due to its narrow therapeutic window, TDM is essential to ensure efficacy while minimizing the risk of nephrotoxicity and ototoxicity.[2][3] The latest guidelines recommend monitoring the area under the curve to minimum inhibitory concentration (AUC/MIC) ratio, moving away from solely relying on trough concentrations.[4][5] This shift underscores the need for accurate and reliable assay methods.

This guide explores the performance of several widely used methods for this compound quantification, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various immunoassays such as Chemiluminescent Microparticle Immunoassay (CMIA), Kinetic Interaction of Microparticles in Solution (KIMS), and Fluorescence Polarization Immunoassay (FPIA).

Comparative Performance of this compound Assay Methods

The selection of an appropriate assay method depends on a balance of performance characteristics, including accuracy, precision, sensitivity, and specificity, as well as practical considerations like turnaround time and cost. The following table summarizes key performance data from various cross-validation studies.

Assay MethodPrincipleLinearity Range (µg/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy/Recovery (%)Key Findings & Correlations
HPLC Chromatographic Separation1 - 80[6]< 15[7]< 15[7]90 - 105[7]Considered a highly accurate and specific method. Often used as a reference method.[8][9]
LC-MS/MS Mass-based Detection0.25 - 40[10]< 10[10]< 10[10]98.4 - 99.6[11]High sensitivity and specificity. Considered a gold standard for this compound TDM.[1]
CMIA Immunoassay0.24 - 100[11]3.1 - 6.2[11]-Mean recovery of 100 ± 10[11]High correlation with LC-MS/MS (r = 0.840).[1] Some studies suggest it may overestimate concentrations compared to HPLC.[8]
KIMS Immunoassay4.0 - 80.0[11]2.3 - 8.2[11]--High correlation with LC-MS/MS (r = 0.926).[1]
FPIA Immunoassay-0.9 - 3.0[12][13]2.8 - 8.1[12][13]Accurate[12][13]Generally precise and rapid.[12][13] However, can be prone to interference from this compound degradation products, potentially leading to overestimated results, especially in patients with renal failure.[9][14]
EMIT Immunoassay----Good correlation with LC-MS (r = 0.957).[10]
RIA Immunoassay---Accurate[12][13]Sensitive but involves radioactive materials.[14]
Bioassay Microbiological0.8 - 80[14]--Accurate[12][13]Inexpensive but less precise and more time-consuming than other methods.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the key experimental methods cited.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • To a 200 µL plasma sample, add an internal standard (e.g., acetaminophen).[6][7]

    • Precipitate proteins by adding 0.5 mL of acetonitrile.[6]

    • Vortex the mixture for 30 seconds and then centrifuge for 10 minutes at 1,000 x g.[6]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 35°C.[6]

    • Reconstitute the residue in 200 µL of the mobile phase.[6]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150x4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient elution using a mixture of ammonium phosphate buffer and acetonitrile is common.[6]

    • Flow Rate: Typically around 1 mL/min.[15]

    • Detection: UV detection at a wavelength of approximately 240 nm or 198 nm.[6]

  • Quantification:

    • Generate a calibration curve by plotting the peak height ratio of this compound to the internal standard against known concentrations.

    • Use weighted least-squares regression analysis to determine the concentrations in unknown samples.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Similar to HPLC, involves protein precipitation with a solvent like acetonitrile or methanol. An internal standard (e.g., atenolol-D7) is added prior to precipitation.[11]

    • After centrifugation, the supernatant is often diluted before injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatography: Utilizes a C18 column with a gradient elution, often with mobile phases consisting of formic acid in water and acetonitrile.[10]

    • Mass Spectrometry: Performed using an electrospray ionization source in the positive selective ion monitoring mode.[10]

  • Data Analysis:

    • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

    • A calibration curve is constructed using known concentrations of this compound.

Immunoassays (General Protocol)
  • Principle: Immunoassays utilize the specific binding of an antibody to this compound. The method of detection varies by the type of immunoassay (e.g., chemiluminescence for CMIA, light scattering for KIMS).

  • Procedure:

    • Patient serum or plasma samples are loaded into an automated analyzer.

    • The sample is mixed with reagents containing anti-vancomycin antibodies and microparticles.

    • The extent of the antigen-antibody reaction is measured by the instrument's detection system.

  • Calibration: The analyzer is calibrated using manufacturer-provided calibrators to create a standard curve from which the this compound concentration in patient samples is determined.

Cross-Validation Workflow

The process of cross-validating different this compound assay methods is crucial to ensure that a new or alternative method provides results that are comparable to a reference or established method. The following diagram illustrates a typical workflow for such a study.

G A Method Selection (e.g., New Immunoassay vs. LC-MS/MS) B Sample Collection (Patient Serum/Plasma) A->B Define Scope C Sample Analysis (Both Methods) B->C Process Samples D Data Acquisition C->D Measure Concentrations E Statistical Analysis D->E Compile Results F Correlation Analysis (e.g., Spearman, Pearson) E->F Assess Correlation G Agreement Analysis (Bland-Altman, Passing-Bablok) E->G Assess Bias H Performance Evaluation (Accuracy, Precision, Linearity) E->H Assess Performance Metrics I Conclusion (Interchangeability of Methods) F->I Synthesize Findings G->I Synthesize Findings H->I Synthesize Findings

Caption: Workflow for cross-validation of this compound assay methods.

Conclusion

The choice of a this compound assay method requires careful consideration of the specific needs of the laboratory and the patient population. While LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, modern immunoassays like CMIA and KIMS offer rapid turnaround times and have shown strong correlations with reference methods.[1][10] However, older immunoassays such as FPIA may be susceptible to interference, particularly in patients with renal impairment.[9][14] For research and clinical settings requiring the highest level of accuracy, chromatographic methods are preferable. For routine TDM where rapid results are essential, well-validated immunoassays provide a reliable alternative. This guide serves as a starting point for professionals to make informed decisions based on a comprehensive understanding of the available technologies and their performance characteristics.

References

comparative pharmacokinetics of vancomycin and oritavancin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Pharmacokinetics of Vancomycin and Oritavancin

This guide provides a detailed comparison of the pharmacokinetic profiles of this compound, a long-standing glycopeptide antibiotic, and oritavancin, a newer lipoglycopeptide. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of oritavancin differ significantly from those of this compound, most notably its exceptionally long half-life, which allows for single-dose administration. This compound, in contrast, requires multiple doses and careful therapeutic monitoring. The following table summarizes their key pharmacokinetic parameters.

ParameterThis compoundOritavancinCitation
Half-life (t½) 4-6 hours (adults with normal renal function)~393 hours[1][2][3]
Protein Binding ~55%~85%[1][4]
Volume of Distribution (Vd) 0.4-1 L/kg~87.6 L (total)[1]
Metabolism Not significantly metabolizedNot metabolized[3][4]
Primary Route of Elimination Renal (glomerular filtration)Slow renal and fecal excretion of unchanged drug[3][5]
Dosing Regimen Multiple doses (e.g., every 8-12 hours)Single intravenous dose (1200 mg)[2]
Therapeutic Monitoring Required: Target AUC/MIC ratio of 400-600 mg*h/LNot typically required[6][7]

Mechanism of Action: A Key Differentiator

While both antibiotics inhibit bacterial cell wall synthesis, oritavancin possesses multiple mechanisms of action, contributing to its potent and rapid bactericidal activity, including against this compound-resistant strains.

This compound's sole mechanism is the inhibition of the transglycosylation step in peptidoglycan synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of precursor units.[8][9] Oritavancin shares this mechanism but also exhibits two additional effects:

  • Inhibition of Transpeptidation : It binds to the pentaglycyl bridging segment in the peptidoglycan, a secondary site not utilized by this compound.[4][9][10]

  • Cell Membrane Disruption : Its lipophilic side chain anchors to the bacterial cell membrane, causing depolarization, increased permeability, and rapid cell death.[2][9][10]

G cluster_this compound This compound Mechanism cluster_oritavancin Oritavancin's Multiple Mechanisms Vanco This compound DAla D-Ala-D-Ala Terminus (on Lipid II) Vanco->DAla Binds to Transglycosylation Transglycosylation (Peptidoglycan Elongation) Vanco->Transglycosylation Inhibits Orita Oritavancin DAla_O D-Ala-D-Ala Terminus (on Lipid II) Orita->DAla_O Binds to Bridge Pentaglycyl Bridge Orita->Bridge Binds to Membrane Bacterial Cell Membrane Orita->Membrane Anchors to Transglycosylation_O Transglycosylation Orita->Transglycosylation_O Inhibits Transpeptidation Transpeptidation (Cross-linking) Orita->Transpeptidation Inhibits Disruption Membrane Disruption (Depolarization) Membrane->Disruption Leads to

Caption: Comparative mechanisms of action for this compound and Oritavancin.

Experimental Protocols for Pharmacokinetic Analysis

The data presented in this guide are derived from rigorous clinical pharmacology studies. The methodologies employed are crucial for understanding the validity and applicability of the pharmacokinetic parameters.

Oritavancin: Population Pharmacokinetic Analysis

A common method for defining the pharmacokinetics of a new drug like oritavancin is through population pharmacokinetic (PopPK) modeling, which analyzes data from multiple clinical trials.

  • Study Design : Data are pooled from Phase 1 studies in healthy volunteers and Phase 2/3 studies in patients with infections like complicated skin and skin structure infections (cSSSI) or Staphylococcus aureus bacteremia.[11][12] Dosing can include single or multiple intravenous infusions with fixed or weight-based doses.[12]

  • Sample Collection : Serial plasma samples are collected at numerous time points after drug administration. In some studies, penetration into specific tissues is assessed using models like cantharide-induced skin blisters, where blister fluid is collected over time.[13]

  • Analytical Method : Drug concentrations in plasma and other fluids are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[13]

  • Pharmacokinetic Modeling : A multi-compartment model (often a three-compartment model for oritavancin) with zero-order infusion and first-order elimination is used to fit the concentration-time data from all subjects simultaneously.[12] This approach allows for the identification of key parameters (Clearance, Volume of Distribution) and the influence of patient-specific covariates (e.g., body weight, age, renal function) on drug disposition.[12]

G cluster_protocol General Workflow for a Population Pharmacokinetic (PopPK) Study A Patient Recruitment (Healthy Volunteers & Patients) B Oritavancin Administration (e.g., Single 1200 mg IV Infusion) A->B C Serial Blood Sampling (Pre-defined time points) B->C D Sample Processing (Plasma Separation & Storage) C->D E LC-MS/MS Analysis (Quantify Drug Concentration) D->E F Data Aggregation (Concentration vs. Time Data) E->F G PopPK Modeling (e.g., 3-Compartment Model) F->G H Parameter Estimation (t½, Vd, CL) & Covariate Analysis G->H

References

In Vitro Showdown: Vancomycin vs. Linezolid Against Vancomycin-Resistant Staphylococcus aureus (VRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of vancomycin-resistant Staphylococcus aureus (VRSA) presents a formidable challenge to clinicians and the healthcare system, necessitating a clear understanding of the in vitro efficacy of alternative therapeutic agents. This guide provides a comparative analysis of two key antibiotics, this compound and linezolid, against VRSA, supported by available experimental data and detailed methodologies.

Executive Summary

While this compound has long been a cornerstone in treating serious methicillin-resistant S. aureus (MRSA) infections, the rise of VRSA, characterized by high-level resistance to this compound, has rendered it largely ineffective against these strains.[1][2] Linezolid, a member of the oxazolidinone class, offers an alternative mechanism of action by inhibiting protein synthesis and generally retains activity against VRSA.[3][4] This guide synthesizes the available in vitro data to provide a comparative overview of these two critical antibiotics against VRSA.

Data Presentation: In Vitro Susceptibility

The in vitro activity of this compound and linezolid against VRSA is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. For VRSA, this compound MICs are defined as ≥16 μg/mL.[5][6]

Table 1: Comparative In Vitro Activity of this compound and Linezolid against S. aureus

AntibioticS. aureus PhenotypeMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
This compound MRSA0.25 - 20.51
VISA4 - 8--
VRSA≥16--
Linezolid MRSA0.25 - 412
VRE0.25 - 20.751.5
VRSAGenerally ≤4--

Note: Data compiled from multiple sources.[5][7][8][9] MIC50 and MIC90 values for VRSA are not widely reported due to the rarity of these isolates. Linezolid susceptibility for VRSA is based on the general susceptibility breakpoint for S. aureus (≤4 μg/mL).[5]

Key Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to compare the efficacy of this compound and linezolid against VRSA.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: A direct colony suspension is prepared from an overnight culture of the VRSA isolate on a non-selective agar plate. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Serial twofold dilutions of this compound and linezolid are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assays

Protocol: Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL of the VRSA isolate is prepared in CAMHB.

  • Drug Exposure: this compound and linezolid are added to separate tubes containing the bacterial suspension at concentrations corresponding to multiples of their MICs (e.g., 1x, 2x, 4x MIC). A growth control tube without any antibiotic is also included.

  • Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted to generate time-kill curves. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Mandatory Visualizations

Experimental_Workflow cluster_prep Isolate Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay Isolate VRSA Isolate Culture Overnight Culture Isolate->Culture McFarland 0.5 McFarland Suspension Culture->McFarland Inoculation_MIC Inoculation of Microtiter Plate McFarland->Inoculation_MIC Inoculum_TK Prepare Inoculum in Broth McFarland->Inoculum_TK SerialDilution Serial Drug Dilutions SerialDilution->Inoculation_MIC Incubation_MIC Incubation (16-20h) Inoculation_MIC->Incubation_MIC Reading_MIC Read MIC Incubation_MIC->Reading_MIC Exposure Add Antibiotic (at multiples of MIC) Reading_MIC->Exposure Use MIC for concentration setting Inoculum_TK->Exposure Sampling Sample at Time Points (0-24h) Exposure->Sampling Plating Serial Dilution and Plating Sampling->Plating Counting Count Colonies (CFU/mL) Plating->Counting Resistance_Mechanisms cluster_this compound This compound Resistance (vanA-mediated) cluster_linezolid Linezolid Resistance This compound This compound Peptidoglycan Peptidoglycan Precursor (D-Ala-D-Ala) This compound->Peptidoglycan Binds to Modified_Precursor Modified Precursor (D-Ala-D-Lac) This compound->Modified_Precursor Cannot bind effectively CellWall Cell Wall Synthesis Peptidoglycan->CellWall Incorporated into VanA_Operon vanA Gene Cluster (on transposon) VanA_Operon->Modified_Precursor Synthesizes Modified_Precursor->CellWall Incorporated into Linezolid Linezolid Ribosome_23S 23S rRNA Linezolid->Ribosome_23S Binds to Modified_Ribosome Altered 23S rRNA Linezolid->Modified_Ribosome Reduced binding Ribosome_50S 50S Ribosomal Subunit ProteinSynthesis Protein Synthesis Initiation Ribosome_23S->ProteinSynthesis Blocks Mutation Mutations in 23S rRNA genes Mutation->Modified_Ribosome Causes Cfr_Gene cfr gene (rRNA methyltransferase) Cfr_Gene->Modified_Ribosome Methylates

References

assessing the efficacy of vancomycin combination therapy in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of vancomycin-intermediate and this compound-resistant strains of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant challenge in clinical practice. This has spurred research into combination therapies to enhance the efficacy of this compound. This guide provides an objective comparison of the in vitro performance of this compound combination therapies with supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of this compound Combination Therapies

The following tables summarize the in vitro efficacy of this compound in combination with various antibiotic classes against MRSA, as determined by Minimum Inhibitory Concentration (MIC), Fractional Inhibitory Concentration Index (FICI), and time-kill assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound in Combination with Other Antibiotics against MRSA

Combination AgentThis compound MIC (μg/mL) AloneThis compound MIC (μg/mL) in CombinationFold Reduction in this compound MICReference(s)
Beta-Lactams
Oxacillin0.06 - 40.06 - 14 to 16-fold[1][2][3]
Cefazolin0.06 - 40.06 - 14 to 16-fold[1][2][3]
Cefepime0.06 - 40.06 - 14 to 16-fold[2][3]
Ceftaroline0.06 - 40.06 - 14 to 16-fold[2][3]
Nafcillin0.06 - 40.06 - 14 to 16-fold[2][3]
Aminoglycosides
GentamicinNot ReportedNot ReportedNot Reported[4][5]
Rifampin
RifampinNot ReportedNot ReportedNot Reported[6][7][8]
Linezolid
Linezolid0.06No significant changeNo significant change[9]

Note: MIC values can vary depending on the specific MRSA strain and testing methodology.

Table 2: Synergy Assessment by Fractional Inhibitory Concentration Index (FICI)

Combination AgentSynergy (FICI ≤ 0.5)Additive/Indifference (0.5 < FICI ≤ 4)Antagonism (FICI > 4)Reference(s)
Beta-Lactams
OxacillinObserved in 51-60% of isolatesObserved in the remainder of isolatesNot Observed[1]
CefoxitinObserved in 51-60% of isolatesObserved in the remainder of isolatesNot Observed[1]
CefazolinObserved in 51-60% of isolatesObserved in the remainder of isolatesNot Observed[1]
ImipenemHigher rates of synergy observedNot Observed[10]
MeropenemSynergy observedNot Observed[10]
CefotaximeSynergy observedNot Observed[10]
Linezolid
LinezolidNot ObservedObserved in 2 of 5 strainsObserved in 3 of 5 strains[9]

FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is generally defined as an FICI of ≤ 0.5, additivity or indifference as an FICI of > 0.5 to ≤ 4, and antagonism as an FICI of > 4.[11][12][13][14]

Table 3: Outcomes of In Vitro Time-Kill Assays

Combination AgentOutcomeDescriptionReference(s)
Beta-Lactams
Cefazolin, Cefepime, Ceftaroline, NafcillinSynergistic and BactericidalCombination resulted in a ≥ 2-log10 decrease in CFU/mL compared to the most active single agent and a ≥ 3-log10 decrease from the initial inoculum.[2][3]
Aminoglycosides
GentamicinSynergyEnhanced bactericidal activity compared to either drug alone.[4][15]
Rifampin
RifampinEnhanced Bactericidal ActivityAddition of rifampin to this compound resulted in enhanced killing.[8][15]
Linezolid
LinezolidAntagonismCombination was less effective than this compound alone in 3 of 5 strains.[9]

In time-kill assays, synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. A bactericidal effect is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[9][16]

Experimental Protocols

1. Checkerboard Broth Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index to assess for synergy, additivity/indifference, or antagonism between two antimicrobial agents.[11][13]

  • Materials : 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial inoculum standardized to 0.5 McFarland, stock solutions of this compound and the combination antibiotic.

  • Procedure :

    • Two-fold serial dilutions of this compound are prepared horizontally across the microtiter plate.

    • Two-fold serial dilutions of the second antibiotic are prepared vertically down the plate.

    • This creates a checkerboard of wells with varying concentrations of both drugs.

    • Each well is inoculated with the bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).

    • Control wells containing each antibiotic alone are included to determine the MIC of each drug individually. A growth control well without any antibiotics is also included.

    • Plates are incubated at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

    • The FICI is calculated using the formula mentioned in the note for Table 2.

2. Time-Kill Assay

This dynamic method assesses the rate of bacterial killing over time when exposed to one or more antimicrobial agents.[9][17]

  • Materials : Culture tubes or flasks, appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth), bacterial culture in logarithmic growth phase, this compound and combination antibiotic solutions.

  • Procedure :

    • A bacterial suspension is prepared and diluted to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing the broth.

    • Antibiotics are added to the flasks at desired concentrations (e.g., based on their MIC values), both individually and in combination. A growth control flask without antibiotics is included.

    • The flasks are incubated at 37°C with shaking.

    • Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Serial dilutions of the aliquots are plated on agar plates.

    • After incubation, the number of colonies (CFU/mL) is counted for each time point.

    • The results are plotted as log10 CFU/mL versus time to generate time-kill curves.

    • Synergy and bactericidal activity are determined based on the definitions provided in the note for Table 3.

Mandatory Visualization

Signaling Pathway: this compound Resistance (VanRS Two-Component System)

Vancomycin_Resistance_Pathway cluster_membrane Cell Membrane VanS VanS (Sensor Kinase) VanS->VanS Autophosphorylation VanR VanR (Response Regulator) VanS->VanR Phosphoryl Transfer ADP ADP VanS->ADP This compound This compound This compound->VanS Binds to precursors VanR_P VanR-P (Active) ATP ATP ATP->VanS van_operon vanHAX Operon VanR_P->van_operon Activates Transcription Resistance_Genes Resistance Gene Expression van_operon->Resistance_Genes

Caption: VanRS two-component system signaling pathway for this compound resistance.[18][19][20][21]

Experimental Workflow: Checkerboard Synergy Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A1 Prepare serial dilutions of this compound (Drug A) B1 Dispense Drug A dilutions horizontally in 96-well plate A1->B1 A2 Prepare serial dilutions of Combination Drug (Drug B) B2 Dispense Drug B dilutions vertically in 96-well plate A2->B2 A3 Standardize bacterial inoculum (0.5 McFarland) B3 Inoculate all wells with bacterial suspension A3->B3 C1 Incubate plate at 37°C for 16-20 hours B3->C1 C2 Read MICs for each drug alone and in combination C1->C2 C3 Calculate Fractional Inhibitory Concentration Index (FICI) C2->C3 C4 Determine Synergy, Additivity, or Antagonism C3->C4

Caption: Workflow for determining antibiotic synergy using the checkerboard method.

Logical Relationship: Proposed Mechanisms of Synergy

Synergy_Mechanisms This compound This compound Cell_Wall_Synthesis Inhibits Cell Wall Synthesis This compound->Cell_Wall_Synthesis Beta_Lactam Beta-Lactam PBP_Binding Binds to Penicillin- Binding Proteins (PBPs) Beta_Lactam->PBP_Binding Aminoglycoside Aminoglycoside Protein_Synthesis_Inhibition Inhibits Protein Synthesis Aminoglycoside->Protein_Synthesis_Inhibition Rifampin Rifampin RNA_Polymerase_Inhibition Inhibits RNA Polymerase Rifampin->RNA_Polymerase_Inhibition Increased_Permeability Increased Cell Wall Permeability Cell_Wall_Synthesis->Increased_Permeability PBP_Binding->Increased_Permeability Increased_Permeability->Aminoglycoside Facilitates entry Synergistic_Killing Synergistic Bactericidal Effect Increased_Permeability->Synergistic_Killing Protein_Synthesis_Inhibition->Synergistic_Killing RNA_Polymerase_Inhibition->Synergistic_Killing

Caption: Proposed mechanisms of synergistic action between this compound and other antibiotics.[4][6][22]

References

A Comparative Guide to the Validation of a Novel Vancomycin Resistance Detection Method

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a new, hypothetical rapid molecular method for detecting vancomycin resistance in enterococci against established phenotypic and genotypic techniques. The information is intended for researchers, scientists, and drug development professionals involved in the diagnosis and management of antibiotic resistance.

Data Presentation: Comparison of this compound Resistance Detection Methods

The following table summarizes the performance characteristics of the novel rapid molecular assay in comparison to traditional and automated methods for the detection of this compound-resistant enterococci (VRE).

MethodPrincipleTurnaround TimeSensitivitySpecificityThroughput
New Rapid Molecular Assay Real-time PCR targeting vanA and vanB genes1-2 hoursHigh (>99%)High (>99%)High
Agar Dilution Determines Minimum Inhibitory Concentration (MIC) on antibiotic-containing agar24-48 hoursHigh (Gold Standard)High (Gold Standard)Low
Disk Diffusion (Kirby-Bauer) Measures zone of inhibition around an antibiotic disk18-24 hoursLower for VanB-type resistanceModerateHigh
E-test Determines MIC using a predefined antibiotic gradient strip18-24 hoursHighHighModerate
Automated Systems (e.g., Vitek 2) Automated broth microdilution for MIC determination8-13 hours[1]High for vanA, lower for vanB[2]HighHigh
Conventional PCR Amplification of vanA and vanB genes4-8 hoursHighHighModerate

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

New Rapid Molecular Assay

This hypothetical method is based on real-time polymerase chain reaction (PCR) for the direct detection of vanA and vanB genes from clinical specimens.

  • Sample Preparation: DNA is extracted from the clinical sample (e.g., rectal swab, bacterial isolate) using a commercial DNA extraction kit.

  • PCR Reaction Setup: A PCR master mix is prepared containing primers and probes specific for the vanA and vanB genes, DNA polymerase, dNTPs, and an internal control.

  • Real-Time PCR Amplification: The reaction is performed in a real-time PCR instrument with the following cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 30 seconds.

  • Data Analysis: The presence of this compound resistance genes is determined by the amplification of the target DNA, indicated by an increase in fluorescence. The cycle threshold (Ct) value is used to quantify the initial amount of target DNA.

Agar Dilution Method

This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Media Preparation: Mueller-Hinton agar plates are prepared containing serial twofold dilutions of this compound (e.g., 0.25 to 256 µg/mL)[3].

  • Inoculum Preparation: A bacterial suspension is prepared from a pure culture and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: The agar plates are inoculated with the bacterial suspension.

  • Incubation: Plates are incubated at 35°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition.

  • Inoculum Preparation: A bacterial suspension is adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: A paper disk impregnated with a standard amount of this compound (e.g., 5 µg) is placed on the agar surface.

  • Incubation: The plate is incubated at 35°C for 16-18 hours.

  • Result Interpretation: The diameter of the zone of inhibition is measured and interpreted as susceptible, intermediate, or resistant according to CLSI or EUCAST guidelines[4][5].

E-test

The E-test is a gradient diffusion method that determines the MIC of an antimicrobial agent.

  • Inoculum Preparation and Inoculation: A Mueller-Hinton agar plate is inoculated with a bacterial suspension of 0.5 McFarland turbidity, similar to the disk diffusion method.

  • Strip Application: A plastic strip with a predefined gradient of this compound is placed on the agar surface.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Result Interpretation: An elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip[6].

Vitek 2 Automated System

The Vitek 2 system is an automated instrument that performs microbial identification and antimicrobial susceptibility testing.

  • Inoculum Preparation: A bacterial suspension is prepared in a saline solution and its density is adjusted using a densitometer.

  • Card Inoculation: The bacterial suspension and a test card containing various antimicrobial agents in different concentrations are placed into the Vitek 2 instrument.

  • Automated Testing: The instrument automatically fills the card, incubates it, and reads the results using fluorescence-based technology.

  • Result Interpretation: The system's software analyzes the data to determine the MIC and provides an interpretation of susceptible, intermediate, or resistant[7][8].

Mandatory Visualizations

Experimental Workflow Comparison

G cluster_0 New Rapid Molecular Assay cluster_1 Traditional Culture Method A1 Sample Collection A2 DNA Extraction (30 mins) A1->A2 A3 Real-Time PCR (1-1.5 hours) A2->A3 A4 Result (vanA/vanB detected) A3->A4 B1 Sample Collection B2 Plating on Selective Media (15 mins) B1->B2 B3 Incubation (18-24 hours) B2->B3 B4 Isolate Identification (4-8 hours) B3->B4 B5 Antimicrobial Susceptibility Testing (18-24 hours) B4->B5 B6 Result (Phenotypic Resistance) B5->B6

Caption: Comparative workflow of the new rapid molecular assay and traditional culture-based methods for this compound resistance detection.

This compound Resistance Signaling Pathway (vanA Type)

vanA_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR phosphorylates VanR_P VanR-P VanR->VanR_P van_operon vanHAX Operon VanR_P->van_operon activates transcription VanH VanH van_operon->VanH VanA_ligase VanA (D-Ala-D-Lac Ligase) van_operon->VanA_ligase VanX VanX (D,D-dipeptidase) van_operon->VanX precursor Peptidoglycan Precursor (D-Ala-D-Lac) VanH->precursor VanA_ligase->precursor VanX->precursor hydrolyzes D-Ala-D-Ala Resistance Resistance This compound This compound (extracellular) This compound->VanS activates

Caption: The VanA-type this compound resistance signaling pathway, a two-component regulatory system.[1]

References

A Comparative Analysis of the Post-Antibiotic Effect of Vancomycin and Telavancin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacodynamic properties of antibiotics is crucial for optimizing dosing regimens and combating antimicrobial resistance. This guide provides a detailed comparison of the post-antibiotic effect (PAE) of two key glycopeptide antibiotics, vancomycin and telavancin, with a focus on their activity against Staphylococcus aureus.

The post-antibiotic effect is the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent. This phenomenon is a significant pharmacodynamic parameter that, along with the minimum inhibitory concentration (MIC), influences the design of effective dosing schedules. For antibiotics with a substantial PAE, less frequent dosing may be possible, as bacterial regrowth is inhibited even when drug concentrations fall below the MIC.

Executive Summary

Telavancin, a lipoglycopeptide derived from this compound, exhibits a dual mechanism of action that targets both cell wall synthesis and bacterial membrane integrity, contributing to its potent bactericidal activity. This dual action may also contribute to its prolonged post-antibiotic effects.

Quantitative Analysis of Post-Antibiotic Effect

The following table summarizes the in vitro post-antibiotic effect (PAE) and post-antibiotic sub-MIC effect (PA-SME) of telavancin against various phenotypes of Staphylococcus aureus. The PA-SME measures the duration of growth suppression when bacteria are exposed to sub-inhibitory concentrations of the antibiotic after the initial exposure, which may better reflect the in vivo scenario between doses.

Bacterial Strain (Staphylococcus aureus)This compound SusceptibilityTelavancin MIC (µg/mL)Telavancin PAE (hours)Telavancin PA-SME at 0.4x MIC (hours)
ATCC 29213Susceptible (VSSA)0.251.5>10.7
ATCC 33591Methicillin-Resistant (MRSA)0.252.0>7.7
NRS 1This compound-Intermediate (VISA)0.51.8>10.3
NRS 17Hetero-VISA (hVISA)0.251.2>8.6
A8313This compound-Resistant (VRSA)0.50.98.4

Data extracted from a study on the postantibiotic effects of telavancin against 16 Gram-positive organisms. The study notes that the telavancin PAE values against S. aureus are similar to those reported for this compound.[1]

Mechanism of Action and its Implication on PAE

The mechanism of action of glycopeptide antibiotics is integral to their ability to induce a post-antibiotic effect. The tight binding to their target site is a key factor in the persistent inhibition of bacterial growth.

cluster_this compound This compound cluster_telavancin Telavancin (Dual Mechanism) This compound This compound D-Ala-D-Ala Binds to D-Ala-D-Ala terminus of peptidoglycan precursors This compound->D-Ala-D-Ala Transglycosylation Inhibits Transglycosylation D-Ala-D-Ala->Transglycosylation Transpeptidation Inhibits Transpeptidation D-Ala-D-Ala->Transpeptidation CellWall Inhibition of Cell Wall Synthesis Transglycosylation->CellWall Transpeptidation->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis Telavancin Telavancin D-Ala-D-Ala_T Binds to D-Ala-D-Ala terminus of peptidoglycan precursors Telavancin->D-Ala-D-Ala_T Membrane Disrupts Bacterial Membrane Potential Telavancin->Membrane Transglycosylation_T Inhibits Transglycosylation D-Ala-D-Ala_T->Transglycosylation_T Transpeptidation_T Inhibits Transpeptidation D-Ala-D-Ala_T->Transpeptidation_T CellWall_T Inhibition of Cell Wall Synthesis Transglycosylation_T->CellWall_T Transpeptidation_T->CellWall_T Lysis_T Bacterial Cell Lysis CellWall_T->Lysis_T Permeability Increases Membrane Permeability Membrane->Permeability Permeability->Lysis_T

Caption: Mechanism of action for this compound and Telavancin.

Experimental Protocols for Determining Post-Antibiotic Effect

The determination of the PAE involves a standardized in vitro method designed to measure the time it takes for a bacterial culture to recover after a short exposure to an antibiotic. The following is a generalized protocol based on methodologies cited in the literature.

1. Bacterial Preparation:

  • Bacterial strains, such as Staphylococcus aureus, are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to the logarithmic growth phase.

  • The bacterial suspension is then diluted to a standardized concentration, typically around 5 x 10^6 colony-forming units (CFU)/mL.

2. Antibiotic Exposure:

  • The bacterial suspension is divided into test and control groups.

  • The test group is exposed to the antibiotic (this compound or telavancin) at a specified concentration (e.g., 10 times the MIC) for a defined period, usually 1 to 2 hours, at 37°C.

  • The control group is incubated under the same conditions without the antibiotic.

3. Antibiotic Removal:

  • To remove the antibiotic, the bacterial culture is subjected to a significant dilution, typically 1:1,000, in fresh, pre-warmed broth. This dilution reduces the antibiotic concentration to a sub-inhibitory level.

  • Alternatively, the bacteria can be washed through centrifugation and resuspension in fresh medium.

4. Monitoring Bacterial Regrowth:

  • Immediately after dilution (time zero), and at regular intervals (e.g., every 1-2 hours), samples are taken from both the test and control cultures.

  • Viable bacterial counts (CFU/mL) are determined for each sample by plating serial dilutions onto agar plates.

  • The plates are incubated, and the colonies are counted.

5. PAE Calculation:

  • The PAE is calculated using the formula: PAE = T - C

    • T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count immediately after dilution.

    • C is the time required for the viable count in the control culture to increase by 1 log10 CFU/mL.

Start Start Prepare Prepare Bacterial Culture (Logarithmic Growth Phase) Start->Prepare Expose Expose to Antibiotic (e.g., 10x MIC for 1-2h) Prepare->Expose Control Incubate Control Culture (No Antibiotic) Prepare->Control Remove Remove Antibiotic (1:1000 Dilution) Expose->Remove Control->Remove Monitor Monitor Bacterial Regrowth (Viable Counts at Intervals) Remove->Monitor Calculate Calculate PAE (PAE = T - C) Monitor->Calculate End End Calculate->End

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Conclusion

Both this compound and telavancin exhibit a clinically significant post-antibiotic effect against Staphylococcus aureus. The available evidence suggests that the PAE of telavancin is comparable to, and possibly longer than, that of this compound. The prolonged PAE of these agents supports dosing regimens that may include extended intervals between doses, which can be advantageous in both clinical and economic terms. The dual mechanism of action of telavancin likely contributes to its potent and sustained antibacterial activity. Further direct comparative studies would be beneficial to more precisely quantify the differences in the PAE of these two important antibiotics against a broader range of clinical isolates.

References

A Comparative Analysis of the Bactericidal Activity of Vancomycin and Newer Glycopeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of vancomycin-resistant and this compound-intermediate strains of Gram-positive bacteria, particularly Staphylococcus aureus, has necessitated the development of new antimicrobial agents with enhanced bactericidal activity. This guide provides a comprehensive comparison of the bactericidal efficacy of the conventional glycopeptide, this compound, against three newer lipoglycopeptides: telavancin, dalbavancin, and oritavancin. The information presented is supported by experimental data from in vitro and in vivo studies to assist researchers and drug development professionals in their evaluation of these critical therapeutics.

Comparative Bactericidal Activity: In Vitro Data

The in vitro bactericidal activities of this compound and the newer glycopeptides are commonly assessed using metrics such as Minimum Bactericidal Concentration (MBC) and time-kill curve analyses. The following tables summarize key quantitative data from comparative studies.

Table 1: Minimum Bactericidal Concentration (MBC) in μg/mL

OrganismThis compoundTelavancinDalbavancinOritavancin
Methicillin-Susceptible S. aureus (MSSA)1-20.12-0.50.03-0.12≤0.12
Methicillin-Resistant S. aureus (MRSA)1-40.25-10.06-0.25≤0.12
This compound-Intermediate S. aureus (VISA)8-160.5-210.03-0.25
This compound-Resistant S. aureus (VRSA)>32>2>80.12-1
Streptococcus pyogenes0.5-1≤0.030.008≤0.03
Enterococcus faecalis (this compound-susceptible)2-40.25-10.06-0.250.015-0.12
Enterococcus faecium (this compound-resistant, VanA)>64>8>80.5-2

Note: MBC values can vary depending on the specific strain and testing methodology.

Table 2: Time-Kill Assay Data (Log10 CFU/mL Reduction at 24 hours)

OrganismDrug ConcentrationThis compoundTelavancinDalbavancinOritavancin
MRSA4x MIC~2>3>3>3
hGISA4x MIC<2~4.2Not ReportedNot Reported
S. pyogenes≥1 μg/mL<2Not Reported~5Not Reported

A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.

Mechanisms of Action: A Comparative Overview

This compound and the newer lipoglycopeptides share a core mechanism of inhibiting bacterial cell wall synthesis. However, the lipophilic side chains of telavancin, dalbavancin, and oritavancin confer additional mechanisms that contribute to their enhanced bactericidal activity.

cluster_this compound This compound cluster_new_glycopeptides Newer Lipoglycopeptides (Telavancin, Dalbavancin, Oritavancin) This compound This compound inhibit_transglycosylation_v Inhibits Transglycosylation This compound->inhibit_transglycosylation_v inhibit_transpeptidation_v Inhibits Transpeptidation This compound->inhibit_transpeptidation_v cell_wall_synthesis_v Inhibition of Cell Wall Synthesis inhibit_transglycosylation_v->cell_wall_synthesis_v inhibit_transpeptidation_v->cell_wall_synthesis_v new_glycopeptides Newer Lipoglycopeptides inhibit_transglycosylation_n Inhibits Transglycosylation new_glycopeptides->inhibit_transglycosylation_n inhibit_transpeptidation_n Inhibits Transpeptidation new_glycopeptides->inhibit_transpeptidation_n disrupt_membrane Disrupts Bacterial Membrane (Telavancin, Oritavancin) new_glycopeptides->disrupt_membrane inhibit_rna_synthesis Inhibits RNA Synthesis (Oritavancin) new_glycopeptides->inhibit_rna_synthesis cell_wall_synthesis_n Inhibition of Cell Wall Synthesis inhibit_transglycosylation_n->cell_wall_synthesis_n inhibit_transpeptidation_n->cell_wall_synthesis_n dual_mechanism Dual/Multiple Mechanisms of Action cell_wall_synthesis_n->dual_mechanism disrupt_membrane->dual_mechanism inhibit_rna_synthesis->dual_mechanism

Caption: Mechanisms of action of this compound vs. newer lipoglycopeptides.

Experimental Protocols

Standardized methodologies are crucial for the accurate evaluation of bactericidal activity. Below are detailed protocols for two key experiments.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (≥3-log10) reduction in the initial bacterial inoculum.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL) is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Broth Microdilution: A serial two-fold dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • MBC Plating: A small aliquot (e.g., 10-100 μL) is taken from each well showing no visible growth and is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: The agar plates are incubated at 35-37°C for 18-24 hours, after which the number of colonies (CFU) is counted.

  • MBC Calculation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Curve Assay

Time-kill assays provide information on the rate of bactericidal activity over time.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared as described for the MBC assay, with a final starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a larger volume of broth.

  • Addition of Antimicrobial Agent: The antimicrobial agent is added to the broth culture at a specified concentration (e.g., 2x, 4x, or 8x the MIC). A growth control with no antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated at 35-37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Serial Dilution and Plating: Each aliquot is serially diluted in sterile saline or broth, and a specific volume of each dilution is plated onto agar plates.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the colonies are counted.

  • Data Analysis: The number of CFU/mL is calculated for each time point and plotted on a logarithmic scale against time. A bactericidal effect is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the bactericidal activity of a novel glycopeptide in comparison to this compound.

start Start: Select Bacterial Strains mic_mbc Determine MIC and MBC start->mic_mbc time_kill Perform Time-Kill Assays mic_mbc->time_kill in_vivo In Vivo Animal Models (e.g., murine thigh infection) time_kill->in_vivo pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in_vivo->pk_pd data_analysis Comparative Data Analysis pk_pd->data_analysis conclusion Evaluate Comparative Bactericidal Efficacy data_analysis->conclusion pathogen Gram-Positive Pathogen Identified vancomycin_susceptible This compound Susceptible? pathogen->vancomycin_susceptible vancomycin_effective This compound is a Viable Option vancomycin_susceptible->vancomycin_effective Yes consider_new_glycopeptides Consider Newer Glycopeptides vancomycin_susceptible->consider_new_glycopeptides No rapid_bactericidal_activity Rapid Bactericidal Activity Required? vancomycin_effective->rapid_bactericidal_activity visa_vrsa VISA, VRSA, or hGISA? consider_new_glycopeptides->visa_vrsa oritavancin_preferred Oritavancin may be preferred (especially for VRSA) visa_vrsa->oritavancin_preferred VRSA telavancin_dalbavancin_options Telavancin or Dalbavancin are potential options for VISA visa_vrsa->telavancin_dalbavancin_options VISA rapid_bactericidal_activity->vancomycin_effective No new_glycopeptides_advantage Newer Glycopeptides have an advantage (concentration-dependent killing) rapid_bactericidal_activity->new_glycopeptides_advantage Yes

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of vancomycin in a research environment, ensuring the protection of personnel and the environment while maintaining regulatory compliance.

Improper disposal of antibiotics like this compound poses a significant risk to both environmental and public health, contributing to the rise of antimicrobial resistance. For researchers, scientists, and drug development professionals, adhering to strict disposal protocols is not just a matter of compliance, but a core component of responsible scientific practice. This compound is recognized as a high-risk and very stable antibiotic, which is not effectively destroyed by standard autoclaving procedures. Therefore, it must be managed as chemical waste.[1]

This guide provides essential, step-by-step procedures for the proper disposal of this compound waste generated in a laboratory setting, including stock solutions, contaminated media, and solid materials.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations can vary. Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound waste.

Step-by-Step Disposal Protocol

The guiding principle for this compound disposal is that it should be treated as hazardous chemical waste.[1] Under no circumstances should this compound solutions be poured down the drain without prior chemical inactivation.

Segregation of this compound Waste

Proper segregation at the point of generation is the first critical step.

  • Designate a Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound-contaminated waste. This container must be compatible with chemical waste and adhere to your institution's hazardous waste container guidelines.

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and plasticware, should be placed directly into the designated hazardous waste container.

  • Liquid Waste: Unused stock solutions and contaminated culture media must be collected for chemical inactivation or direct disposal as hazardous chemical waste.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container that is then treated as hazardous chemical waste.

Chemical Inactivation of Liquid Waste

For liquid waste, such as contaminated culture media or dilute solutions, chemical inactivation can be an effective pre-treatment step before collection by a waste disposal vendor. Autoclaving is not sufficient for degrading this compound and should not be used as the sole method of treatment.[1]

Experimental Protocol for Chemical Inactivation:

While advanced oxidation processes like UV photolysis and electrooxidation are effective, they are not practical for most laboratory settings.[2][3][4][5][6] However, chemical degradation through hydrolysis or oxidation is a viable option. The following protocols are based on forced degradation studies and general guidelines for chemical disinfection.

Option A: Oxidative Inactivation with Sodium Hypochlorite (Bleach)

This method is suitable for aqueous solutions and culture media.

  • Preparation: Work in a chemical fume hood. Ensure the liquid waste does not contain incompatible chemicals (e.g., acids, ammonia) that could react with bleach to produce toxic gas.[7]

  • Concentration:

    • For general liquid waste (e.g., contaminated buffer), add household bleach (typically 5-6% sodium hypochlorite) to achieve a final concentration of at least 0.5% sodium hypochlorite (a 1:10 dilution of bleach to waste).[8]

    • For waste with a high organic load (e.g., culture media), increase the final concentration to 1% sodium hypochlorite (a 1:5 dilution of bleach to waste).[8][9]

  • Contact Time: Mix the solution thoroughly and allow a minimum contact time of 30 minutes.[7] Some guidelines recommend a longer contact time of 12-24 hours to ensure complete inactivation.[9]

  • Collection: After the contact time, the inactivated solution should be collected in the designated hazardous chemical waste container. Do not neutralize or pour down the drain unless explicitly permitted by your EHS department.

Option B: Hydrolytic Degradation (for specialized applications under EHS guidance)

Studies have shown that this compound degrades under strongly acidic or basic conditions.[10][11] This method should only be performed by trained personnel in a controlled environment and with prior approval from the EHS department.

  • Acid Hydrolysis: Addition of 3 M Hydrochloric Acid (HCl) can degrade this compound over several hours.[11]

  • Base Hydrolysis: Addition of 1.5 M Sodium Hydroxide (NaOH) can lead to more rapid degradation.[11]

Note: These hydrolytic methods involve strong acids and bases and require careful handling and neutralization steps, which must be outlined in a specific, approved protocol.

Disposal of Stock Solutions and Powder
  • Concentrated Stock Solutions: These are considered hazardous chemical waste and should not be inactivated in the lab. They must be collected in a sealed, properly labeled hazardous waste container for disposal by a licensed vendor.[1]

  • Solid this compound Powder: Unused or expired this compound powder should be disposed of in its original container within a sealed bag and placed in the hazardous chemical waste container.

Final Disposal

Once the hazardous waste container is full (typically up to 75% capacity), it must be securely sealed. Follow your institution's procedures for requesting a pickup from the EHS department or the licensed hazardous waste disposal vendor. Ensure all labeling is correct and complete.

Data Presentation

The following table summarizes key quantitative data relevant to the chemical stability and environmental impact of this compound.

ParameterConditionResultSignificance
Chemical Stability
Acid Hydrolysis3 M HCl, Room Temp, 6 hoursSignificant DegradationIndicates susceptibility to strong acids.
Base Hydrolysis1.5 M NaOH, Room Temp, 1 hourSignificant DegradationIndicates susceptibility to strong bases.
Oxidation3% H₂O₂, Room TempSignificant DegradationIndicates susceptibility to oxidizing agents.
Heat+80°C, 300 minutes~20% DegradationConfirms heat stability; autoclaving is insufficient for complete degradation.
Environmental Toxicity
LC50 (Rainbow Trout)96 Hours12,900 mg/LProvides data on acute toxicity to aquatic life.
LC50 (Fathead Minnow)96 Hours14,200 mg/LProvides data on acute toxicity to aquatic life.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.

VancomycinDisposalWorkflow cluster_start Start: this compound Waste Generation cluster_type Step 1: Segregate Waste by Type cluster_disposal_paths Step 2: Follow Designated Disposal Path cluster_treatment Step 3: Inactivation (if applicable) cluster_final Step 4: Final Disposal start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid Solid Waste (Gloves, PPE, Plasticware) waste_type->solid Solid sharps Contaminated Sharps waste_type->sharps Sharps powder_stock Powder / Stock Solution waste_type->powder_stock Powder/ Stock liquid Liquid Waste (Media, Dilute Solutions) waste_type->liquid Liquid no_inactivation Direct Collection solid->no_inactivation sharps->no_inactivation powder_stock->no_inactivation inactivation Chemical Inactivation (e.g., Bleach Protocol) liquid->inactivation hw_container Collect in Labeled Hazardous Waste Container inactivation->hw_container no_inactivation->hw_container ehs_pickup Arrange for EHS Pickup (Licensed Vendor Disposal) hw_container->ehs_pickup

Caption: this compound Waste Disposal Workflow.

References

Safeguarding Your Research: A Guide to Handling Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Vancomycin, from operational procedures to disposal plans. Adherence to these guidelines will help minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, especially in its powdered form, a comprehensive approach to personal protection is crucial to prevent skin and respiratory exposure.

Minimum PPE Requirements:

  • Gloves: Chemical-resistant gloves, such as nitrile or latex, are required. Always inspect gloves for tears or punctures before use and change them frequently.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles to protect against splashes and airborne particles.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.

For Handling this compound Powder or Generating Aerosols:

  • Respiratory Protection: Due to the risk of respiratory irritation and potential sensitization, a NIOSH-approved respirator is necessary when handling this compound powder or when there is a potential for aerosol generation. The specific type of respirator should be determined by a workplace hazard assessment.[1][2] A Pfizer Occupational Exposure Limit (OEL) for this compound Hydrochloride has been set at 100µg/m³ for an 8-hour time-weighted average, highlighting the need for respiratory protection in environments where airborne particles may be present.[3]

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation of dust and airborne exposure.[1][3]

Operational Procedures for Safe Handling

Following standardized procedures for handling this compound is critical to maintaining a safe laboratory environment.

Preparation and Use:

  • Designated Area: Designate a specific area for handling this compound. This area should be clearly marked and equipped with the necessary safety equipment, including an eyewash station and a safety shower.[1]

  • Avoid Dust Formation: When working with this compound powder, take care to avoid creating dust. Use techniques that minimize the dispersal of powder, such as gentle scooping and careful weighing.[1][3]

  • Solution Preparation: When preparing solutions, add the powder to the liquid slowly to prevent splashing.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Spill Management and Cleanup

In the event of a this compound spill, prompt and appropriate action is necessary to mitigate exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area of the spill.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE, including respiratory protection, gloves, eye protection, and a lab coat.

  • Contain the Spill: For liquid spills, use absorbent materials to contain the spill. For powder spills, do not dry sweep.

  • Clean the Spill:

    • Powder Spills: Gently cover the spill with a damp cloth or paper towels to avoid raising dust.[3] Alternatively, a vacuum cleaner equipped with a HEPA filter can be used.[3]

    • Liquid Spills: Use an inert absorbent material to soak up the spill.

  • Decontaminate the Area: After the initial cleanup, decontaminate the spill area with soap and water or another appropriate cleaning agent.[3]

  • Dispose of Waste: All cleanup materials, including used PPE, should be collected in a sealed, labeled container for proper disposal as hazardous waste.[3]

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and the potential for antimicrobial resistance.

  • Waste Classification: this compound and materials contaminated with it should be treated as hazardous chemical waste.[1][4]

  • Do Not Drain Dispose: Do not dispose of this compound solutions down the drain.[1]

  • Segregation and Labeling: Segregate this compound waste from other laboratory waste streams. Collect it in a clearly labeled, sealed container.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This may involve contacting your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[4] Stock antibiotic solutions, being at much higher concentrations, are considered hazardous chemical waste and must be disposed of according to institutional protocols.[4]

Quantitative Safety Data

The following table summarizes key quantitative data relevant to the safe handling of this compound.

ParameterValueReference
Occupational Exposure Limit (OEL)100µg/m³ (8-hour TWA)Pfizer

This compound Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Vancomycin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_ops Operations cluster_disposal Disposal start Start: Obtain this compound assess_form Assess Form: Powder or Liquid? start->assess_form ppe_powder Don Enhanced PPE: - Respirator - Gloves - Goggles - Lab Coat assess_form->ppe_powder Powder ppe_liquid Don Standard PPE: - Gloves - Goggles - Lab Coat assess_form->ppe_liquid Liquid handle_in_hood Handle in Fume Hood ppe_powder->handle_in_hood prepare_solution Prepare Solution or Use ppe_liquid->prepare_solution handle_in_hood->prepare_solution experiment Conduct Experiment prepare_solution->experiment check_spill Spill Occurred? experiment->check_spill cleanup Follow Spill Cleanup Protocol check_spill->cleanup Yes segregate_waste Segregate Waste: - Contaminated PPE - Unused Material - Labware check_spill->segregate_waste No cleanup->segregate_waste label_waste Label as Hazardous Waste segregate_waste->label_waste dispose Dispose via Institutional EHS Procedures label_waste->dispose end End dispose->end

Caption: Workflow for safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vancomycin
Reactant of Route 2
Vancomycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.